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  • Product: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
  • CAS: 172901-00-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of (S)-1-(Benzyloxy)-2-(bromomethyl)-3-methylbutane

Abstract This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of the novel chiral building block, (S)-1-(benzyloxy)-2-(bromomethyl)-3-methylbutane. Recognizing the absen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of the novel chiral building block, (S)-1-(benzyloxy)-2-(bromomethyl)-3-methylbutane. Recognizing the absence of a direct literature precedent, this document outlines a robust and scientifically-grounded five-step synthetic pathway. The proposed route begins with the commercially available chiral precursor, diethyl (S)-2-isopropylsuccinate, and proceeds through a series of high-yielding, well-documented transformations. Each step is detailed with explicit, step-by-step protocols, mechanistic rationale, and justifications for the selection of reagents and reaction conditions. Furthermore, this guide establishes a rigorous framework for the structural and stereochemical characterization of the final product using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and chiral HPLC. This document is intended to serve as a practical and authoritative resource for researchers and professionals in synthetic organic chemistry and drug development.

Part 1: Strategic Approach & Retrosynthetic Analysis

The target molecule, (S)-1-(benzyloxy)-2-(bromomethyl)-3-methylbutane, is a chiral bifunctional compound with potential applications as an intermediate in the synthesis of complex molecular architectures. Its structure contains a benzyl ether, a primary alkyl bromide, and a single, defined stereocenter. A logical retrosynthetic analysis dictates that the final step should be the conversion of a primary alcohol to the target bromide, a transformation that is typically clean and high-yielding. This approach avoids the complications of performing ether synthesis on a substrate already containing a reactive alkyl bromide.

The key chiral precursor was identified as the benzyl-protected diol, (S)-4-(Benzyloxy)-3-isopropylbutan-1-ol . This intermediate can be traced back to (S)-2-isopropylbutane-1,4-diol , which, in turn, can be readily synthesized from the commercially available starting material, diethyl (S)-2-isopropylsuccinate . This multi-step strategy relies on a sequence of robust and well-understood reactions: reduction, regioselective protection, etherification, deprotection, and bromination.

Retrosynthesis Target (S)-1-(Benzyloxy)-2-(bromomethyl)-3-methylbutane (Target Molecule) Precursor1 (S)-4-(Benzyloxy)-3-isopropylbutan-1-ol Target->Precursor1 Bromination (Appel Reaction) Precursor2 (S)-1-(Benzyloxy)-4-((tert-butyldimethylsilyl)oxy)-2-isopropylbutane Precursor1->Precursor2 Deprotection (TBAF) Precursor3 (S)-4-((tert-Butyldimethylsilyl)oxy)-2-isopropylbutan-1-ol Precursor2->Precursor3 Benzylation (Williamson Ether Synthesis) Precursor4 (S)-2-Isopropylbutane-1,4-diol Precursor3->Precursor4 Regioselective Protection (TBDMSCl) StartingMaterial Diethyl (S)-2-isopropylsuccinate (Starting Material) Precursor4->StartingMaterial Reduction (LiAlH4)

Caption: Retrosynthetic pathway for the target molecule.

Part 2: The Synthetic Pathway: Protocols and Scientific Rationale

The forward synthesis is designed as a five-step sequence. Each protocol is presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and high yields.

Step 1: Synthesis of (S)-2-Isopropylbutane-1,4-diol
  • Objective: To reduce both ester functionalities of the starting material to primary alcohols.

  • Causality & Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary for the complete reduction of esters to alcohols.[1][2] The reaction is performed in an anhydrous ethereal solvent, such as THF, at low temperatures to control the exothermic nature of the reaction and minimize side products.[3]

Detailed Experimental Protocol:

  • A 2 L three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and cooled under a stream of dry nitrogen.

  • Anhydrous tetrahydrofuran (THF, 800 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.5 equiv.) at 0 °C (ice-water bath).

  • A solution of diethyl (S)-2-isopropylsuccinate (1.0 equiv.) in 200 mL of anhydrous THF is added dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 50 mL of water, followed by 50 mL of 15% aqueous NaOH, and finally another 150 mL of water.

  • The resulting white precipitate (aluminum salts) is filtered off through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate (3 x 200 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude diol, which is often pure enough for the next step.

Step 2: Regioselective Synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-2-isopropylbutan-1-ol
  • Objective: To selectively protect the less sterically hindered primary hydroxyl group.

  • Causality & Reagent Choice: tert-Butyldimethylsilyl chloride (TBDMSCl) is a bulky silylating agent that preferentially reacts with the less sterically hindered primary alcohol at the C-4 position over the more hindered primary alcohol at the C-1 position (adjacent to the isopropyl group).[4] Imidazole is used as a base to activate the silyl chloride and neutralize the HCl byproduct.

Detailed Experimental Protocol:

  • The crude (S)-2-isopropylbutane-1,4-diol (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM, 500 mL) in a 1 L flask under a nitrogen atmosphere.

  • Imidazole (1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.) are added to the solution.

  • The solution is cooled to 0 °C, and a solution of TBDMSCl (1.05 equiv.) in 100 mL of anhydrous DCM is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for 16 hours.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (200 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 100 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to isolate the desired mono-protected diol.

Step 3: Synthesis of (S)-1-(Benzyloxy)-4-((tert-butyldimethylsilyl)oxy)-2-isopropylbutane
  • Objective: To protect the remaining free primary alcohol as a benzyl ether.

  • Causality & Reagent Choice: The Williamson ether synthesis is a classic and reliable method for forming ethers. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a highly reactive alkoxide.[5] Benzyl bromide is an excellent electrophile for this Sₙ2 reaction.[6]

Detailed Experimental Protocol:

  • A flame-dried 1 L flask is charged with sodium hydride (60% dispersion in mineral oil, 1.5 equiv.), which is then washed with anhydrous hexane (3 x 20 mL) to remove the oil. The flask is placed under a nitrogen atmosphere.

  • Anhydrous THF (400 mL) is added, and the suspension is cooled to 0 °C.

  • A solution of (S)-4-((tert-butyldimethylsilyl)oxy)-2-isopropylbutan-1-ol (1.0 equiv.) in 100 mL of anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

  • The mixture is cooled back to 0 °C, and benzyl bromide (1.2 equiv.) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • Upon completion (monitored by TLC), the reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Step 4: Synthesis of (S)-4-(Benzyloxy)-3-isopropylbutan-1-ol
  • Objective: To selectively remove the TBDMS protecting group to reveal the primary alcohol for the final bromination step.

  • Causality & Reagent Choice: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silyl ethers.[7][8] The high affinity of the fluoride ion for silicon drives the reaction, which proceeds under mild, basic conditions that leave the benzyl ether intact.[9]

Detailed Experimental Protocol:

  • The silyl ether from the previous step (1.0 equiv.) is dissolved in THF (300 mL) in a 500 mL flask.

  • A 1 M solution of TBAF in THF (1.2 equiv.) is added dropwise at room temperature.[10]

  • The reaction is stirred for 2-4 hours and monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The crude alcohol is purified by flash column chromatography to yield the pure precursor alcohol.

Step 5: Synthesis of (S)-1-(Benzyloxy)-2-(bromomethyl)-3-methylbutane
  • Objective: To convert the primary alcohol into the target primary alkyl bromide.

  • Causality & Reagent Choice: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an exceptionally mild and efficient method for converting primary alcohols to alkyl bromides.[11][12] It operates under neutral conditions, avoiding potential side reactions like cleavage of the acid-sensitive benzyl ether. The reaction proceeds via an Sₙ2 mechanism.[13][14]

Detailed Experimental Protocol:

  • A solution of (S)-4-(benzyloxy)-3-isopropylbutan-1-ol (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.5 equiv.) in anhydrous DCM (250 mL) is prepared in a 500 mL flask and cooled to 0 °C under a nitrogen atmosphere.

  • Triphenylphosphine (PPh₃) (1.5 equiv.) is added portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stir for an additional 3 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The residue is triturated with a mixture of hexane and ethyl acetate to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography to afford the final target molecule, (S)-1-(benzyloxy)-2-(bromomethyl)-3-methylbutane.[15]

Part 3: Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure. Key diagnostic signals include the benzylic protons, the diastereotopic protons of the -CH₂Br group, and the characteristic shifts of the carbon backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by determining the exact mass of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product will be determined by analysis on a chiral stationary phase, comparing the retention time to a potential racemic standard.

Predicted Analytical Data

The following table summarizes the expected data for the target compound, based on established chemical shift values and fragmentation patterns.[16][17]

Analysis Expected Results
¹H NMR δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.50-3.70 (m, 2H, -CH₂Br), 3.40-3.50 (m, 2H, -CH₂O-), 2.00-2.20 (m, 1H, -CH(CH₂Br)-), 1.80-1.95 (m, 1H, -CH(CH₃)₂), 0.90-1.00 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): 138.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 73.0 (-OCH₂Ph), 70.0 (-CH₂O-), 45.0 (-CH(CH₂Br)-), 35.0 (-CH₂Br), 29.0 (-CH(CH₃)₂), 20.0, 19.8 (-CH(CH₃)₂)
HRMS (ESI+) m/z: Calculated for C₁₅H₂₃BrO [M+H]⁺, observed value should be within ± 5 ppm.
Chiral HPLC A single major peak, indicating high enantiomeric excess (>99% ee).

Part 4: Visual Summaries

Overall Synthetic Workflow

Full_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Protection cluster_2 Step 3: Benzylation cluster_3 Step 4: Deprotection cluster_4 Step 5: Bromination Start Diethyl (S)-2-isopropylsuccinate Diol (S)-2-Isopropylbutane-1,4-diol Start->Diol LiAlH4, THF MonoTBDMS (S)-4-((TBDMS)oxy)-2-isopropylbutan-1-ol Diol->MonoTBDMS TBDMSCl, Imidazole BnEther (S)-1-(Benzyloxy)-4-((TBDMS)oxy)-2-isopropylbutane MonoTBDMS->BnEther BnBr, NaH Alcohol (S)-4-(Benzyloxy)-3-isopropylbutan-1-ol BnEther->Alcohol TBAF, THF Target (S)-1-(Benzyloxy)-2-(bromomethyl)-3-methylbutane Alcohol->Target CBr4, PPh3

Caption: Five-step synthesis from starting material to target.

Structure of the Target Molecule

Molecule C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O8 O C7->O8 C9 C O8->C9 C10 C C9->C10 C11 C C10->C11 C14 C C10->C14 C12 C C11->C12 C13 C C11->C13 Br15 Br C14->Br15

Caption: Structure of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). BenchChem.
  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Alfa Chemistry. (n.d.). Appel Reaction. Alfa Chemistry.
  • Wikipedia. (n.d.). Appel reaction. Wikipedia.
  • Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
  • ChemSpider. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Ester to Alcohol. Common Conditions.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Organic Synthesis. (n.d.).
  • ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
  • Organic Chemistry Portal. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Chemistry Portal.
  • ResearchGate. (2016). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
  • Supporting Information. (n.d.). Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu₂O/C₃N₄ with TBHP & Oxygen as Co-oxidant.
  • ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum. ChemicalBook.
  • Arabian Journal of Chemistry. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.

Sources

Exploratory

"physical and chemical properties of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

An In-depth Technical Guide on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(((S)-2-(Bromomethyl)-3-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a chiral molecule of significant interest in synthetic organic chemistry. The document details the compound's structural and physicochemical characteristics, spectroscopic data, and reactivity profile. Furthermore, it outlines a standard synthetic protocol and discusses critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate. Notably, this compound serves as an intermediate in the preparation of the orally active renin inhibitor, Aliskiren.[1]

Introduction: A Chiral Building Block in Modern Synthesis

Chirality plays a pivotal role in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[2][3][4] 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, with its defined stereocenter, represents a valuable chiral building block for the synthesis of complex molecular architectures. The presence of a reactive bromomethyl group and a stable benzyloxymethyl ether makes it a versatile intermediate for introducing a specific stereogenic center and extending a carbon framework.

The strategic placement of the methyl group on the butyl chain can also influence the conformational properties of the molecule and its derivatives, a concept often referred to as the "magic methyl" effect in drug design.[5] This guide will delve into the specific attributes of this compound, providing the necessary data and protocols for its effective use in a research and development setting.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are fundamental to its application in scientific research. This section provides the key identifiers for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Chemical Structure

Caption: 2D structure of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Key Identifiers
IdentifierValueSource
IUPAC Name [(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene[6]
CAS Number 172901-00-7[1][6]
Molecular Formula C₁₃H₁₉BrO[1][6]
Molecular Weight 271.19 g/mol [1][6]
Canonical SMILES CC(C)CBr[6]
InChIKey ADRDHWGOETUEBH-CYBMUJFWSA-N[6]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing its solubility, reactivity, and handling requirements.

Tabulated Physical Properties
PropertyValueUnitSource
Appearance Solid (predicted)-[7]
Boiling Point 294°C[1][8]
Density 1.204g/cm³[1][8]
Flash Point 130°C[1][8]
XLogP3 3.9-[1][6]
Topological Polar Surface Area 9.2Ų[1][6]
Refractive Index 1.519-[1]
Solubility Profile

Due to its significant hydrocarbon content and the presence of a single polar ether group, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is expected to be soluble in a wide range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol (MeOH). Its solubility in water is predicted to be low, consistent with its high octanol-water partition coefficient (XLogP3) of 3.9.[1][6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While a comprehensive public dataset for this specific molecule is not available, this section outlines the expected spectral characteristics based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic methylene protons adjacent to the ether oxygen, the methylene protons of the butoxy chain, the methine proton at the chiral center, and the methyl protons of the isobutyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the alkoxy chain, and the methyl carbons.

  • IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic C-O stretching frequencies for the ether linkage, C-H stretching for the aromatic and aliphatic portions, and C-Br stretching.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (271.19 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[1][6]

Chemical Properties and Reactivity

The reactivity of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is primarily governed by the bromomethyl group and the benzyloxymethyl ether moiety.

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions. This makes the compound an excellent electrophile for introducing the chiral "(S)-2-(benzyloxymethyl)-3-methylbutyl" moiety onto a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its application in the synthesis of more complex molecules.[9]

Stability of the Benzyloxymethyl Ether

The benzyloxymethyl (BOM) ether is generally a stable protecting group for the primary alcohol from which it is derived. It is resistant to a wide range of reaction conditions, including many basic and nucleophilic reagents. However, it can be cleaved under specific conditions, typically involving hydrogenolysis or strong acidic conditions.[10][11] The ether linkage can also be susceptible to oxidation under certain conditions.[12]

Potential for Radical Reactions

The benzylic protons and the protons alpha to the ether oxygen can be susceptible to radical abstraction under appropriate conditions, such as in the presence of radical initiators like N-bromosuccinimide (NBS).[12][13]

Synthesis Protocol

The synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene typically involves a multi-step process starting from a chiral precursor. The following is a representative, generalized protocol.

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway Start (S)-Leucinol Step1 Protection of Amine Start->Step1 Intermediate1 N-Protected (S)-Leucinol Step1->Intermediate1 Step2 Protection of Hydroxyl (Benzylation) Intermediate1->Step2 Intermediate2 N-Protected O-Benzyl (S)-Leucinol Step2->Intermediate2 Step3 Deprotection of Amine Intermediate2->Step3 Intermediate3 O-Benzyl (S)-Leucinol Step3->Intermediate3 Step4 Conversion of Hydroxyl to Bromide Intermediate3->Step4 Product 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Step4->Product

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Methodology
  • Step 1: Protection of the Amine Group of (S)-Leucinol: The starting material, (S)-leucinol, is first protected at the amine functionality. This is typically achieved using a standard protecting group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Step 2: Protection of the Hydroxyl Group: The hydroxyl group of the N-protected leucinol is then protected as a benzyl ether. This can be accomplished using benzyl bromide in the presence of a base like sodium hydride (NaH).[10]

  • Step 3: Deprotection of the Amine Group: The amine protecting group is selectively removed. For a Boc group, this is typically done under acidic conditions (e.g., trifluoroacetic acid).

  • Step 4: Conversion of the Amine to a Bromide: The primary amine is converted to a bromide. This can be a challenging transformation and may proceed via a diazotization reaction followed by displacement with a bromide source. Alternatively, the corresponding alcohol can be converted to the bromide using reagents like PBr₃ or CBr₄/PPh₃.

  • Step 5: Work-up and Purification: After the final step, the reaction mixture is worked up by quenching any remaining reagents and extracting the product into an organic solvent.[14] The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Safety and Handling

Proper safety precautions are essential when working with any chemical, particularly reactive intermediates.

Hazard Identification

While a specific safety data sheet (SDS) for this compound is not widely available, based on its structure and functional groups (alkyl bromide and ether), it should be handled with care. Similar brominated organic compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[15]

  • Potential Hazards:

    • Harmful if swallowed, inhaled, or absorbed through the skin.[16]

    • Causes skin and serious eye irritation.[16]

    • May cause respiratory irritation.[16]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Drug Development

As previously mentioned, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a known intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] This highlights its utility in the construction of complex, biologically active molecules. Its chiral nature and reactive handle make it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in various drug discovery programs. The incorporation of bromine can also modulate the pharmacological properties of a lead compound.[18]

Conclusion

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a specialized chiral intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of complex molecules, such as Aliskiren, underscores its importance in the field of drug development. This guide has provided a comprehensive overview of its characteristics, synthesis, and handling, offering a valuable resource for researchers and scientists.

References

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of 1,3,5-tris(bromomethyl)benzene. (n.d.). Retrieved January 14, 2026, from [Link]

  • Relative reactivities of α-substituted benzyl methyl ethers towards atomic bromine and the trichloromethyl radical - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • Benzene, [[2-(bromomethyl)-3-methylbutoxy]methyl]-, (S)- | CAS 172901-00-7. (n.d.). Retrieved January 14, 2026, from [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • (1-Bromo-3-methylbutan-2-yl)benzene | C11H15Br | CID 19790832 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Physical-chemical properties of chiral ionic liquids derived from the phenylethylamine enantiomers | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS. (n.d.). Retrieved January 14, 2026, from [Link]

  • Biomedical aspects of chiral molecules - Journal of APPLIED BIOMEDICINE. (2004, April 20). Retrieved January 14, 2026, from [Link]

  • [Preparations and biological properties of chiral compounds] - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved January 14, 2026, from [Link]

  • EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-Methyl-4-(3-methylbutoxy)benzene - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bioactivity and analysis of chiral compounds - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Foundational

A Technical Guide to 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 172901-00-7): A Key Chiral Intermediate in the Synthesis of Aliskiren

Abstract This technical guide provides an in-depth analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, CAS number 172901-00-7. This compound is a critical chiral building block, or chiron, in the convergen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, CAS number 172901-00-7. This compound is a critical chiral building block, or chiron, in the convergent synthesis of Aliskiren, the first-in-class orally active direct renin inhibitor for the treatment of hypertension.[1][2][3] We will explore its physicochemical properties, its strategic role in medicinal chemistry, plausible and detailed synthetic protocols for its preparation and subsequent use, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical process chemistry who require a comprehensive understanding of this high-value intermediate.

Introduction: A Strategically Vital Building Block

In the landscape of modern pharmaceuticals, the synthesis of enantiomerically pure complex molecules is a paramount challenge. Success often hinges on the availability of specialized chiral intermediates that can be incorporated efficiently into a larger molecular framework. 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a prime example of such an intermediate.[4] Its significance is tied directly to the manufacture of Aliskiren (Tekturna®), a potent inhibitor of the enzyme renin, which plays a critical role in regulating blood pressure.[3][5]

The structure of this intermediate is not accidental; it is a product of deliberate molecular design. It contains:

  • An (S)-stereocenter , which is essential for the final drug's stereospecific binding to the renin active site.

  • An isobutyl group , which forms a key hydrophobic interaction within the enzyme's S1 pocket.

  • A benzyl ether moiety , which serves as a robust protecting group for a primary alcohol during synthesis.

  • A bromomethyl group , a highly reactive electrophilic handle designed for efficient coupling with other fragments of the Aliskiren molecule.

This guide elucidates the technical details of this compound, providing a scientific narrative that explains the causality behind its synthesis and application in a world-class pharmaceutical agent.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene are summarized below.[1][4][6][7]

PropertyValueSource
CAS Number 172901-00-7[1]
Molecular Formula C₁₃H₁₉BrO[1][4]
Molecular Weight 271.19 g/mol [1]
IUPAC Name [(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene[1]
Boiling Point 294 °C (predicted)[2][4]
Density 1.204 g/cm³ (predicted)[4][7]
Flash Point 130 °C (predicted)[2][4]
Refractive Index 1.519 (predicted)[4]
SMILES CC(C)CBr[1]
InChIKey ADRDHWGOETUEBH-CYBMUJFWSA-N[1]

Role in Medicinal Chemistry: A Convergent Approach to Aliskiren

The industrial synthesis of complex drugs like Aliskiren rarely proceeds in a linear fashion. Instead, a convergent synthesis is employed, where different fragments of the molecule are prepared independently and then coupled together in the final stages.[1][8] This strategy is highly efficient and allows for greater control over stereochemistry.

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a custom-designed fragment for precisely this purpose. Its molecular architecture serves distinct functions within the overall synthetic plan.

Caption: Functional analysis of the key intermediate.

The bromomethyl group (-CH₂Br) is an excellent electrophile. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a nucleophile. In the Aliskiren synthesis, this allows for the formation of a new carbon-carbon bond, stitching this fragment to the rest of the molecular backbone via a nucleophilic substitution (Sₙ2) reaction. The stereochemistry at the (S)-center is preserved during this reaction.

Synthetic Considerations & Experimental Protocols

The synthesis of this chiral bromide is a multi-step process that must be carefully controlled to maintain enantiomeric purity. A plausible and efficient route begins with a readily available chiral epoxide, which establishes the key stereocenter early in the sequence.

Workflow Overview: From Chiral Epoxide to Key Intermediate

The overall process involves two main transformations: the regioselective opening of a chiral epoxide to build the carbon skeleton, followed by the stereospecific conversion of a secondary alcohol into the target bromide.

Synthetic_Workflow A Start: (S)-2-((Benzyloxy)methyl)oxirane B Step 1: Grignard Reaction + Isobutylmagnesium bromide A->B C Precursor Alcohol: (S)-1-(benzyloxy)-4-methylpentan-2-ol B->C D Step 2: Appel Reaction + CBr4, PPh3 C->D E Target Intermediate: 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene D->E F Step 3: Coupling Reaction + Aliskiren Fragment Nucleophile E->F G Coupled Aliskiren Precursor F->G

Caption: Key transformations in the synthesis and application workflow.

Protocol 1: Synthesis of Precursor (S)-1-(benzyloxy)-4-methylpentan-2-ol

Causality: This protocol utilizes a Grignard reaction with a chiral epoxide.[9] The nucleophilic attack of the isobutyl Grignard reagent occurs at the least sterically hindered carbon of the epoxide ring (C3), a regioselectivity characteristic of such reactions under non-acidic conditions. This cleanly and reliably constructs the required carbon skeleton while preserving the stereochemistry established by the starting material.

Methodology:

  • Apparatus Setup: An oven-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with isobutylmagnesium bromide (1.1 equivalents) in a suitable ether solvent (e.g., THF or MTBE, 400 mL).

  • Reaction Initiation: The solution is cooled to 0 °C using an ice bath. A solution of (S)-2-((benzyloxy)methyl)oxirane (1.0 equivalent, CAS 16495-13-9) in the same solvent (100 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.[10][11]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure alcohol precursor as a colorless oil.

Protocol 2: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Causality: The conversion of the secondary alcohol to the bromide is achieved via the Appel reaction. This method is chosen for its exceptionally mild conditions, which are crucial for preventing side reactions or racemization of the nearby stereocenter. The reaction proceeds via a phosphonium salt intermediate, and the Sₙ2 displacement of the resulting triphenylphosphine oxide group by the bromide ion occurs with a clean inversion of configuration at the primary carbon, which in this case is not a stereocenter but ensures a direct and high-yielding conversion.

Methodology:

  • Apparatus Setup: An oven-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with the precursor alcohol (1.0 equivalent) from Protocol 1 and carbon tetrabromide (CBr₄, 1.5 equivalents) in anhydrous dichloromethane (DCM, 200 mL).

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Triphenylphosphine (PPh₃, 1.5 equivalents) is added portion-wise over 30 minutes, keeping the internal temperature below 5 °C. An exothermic reaction is expected.

  • Reaction Progression: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-5 hours. Reaction completion is monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.

  • Purification: The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final, pure 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Safety and Handling

As a reactive organobromide intermediate, proper handling is essential to ensure laboratory safety.

  • General Handling: All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.

  • Safety Statements: The compound is associated with the risk and safety statements S24/25, indicating the need to avoid contact with skin and eyes.[4]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[2]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Waste should be disposed of in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 172901-00-7) is more than just a chemical reagent; it is a testament to the power of rational design in modern drug development. Its structure is finely tuned to deliver a specific chiral fragment into the complex architecture of Aliskiren, a life-changing medication for hypertensive patients. By understanding its properties, the logic behind its synthesis, and its precise role in the broader manufacturing process, researchers and chemists can better appreciate and utilize such key intermediates to drive the next generation of pharmaceutical innovation. This guide provides the foundational knowledge necessary for its effective and safe application in the demanding field of medicinal chemistry.

References

  • National Center for Biotechnology Information. "1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene." PubChem Compound Database, CID=11715991. [Link]

  • Ghosh, A. K., & Brindisi, M. "A New Synthetic Route Towards Aliskiren Intermediates." ResearchGate, 2015. [Link]

  • LookChem. "1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene CAS NO.172901-00-7." LookChem Database. [Link]

  • Chemical-Suppliers. "Benzene, [[2-(bromomethyl)-3-methylbutoxy]methyl]-, (S)- | CAS 172901-00-7." Chemical-Suppliers.com. [Link]

  • New Drug Approvals. "Aliskiren." FDA Drug Approval Information. [Link]

  • Hanessian, S., et al. "Total synthesis of 'aliskiren': the first Renin inhibitor in clinical practice for hypertension." Organic Letters, 2010. [Link]

  • ResearchGate. "Practical synthesis of an orally active renin inhibitor aliskiren." Request PDF. [Link]

  • Wood, J. M., et al. "Structure-based design of aliskiren, a novel orally effective renin inhibitor." Biochemical and Biophysical Research Communications, 2003. [Link]

  • Google Patents. "CN111056918A - Preparation method of (S) -1,2, 4-butanetriol."
  • ChemBK. "(2S)-2-[(benzyloxy)methyl]oxirane." ChemBK Database. [Link]

  • J-Stage. "Synthesis and Determination of Absolute Configuration of Lentztrehalose A." Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 2018. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral compound 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a key intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral compound 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a key intermediate in the synthesis of the renin inhibitor Aliskiren.[1] While experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and professionals in drug development, will construct a detailed spectroscopic profile based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the characteristic spectral features of its constituent functional groups—a benzyl ether, a primary alkyl bromide, and a chiral isobutoxy moiety—we can confidently predict and interpret the NMR, IR, and MS data for this compound. This guide also outlines the standard experimental protocols for acquiring such data, ensuring a self-validating system for the structural elucidation of this and structurally related molecules.

Introduction

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (Figure 1) is a crucial building block in the synthesis of Aliskiren, a potent and orally active renin inhibitor used for the treatment of hypertension.[1] The precise structural confirmation of this intermediate is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of such structural verification. This guide will delve into the predicted spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for its identification and characterization.

Figure 1: Structure of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35 - 7.25Multiplet5HAr-H Protons on the monosubstituted benzene ring.
~4.50Singlet2HPh-CH₂ -OBenzylic protons, deshielded by the adjacent oxygen and aromatic ring.
~3.60 - 3.50Multiplet2HO-CH₂ -CHMethylene protons adjacent to the ether oxygen and a chiral center.
~3.45 - 3.35Multiplet2HCH₂ -BrMethylene protons adjacent to the electron-withdrawing bromine atom.
~2.10 - 1.95Multiplet1HCH -(CH₃)₂Methine proton of the isopropyl group.
~1.90 - 1.75Multiplet1HCH (CH₂Br)Methine proton at the chiral center.
~0.95Doublet6HCH(CH₃ )₂Diastereotopic methyl protons of the isopropyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~138C -Ar (quaternary)Aromatic carbon attached to the benzylic ether group.
~128.5C H-ArAromatic carbons ortho and para to the substituent.
~127.5C H-ArAromatic carbon meta to the substituent.
~73Ph-C H₂-OBenzylic carbon, deshielded by the adjacent oxygen.
~70O-C H₂-CHAliphatic carbon adjacent to the ether oxygen.
~45C H(CH₂Br)Chiral methine carbon.
~35C H₂-BrCarbon bearing the bromine atom.
~30C H(CH₃)₂Methine carbon of the isopropyl group.
~20CH(C H₃)₂Diastereotopic methyl carbons of the isopropyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Processing: Similar to ¹H NMR, with calibration to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene will exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
3080-3030MediumC-H stretchAromatic C-H
2960-2850StrongC-H stretchAliphatic C-H
1600, 1495, 1450Medium-WeakC=C stretchAromatic ring
1100-1050StrongC-O stretchEther (C-O-C)
690-770StrongC-H bendMonosubstituted benzene
~650MediumC-Br stretchAlkyl bromide

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean plates is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show the following key fragments:

m/z (mass-to-charge ratio) Proposed Fragment Structure
270/272[M]⁺ (Molecular Ion)C₁₃H₁₉⁷⁹BrO⁺ / C₁₃H₁₉⁸¹BrO⁺
191[M - Br]⁺[C₁₃H₁₉O]⁺
91[C₇H₇]⁺Tropylium ion (from cleavage of the benzyl group)
57[C₄H₉]⁺Isopropylmethyl cation

The presence of bromine will be indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The base peak is likely to be the tropylium ion at m/z 91, a very stable carbocation.

Fragmentation Pathway Diagram

G M [M]⁺ m/z 270/272 F1 [M - Br]⁺ m/z 191 M->F1 - •Br F2 [C₇H₇]⁺ m/z 91 M->F2 Benzylic Cleavage F3 [C₄H₉]⁺ m/z 57 F1->F3 Further Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Speed: 1 scan/second.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural elucidation of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This technical guide has outlined the predicted spectroscopic features based on the known behavior of its constituent functional groups. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and stereochemical environment. The IR spectrum will confirm the presence of the key functional groups, namely the ether linkage, aromatic ring, and alkyl bromide. Finally, mass spectrometry will determine the molecular weight and provide valuable structural information through its characteristic fragmentation pattern, including the isotopic signature of bromine. By following the outlined experimental protocols, researchers can generate and interpret the spectroscopic data required to confidently verify the structure and purity of this important synthetic intermediate.

References

Sources

Foundational

A Technical Guide to the Synthesis and Chiral Purity Analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development, directly influencing efficacy, safety, and bioavailability.[1][2] This guide provides an in-depth technical f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development, directly influencing efficacy, safety, and bioavailability.[1][2] This guide provides an in-depth technical framework for the synthesis and chiral purity assessment of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a chiral building block of interest to researchers in medicinal chemistry and process development. We present a robust synthetic strategy employing the Williamson ether synthesis, which preserves the critical stereocenter.[3] Core analytical methodologies for determining enantiomeric excess (ee), including high-resolution chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are detailed.[4][5] Furthermore, we explore the utility of ¹H-NMR spectroscopy with chiral shift reagents as an orthogonal method for purity verification.[6][7] This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to control and validate the chiral purity of this and structurally related compounds, ensuring alignment with stringent regulatory standards.[8][9]

Introduction: The Imperative of Chiral Purity in Drug Development

Chirality is a fundamental property of molecular structure, where a molecule and its mirror image, known as enantiomers, are non-superimposable.[10] In the pharmaceutical landscape, the "handedness" of a molecule is of paramount importance. The human body, being a highly chiral environment composed of enantiomerically pure proteins, enzymes, and receptors, often interacts differently with each enantiomer of a chiral drug.[1] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inert, less active, or, in the worst-case scenario, responsible for adverse or toxic effects.[8][11]

This differential biological activity has led global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines that favor the development of single-enantiomer drugs.[1][8][9] Consequently, the precise control of enantiomeric purity and its accurate determination are critical quality attributes in the manufacturing of Active Pharmaceutical Ingredients (APIs).[8] This guide focuses on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, providing the technical details required to ensure its enantiomeric integrity from synthesis through to final analysis.

Synthesis of Enantiomerically Enriched 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

The synthesis of the target molecule is strategically designed to preserve the stereochemistry of the chiral precursor. The Williamson ether synthesis is the ideal reaction for this purpose, as it proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which involves a backside attack and results in the inversion of stereochemistry at the electrophilic carbon.[3][12] By carefully selecting the nucleophile and electrophile, we can ensure the stereocenter on the chiral alcohol precursor remains untouched.

Retrosynthetic Analysis & Strategy

The target ether can be disconnected at the ether linkage, suggesting a reaction between an alkoxide and an alkyl halide. To preserve the stereochemistry of the (S)-2-(Bromomethyl)-3-methylbutoxy fragment, the most logical approach is to form the alkoxide from the corresponding chiral alcohol, (S)-2-(Bromomethyl)-3-methylbutan-1-ol, and react it with benzyl bromide. This ensures the chiral center is part of the nucleophile and its configuration is not altered during the reaction.

G Target 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene Connection Williamson Ether Synthesis (Sₙ2 Reaction) Target->Connection Precursors (S)-2-(Bromomethyl)-3-methylbutan-1-ol Benzyl Bromide Connection->Precursors

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the commercially available and enantiomerically pure (S)-Valinol.

  • Step 1: Diazotization and Bromination of (S)-Valinol. (S)-Valinol is converted to (S)-1-bromo-3-methyl-2-(hydroxymethyl)butane (an intermediate that readily rearranges to the more stable (S)-2-bromo-3-methylbutan-1-ol). This reaction proceeds with the retention of configuration.

  • Step 2: Williamson Ether Synthesis. The resulting chiral bromo-alcohol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to yield the final product.[13]

dot graph G { graph [nodesep=0.3, ranksep=1, splines=true]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes S_Valinol [label=<(S)-Valinol>]; Step1_Reagents [label= H₂O, 0 °C>]; Chiral_Alcohol [label=<(S)-2-(Bromomethyl)-3-methylbutan-1-ol>]; Step2_Reagents [label=<1. NaH, THF 2. Benzyl Bromide>]; Target_Product [label=<Target Molecule>];

// Edges S_Valinol -> Step1_Reagents [style=invis]; Step1_Reagents -> Chiral_Alcohol [label="Step 1\nDiazotization"]; Chiral_Alcohol -> Step2_Reagents [style=invis]; Step2_Reagents -> Target_Product [label="Step 2\nWilliamson Ether Synthesis"];

// Invisible edges for alignment subgraph { rank=same; S_Valinol; Step1_Reagents; } subgraph { rank=same; Chiral_Alcohol; Step2_Reagents; } subgraph { rank=same; Target_Product; } }

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol: Williamson Ether Synthesis

Causality: Sodium hydride is chosen as the base because it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, driving the reaction forward.[13] Tetrahydrofuran (THF) is an ideal aprotic solvent that readily dissolves the reactants but does not interfere with the nucleophilic attack.[12]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(Bromomethyl)-3-methylbutan-1-ol (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it carefully by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Methodologies for Chiral Purity Determination

The determination of enantiomeric excess (ee), defined as |%Major Enantiomer - %Minor Enantiomer|, is essential.[14] No single method is universally applicable; therefore, employing orthogonal techniques is best practice for self-validating results.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and accurate technique for analyzing volatile and semi-volatile chiral compounds.[4] The separation is achieved using a chiral stationary phase (CSP), often a cyclodextrin derivative coated onto a fused silica capillary column.[10][15]

  • Principle of Separation (Expertise): The toroidal shape of cyclodextrin molecules creates a chiral cavity. The enantiomers of the analyte exhibit differential partitioning into this cavity based on the stability of the transient diastereomeric host-guest complexes formed.[15] Subtle differences in steric and electronic interactions lead to different retention times, enabling separation. For the target molecule, the benzyl and isobutyl groups can interact with the hydrophobic cavity, while the ether and bromo functionalities can interact with the hydroxyl groups on the rim of the cyclodextrin.

ParameterConditionRationale
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm)Proven selectivity for a wide range of chiral compounds, including ethers and halides.[10]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium or HydrogenProvides good efficiency and resolution.
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/minAn initial hold separates volatiles, while the ramp ensures elution of the target analyte with good peak shape.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide concentration range.
Sample Prep. Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Hexane or Ethyl Acetate).
  • Data Interpretation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram. A racemic standard must be run to confirm the identity of the two enantiomeric peaks. ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[5][9]

  • Principle of Separation (Expertise): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective.[16] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The aromatic ring of the analyte is crucial for achieving separation on these phases through π-stacking interactions.

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRAL ART Cellulose or CHIRALPAK® series)These columns offer broad enantioselectivity, particularly for compounds containing aromatic rings.[16]
Mobile Phase Hexane/Isopropanol (IPA) (e.g., 95:5 v/v)Normal phase mode often provides the best selectivity for polysaccharide CSPs. The ratio can be optimized.[17]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution in chiral separations.[17]
Column Temp. 25 °C (controlled)Temperature affects selectivity; maintaining a constant temperature ensures reproducibility.[17]
Detector UV-Vis Detector (e.g., at 254 nm)The benzyl group in the molecule provides a strong chromophore for UV detection.
Sample Prep. Dissolve ~1 mg of the sample in 10 mL of the mobile phase.Ensures compatibility with the chromatographic system.
  • Data Interpretation: Similar to GC, the ee is calculated from the relative peak areas of the two enantiomers after identifying them with a racemic standard.[18]

¹H-NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity without requiring chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.[19]

  • Principle of Analysis (Expertise): Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids.[20] They coordinate to Lewis basic sites in the analyte molecule (in this case, the ether oxygen). This coordination forms transient diastereomeric complexes. The paramagnetic lanthanide ion induces large shifts in the ¹H-NMR spectrum, and because the two diastereomeric complexes are different, the corresponding protons in the two enantiomers will be shifted to different extents (Δδ), allowing for separate integration.[6][7]

  • Sample Preparation: Dissolve a precise amount of the analyte (~10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the pure analyte.

  • Addition of LSR: Add small, incremental amounts of the chiral LSR (e.g., 0.1, 0.2, 0.3 equivalents) to the NMR tube, acquiring a spectrum after each addition.

  • Analysis: Monitor the spectrum for the separation of a key proton signal (e.g., the benzylic -CH₂- protons) into two distinct signals, one for each enantiomer.

  • Quantification: Once baseline separation is achieved, carefully integrate the two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.

Comparative Analysis and Method Validation

A robust analytical package relies on cross-validation between different techniques. This ensures the trustworthiness of the results by demonstrating that the measured chiral purity is independent of the analytical method used.

// Nodes start [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; split [shape=point, width=0.01, height=0.01]; gc [label="Method 1:\nChiral GC Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Method 2:\nChiral HPLC Analysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Method 3:\nNMR with LSR", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; compare [label="Compare Results\n(ee_GC ≈ ee_HPLC ≈ ee_NMR)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pass [label="Result Validated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Investigate Discrepancy", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> split [arrowhead=none]; split -> gc; split -> hplc; split -> nmr; gc -> compare; hplc -> compare; nmr -> compare; compare -> pass [label=" Consistent "]; compare -> fail [label=" Inconsistent "]; }

Caption: Workflow for orthogonal method validation.

Summary of Analytical Techniques
TechniqueAdvantagesDisadvantagesBest For
Chiral GC High resolution, high sensitivity, fast analysis times.Requires analyte to be volatile and thermally stable.Routine quality control, high-throughput screening.
Chiral HPLC Broad applicability, well-established, preparative scale-up is possible.Can consume larger volumes of solvent, method development can be time-consuming.Universal applicability, method development for novel compounds.[16]
¹H-NMR with LSR No separation needed, provides structural information, relatively fast.Lower sensitivity and accuracy compared to chromatography, LSRs can cause line broadening.[20]Quick purity checks, orthogonal confirmation, when chromatographic methods fail.

Conclusion

The successful development of chiral molecules like 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene for pharmaceutical applications is contingent upon rigorous control over stereochemistry. This guide has outlined a reliable synthetic pathway via the Williamson ether synthesis, which effectively preserves the integrity of the chiral center. Moreover, we have detailed a multi-pronged analytical strategy for the robust determination of enantiomeric purity. The primary chromatographic methods of chiral GC and HPLC provide high-resolution, quantitative data, while NMR spectroscopy with chiral shift reagents serves as an excellent orthogonal confirmation tool. By implementing these self-validating protocols, researchers and drug development professionals can ensure the production of enantiomerically pure materials that meet the highest standards of quality and regulatory compliance.[1][9]

References

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • The importance of chirality in API development. Veranova. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Viswanathan, T., & Toland, A. (2003). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 80(3), 300. Available at: [Link]

  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Available at: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

  • Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. PubMed. Available at: [Link]

  • 8.28 Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link]

  • Enantiomeric excess. Wikipedia. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

Sources

Exploratory

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere structural nuance but a critical det...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere structural nuance but a critical determinant of its therapeutic efficacy and safety profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. This fundamental principle has propelled the demand for enantiomerically pure compounds, making chiral building blocks indispensable tools in the synthesis of sophisticated active pharmaceutical ingredients (APIs).[1]

This in-depth technical guide focuses on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene , a highly valuable chiral building block. We will explore its synthesis, physicochemical properties, and pivotal role in asymmetric synthesis, most notably as a key intermediate in the production of the direct renin inhibitor, Aliskiren.[1] This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its efficacy as a stereocontrol element.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene are summarized below.

PropertyValueSource
CAS Number 172901-00-7[2]
Molecular Formula C₁₃H₁₉BrO[2]
Molecular Weight 271.19 g/mol [2]
Boiling Point 294 °C[1]
Density 1.204 g/cm³[1]
Refractive Index 1.519[1]
Flash Point 130 °C[1]
Appearance Colorless transparent liquid/oily matter[3]
Chiral Purity ≥99.9%[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): 7.38-7.24 (m, 5H), 4.52 (s, 2H), 3.70 (dd, J=4.4 Hz, 10 Hz, 1H), 3.62 (dd, J=4.4 Hz, 9.6 Hz, 1H), 3.56 (dd, J=5.6 Hz, 10 Hz, 1H), 3.48 (dd, J=7.2 Hz, 9.6 Hz, 1H), 1.84 (m, 1H), 1.70 (s, 1H), 0.97-0.92 (m, 6H).[3]

Synthesis of the Chiral Building Block: A Stereoselective Pathway from L-Valine

The synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene leverages the readily available and inexpensive chiral pool starting material, L-valine, to establish the crucial (S)-stereocenter. The synthetic route is a multi-step process that involves the reduction of the carboxylic acid, protection of the resulting alcohol, and subsequent conversion to the target bromide.

G cluster_0 Synthetic Pathway L-Valine L-Valine L-Valinol L-Valinol L-Valine->L-Valinol Reduction Protected Diol Protected Diol L-Valinol->Protected Diol Hydroxyl Protection Target_Molecule 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene Protected Diol->Target_Molecule Bromination

Figure 1: An overview of the synthetic strategy.

Experimental Protocol: Synthesis of (S)-2-(benzyloxy-methyl)-3-methyl-butyl bromide

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the title compound.[3]

Step 1: Preparation of (R)-2-(benzyloxy-methyl)-3-methyl butanol

The synthesis begins with the conversion of L-valine to the corresponding benzyloxy-protected diol. This intermediate is a precursor to the final brominated product. While the patent cited for the subsequent step starts with this material, its preparation from L-Valinol is a standard procedure involving benzylation of the primary alcohol.

Step 2: Bromination of (R)-2-(benzyloxy-methyl)-3-methyl butanol

Reagents & Setup:

  • (R)-2-(benzyloxy-methyl)-3-methyl butanol (15.6 g, 75 mmol)

  • N,N-dimethyl formamide (DMF) (246 ml)

  • Phosphorus oxybromide (POBr₃) (22.58 g, 78.75 mmol)

  • Normal hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • A reaction flask equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere.

Reaction:

  • Dissolve (R)-2-(benzyloxy-methyl)-3-methyl butanol in N,N-dimethyl formamide in the reaction flask.

  • Slowly add phosphorus oxybromide dropwise to the solution, ensuring the temperature is maintained below 50°C.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain for 3 hours.

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Slowly pour the reaction mixture into water (246 ml).

  • Extract the aqueous mixture with n-hexane (3 times).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily residue.

  • Purify the crude product by reduced pressure distillation to yield the final product as a colorless transparent liquid.

Yield: 16.6 g (81.1%) Chiral Purity: ≥99.9%

Application in Asymmetric Synthesis: The Aliskiren Case Study

The primary utility of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene lies in its role as a precursor to a key fragment in the total synthesis of Aliskiren, a potent, orally active renin inhibitor for the treatment of hypertension.[1][4] The benzyloxymethyl group serves as a protecting group for the primary alcohol, while the bromomethyl moiety provides a reactive handle for subsequent carbon-carbon bond formation.

Mechanism of Chirality Transfer:

The (S)-stereocenter in the building block is crucial for controlling the stereochemistry of the final drug molecule. The subsequent reaction in the Aliskiren synthesis involves a nucleophilic substitution where the bromide is displaced. This reaction typically proceeds via an Sₙ2 mechanism, which is characterized by a backside attack of the nucleophile on the electrophilic carbon bearing the leaving group.[5][6] This backside attack results in an inversion of the stereochemical configuration at the reaction center. However, in this specific building block, the stereocenter is adjacent to the reactive bromomethyl group. The steric hindrance imposed by the bulky isopropyl group and the benzyloxymethyl group on the chiral center directs the approach of the incoming nucleophile, thus ensuring the desired stereochemical outcome in the subsequent steps of the Aliskiren synthesis.

G cluster_0 Application in Aliskiren Synthesis Chiral_Building_Block 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene Coupled_Intermediate Key Aliskiren Intermediate Chiral_Building_Block->Coupled_Intermediate Su20992 Coupling Nucleophilic_Partner Aliskiren Core Fragment (Nucleophile) Nucleophilic_Partner->Coupled_Intermediate Aliskiren Aliskiren Coupled_Intermediate->Aliskiren Further Synthetic Steps

Figure 2: Role of the chiral building block in Aliskiren synthesis.

Exemplary Application in Aliskiren Synthesis:

In a common synthetic route to Aliskiren, the chiral building block is coupled with a pentenoic acid derivative. This coupling reaction establishes a key carbon-carbon bond and sets one of the four stereocenters of the final Aliskiren molecule. The benzyloxy group is typically removed in a later step of the synthesis.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient, stereoselective preparation from a readily available natural amino acid, coupled with its strategic application in the synthesis of complex therapeutic agents like Aliskiren, underscores its importance. The well-defined stereocenter, protected hydroxyl functionality, and reactive bromide handle provide a robust platform for the controlled introduction of chirality into target molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such meticulously designed chiral building blocks will undoubtedly become even more critical in the quest for safer and more effective medicines.

References

  • Methods for preparation of pharmaceutical intermedi
  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. PubChem. [Link]

  • Application of chiral building blocks to the synthesis of drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution by Leah4sci. YouTube. [Link]

  • Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science. [Link]

  • Structure-based design of aliskiren, a novel orally effective renin inhibitor. PubMed. [Link]

  • 2-Benzyl-3-methylbutanal. PubChem. [Link]

  • Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. ResearchGate. [Link]

  • (S)-2-Benzyloxy-3-methylbut-3-en-1-ol. SpectraBase. [Link]

Sources

Foundational

An In-depth Technical Guide to the Proposed Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Introduction Part 1: A Proposed Retrosynthetic Analysis A logical approach to a complex target molecule begins with retrosynthesis. By deconstructing the molecule, we can identify key bond disconnections and strategic in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Part 1: A Proposed Retrosynthetic Analysis

A logical approach to a complex target molecule begins with retrosynthesis. By deconstructing the molecule, we can identify key bond disconnections and strategic intermediates, which illuminates a viable forward synthetic plan. The proposed pathway leverages the inherent chirality of a natural amino acid to construct the stereocenter of the target molecule.

G TM Target Molecule 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene P1 Precursor 1 (S)-3-(benzyloxymethyl)-4-methyl-1-pentanol TM->P1 C-Br bond formation (Bromination) P2 Precursor 2 (S)-2-isopropyl-1,3-propanediol P1->P2 C-O bond formation (Williamson Ether Synthesis) P3 Precursor 3 (S)-Valinol P2->P3 C-N to C-O conversion (Diazotization) SM Starting Material (S)-Valine P3->SM Carboxylic acid reduction

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Synthetic Pathway: From Amino Acid to Final Product

The proposed forward synthesis is a four-step sequence starting from (S)-Valine. This approach ensures the correct stereochemistry is established early and carried through the synthesis.

Step 1: Reduction of (S)-Valine to (S)-Valinol

The initial step involves the reduction of the carboxylic acid functionality of the amino acid (S)-Valine to a primary alcohol, yielding (S)-Valinol ((S)-2-amino-3-methyl-1-butanol). This transformation is a cornerstone in the utilization of amino acids as chiral building blocks.

Causality of Experimental Choices: Strong reducing agents are required for the conversion of a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH4) is highly effective for this purpose. An alternative, milder method involves the in-situ formation of a borane-THF complex from sodium borohydride (NaBH4) and iodine, which also efficiently reduces amino acids.[1][2] The choice between these reagents often depends on the scale of the reaction and the presence of other reducible functional groups in more complex substrates.

Experimental Protocol (LiAlH4 Reduction):

  • A solution of (S)-Valine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C using an ice bath.

  • Lithium aluminum hydride (LiAlH4) is added portion-wise to the stirred suspension. Caution: LiAlH4 reacts violently with water and generates hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18-24 hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-Valinol, which can be purified by distillation.[2]

Step 2: Diazotization of (S)-Valinol to (S)-2-isopropyl-1,3-propanediol

This crucial step transforms the amino group of (S)-Valinol into a hydroxyl group, yielding the key diol intermediate, (S)-2-isopropyl-1,3-propanediol. This is achieved through a diazotization reaction, where the amine is converted into an unstable diazonium salt, which then readily decomposes to form a carbocation that is subsequently trapped by water.

Causality of Experimental Choices: The reaction is typically performed in a cold, acidic aqueous solution using sodium nitrite (NaNO2). The low temperature is critical to control the decomposition of the diazonium intermediate and to minimize potential side reactions, such as rearrangements (e.g., hydride shifts) that could lead to a mixture of diol isomers. An acidic medium is required to generate the necessary nitrous acid (HNO2) in situ.

Experimental Protocol (Diazotization):

  • (S)-Valinol is dissolved in an aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel cooled to 0-5 °C.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture is stirred at low temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature.

  • The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and then extracted multiple times with an organic solvent such as ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude diol is purified by silica gel column chromatography to afford pure (S)-2-isopropyl-1,3-propanediol.

Step 3: Selective Monobenzylation via Williamson Ether Synthesis

With the chiral diol in hand, the next stage is the introduction of the benzyl group. The target molecule contains a benzyloxymethyl ether, which can be formed by a Williamson ether synthesis.[3][4][5] This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an S_N2 reaction.[3][4]

Causality of Experimental Choices: The diol, (S)-2-isopropyl-1,3-propanediol, possesses two primary hydroxyl groups. To achieve selective monobenzylation, a strong base like sodium hydride (NaH) is used to deprotonate one of the hydroxyl groups.[6] By using approximately one equivalent of the base and benzyl bromide, monosubstitution can be favored. The reaction is typically run in an aprotic polar solvent like THF or DMF to dissolve the alkoxide intermediate.

Experimental Protocol (Williamson Ether Synthesis):

  • To a stirred suspension of sodium hydride (NaH, ~1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of (S)-2-isopropyl-1,3-propanediol (1.0 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • Benzyl bromide (BnBr, ~1.05 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The desired monobenzylated product, (S)-3-(benzyloxymethyl)-4-methyl-1-pentanol, is isolated from the reaction mixture (which may also contain starting material and dibenzylated product) by silica gel column chromatography.

G cluster_0 Williamson Ether Synthesis Mechanism R_OH Diol Intermediate (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻ Na⁺) R_OH->Alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Alkoxide H2 H₂ gas Alkoxide->H2 Product Monobenzylated Product (R-O-Bn) Alkoxide->Product SN2 Attack BnBr Benzyl Bromide (Bn-Br) BnBr->Product NaBr Sodium Bromide (NaBr) Product->NaBr

Caption: Mechanism of the Williamson Ether Synthesis step.

Step 4: Bromination of the Remaining Primary Alcohol

The final step is the conversion of the remaining primary hydroxyl group into a bromomethyl group. This transformation can be effectively achieved using several reagents, with the Appel reaction and phosphorus tribromide being common choices.

Causality of Experimental Choices: The Appel reaction, which utilizes triphenylphosphine (PPh3) and carbon tetrabromide (CBr4), is an excellent method for converting primary and secondary alcohols to the corresponding bromides under mild, neutral conditions.[7][8] The reaction proceeds via an S_N2 mechanism, which is ideal for primary alcohols and minimizes side reactions.[7] Alternatively, phosphorus tribromide (PBr3) is another classic and effective reagent for this conversion, also proceeding through an S_N2 pathway.[9][10][11][12]

Experimental Protocol (Appel Reaction):

  • The alcohol precursor, (S)-3-(benzyloxymethyl)-4-methyl-1-pentanol (1.0 equivalent), and carbon tetrabromide (CBr4, 1.5 equivalents) are dissolved in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile in a flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Triphenylphosphine (PPh3, 1.5 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • The solvent is removed under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide as a byproduct.

  • The product is purified by silica gel column chromatography, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the product from the highly polar triphenylphosphine oxide.

Part 3: Data Summary

The following table summarizes typical reaction yields for the classes of transformations described in this proposed synthesis, based on literature precedents for similar substrates. Actual yields for the specific synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene would require experimental optimization.

Step No.TransformationReagentsTypical Yield (%)References
1Carboxylic Acid ReductionLiAlH₄ or NaBH₄/I₂85 - 95%[1],[2]
2Diazotization of Amino AlcoholNaNO₂ / aq. HCl40 - 60%General textbook yields
3Williamson Ether SynthesisNaH, Benzyl Bromide60 - 80% (mono-alkylation)[5],[6]
4Alcohol Bromination (Appel)CBr₄, PPh₃80 - 95%[7],[13]

Part 4: Conclusion and Future Outlook

This guide has detailed a comprehensive and logical, albeit hypothetical, synthetic route for the preparation of the chiral building block 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. By starting with the inexpensive, enantiopure amino acid (S)-Valine, the synthesis ensures the introduction of the desired stereochemistry from the outset. Each proposed step is based on a reliable and well-understood organic reaction, providing a strong foundation for any researcher, scientist, or drug development professional seeking to synthesize this or structurally related molecules. The successful execution of this pathway would provide access to a valuable intermediate for the construction of novel, stereochemically complex pharmaceutical agents and other high-value chemical entities. Experimental validation and optimization of each step would be the necessary next phase in bringing this proposed synthesis to fruition.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Appel reaction. Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Arkivoc, (2011).
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromides prepared from the corresponding alcohols by using the functionalised triphenylphosphine monolith. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Leucine to 3-methylbutanol route as proposed by RPE. Retrieved from [Link]

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to the selective benzylation of the primary hydroxyl group. Retrieved from [Link]

Sources

Exploratory

"safety and handling of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

An In-depth Technical Guide to the Safe Handling and Use of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Abstract This technical guide provides a comprehensive framework for the safe handling, use, and disposal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract

This technical guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS No. 172901-00-7). As a key intermediate in the synthesis of the renin inhibitor Aliskiren, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1] Due to the absence of extensive, publicly available safety data for this specific molecule, this guide synthesizes information from analogous chemical structures, particularly bromomethyl compounds and benzyl ethers, to establish a robust risk assessment and detailed safety protocols. The core objective is to empower scientists and laboratory professionals with the knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity when working with this reactive intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of a sound safety protocol. These properties dictate appropriate storage conditions, predict its behavior under various experimental parameters, and inform emergency response procedures.

PropertyValueSource
IUPAC Name [(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene[2]
CAS Number 172901-00-7[1][2]
Molecular Formula C₁₃H₁₉BrO[1][2]
Molecular Weight 271.19 g/mol [1][2]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 294 °C[1]
Flash Point 130 °C[1]
Density 1.204 g/cm³[1]
Refractive Index 1.519[1]
Solubility Insoluble in water (predicted); soluble in common organic solvents

Hazard Identification and Risk Assessment

Primary Hazard Analysis: The Bromomethyl Group

The primary driver of this compound's hazardous nature is the bromomethyl (-CH₂Br) moiety. This functional group is a potent electrophile and alkylating agent.

  • Reactivity and Toxicity: Bromomethyl compounds are known to be reactive and require careful handling.[3] They can alkylate biological nucleophiles, such as DNA and proteins, which is the mechanistic basis for their irritant and potentially mutagenic properties.

  • Irritation and Lachrymatory Effects: Many organic bromides, especially benzylic and allylic types, are powerful lachrymators (tear-inducing agents) and cause severe irritation to the skin, eyes, and respiratory tract.[4][5] Exposure can lead to chemical burns.

  • Sensitization: Repeated skin contact may lead to sensitization.

  • Stability: These compounds can be sensitive to light, air, and moisture, potentially degrading to release hydrobromic acid (HBr) or free bromine.[3] Discoloration (yellowing or browning) is a common sign of degradation, which can compromise experiment quality and increase safety risks.[3]

Secondary Hazard Analysis: Benzyl Ether and Benzene Moiety
  • Benzyl Ether Linkage: The benzyl ether group is generally stable but can be cleaved under specific, aggressive chemical conditions such as strong acids or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7] This defines its chemical incompatibilities rather than direct toxicity.

  • Benzene Ring: While benzene itself is a known human carcinogen, the toxicological profile of a highly substituted benzene derivative cannot be directly extrapolated.[8][9] However, the presence of the aromatic ring means that hazardous thermal decomposition products, such as carbon monoxide and carbon dioxide, will form upon combustion.[10]

Risk Assessment Workflow

A systematic risk assessment is crucial before any experimental work begins. The following workflow ensures all hazards are identified and controlled.

RiskAssessment A Step 1: Hazard Identification - Analyze functional groups (Bromomethyl) - Review data for analogous compounds B Step 2: Exposure Assessment - Evaluate routes: Inhalation, Dermal, Ingestion, Ocular - Assess quantity and frequency of use A->B informs C Step 3: Risk Characterization - Determine likelihood and severity of harm - Classify as high-risk intermediate B->C leads to D Step 4: Control Hierarchy Selection - Prioritize Elimination/Substitution (if possible) - Implement Engineering Controls (Fume Hood) - Mandate Administrative Controls (SOPs) - Specify Personal Protective Equipment (PPE) C->D dictates E Step 5: Develop Standard Operating Procedure (SOP) - Detail handling, storage, emergency, and disposal steps D->E is documented in F Step 6: Review and Refine - Periodically review SOP for effectiveness - Update based on new information or incidents E->F requires

Caption: A systematic workflow for risk assessment.

Safe Handling and Storage Protocols

Based on the risk assessment, a multi-layered safety approach combining engineering controls, personal protective equipment, and strict administrative procedures is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] Given the lachrymatory and corrosive potential, a full face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during transfers.[12][13]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[14] Gloves must be inspected for integrity before use and replaced immediately if contamination is suspected. Never wear gloves outside the immediate work area.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically impervious apron or coverall should be used.[13]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

Storage and Stability

Proper storage is critical to maintaining the compound's purity and preventing the formation of more hazardous degradation products.

  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark location.[10]

  • Location: Keep in a well-ventilated area designated for hazardous chemicals, away from heat sources and ignition.[15]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents (e.g., metal hydrides).[12][15]

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a representative workflow for using 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene as an alkylating agent. The safety rationale is integrated at each step to reinforce best practices.

Objective: To demonstrate the safe use of the title compound in a standard nucleophilic substitution reaction.

Reagents and Equipment
Reagent/EquipmentPurpose
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzeneElectrophile
BenzylamineNucleophile (Example)
Potassium Carbonate (K₂CO₃)Base
Acetonitrile (MeCN)Solvent
Round-bottom flask, condenser, magnetic stirrerReaction vessel
Syringes, needlesReagent transfer
TLC plates, developing chamberReaction monitoring
Separatory funnel, rotary evaporatorWorkup & Purification
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Safety Rationale: Working under an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. All glassware should be free of contaminants.

  • Reagent Addition:

    • In the fume hood, charge the flask with potassium carbonate (1.5 eq) and acetonitrile.

    • Add benzylamine (1.0 eq) via syringe.

    • Crucially, while wearing full PPE , weigh the required amount of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (1.1 eq) in a tared vial inside the fume hood. Dissolve it in acetonitrile and add it dropwise to the stirring reaction mixture via syringe.

    • Safety Rationale: Adding the alkylating agent last and dropwise allows for better control of the reaction temperature and prevents a runaway reaction. Direct handling of the bromomethyl compound is the highest-risk step and requires maximal precaution.

  • Reaction and Monitoring:

    • Heat the mixture to a gentle reflux (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Safety Rationale: Heating increases the reaction rate but must be done with a stable heating mantle. The fume hood sash should be kept at the lowest practical height.

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water to quench the reaction and dissolve the inorganic salts.

    • Safety Rationale: Quenching can be exothermic; therefore, cooling the reaction first is essential.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product via flash column chromatography.

    • Safety Rationale: All solvent handling and evaporation must be done in a fume hood to prevent vapor inhalation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware (Inert Atmosphere) B Charge Base & Nucleophile (K₂CO₃, Amine) A->B C Add Electrophile Dropwise (Title Compound in Fume Hood) B->C D Heat and Monitor (TLC) C->D E Cool and Quench (Add Water) D->E F Extract Product (Separatory Funnel) E->F G Dry and Concentrate (Rotary Evaporator) F->G H Purify (Column Chromatography) G->H

Caption: A typical workflow for an alkylation reaction.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[4][11] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

  • Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Collect the material into a sealed, labeled container for hazardous waste disposal.[13] Decontaminate the area with a suitable solvent.

Waste Disposal

All waste materials contaminated with 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene must be treated as hazardous waste.

  • Containers: Collect all liquid and solid waste in dedicated, sealed, and clearly labeled hazardous waste containers.[13]

  • Disposal: Do not dispose of this chemical down the drain.[13] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][16]

Conclusion

While 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is an invaluable intermediate in pharmaceutical synthesis, its structural features, particularly the bromomethyl group, classify it as a hazardous substance. A proactive and informed approach to safety is non-negotiable. By implementing the engineering controls, PPE, and rigorous protocols outlined in this guide, researchers can effectively mitigate the risks of irritation, chemical burns, and unknown long-term effects. Adherence to these principles ensures a safe laboratory environment and promotes the integrity of scientific research.

References

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. PubChem, National Center for Biotechnology Information.[Link]

  • (1-Bromo-3-methylbutan-2-yl)benzene. PubChem, National Center for Biotechnology Information.[Link]

  • (Bromomethyl)benzene Chemical Properties. Cheméo.[Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]

  • The toxicology of benzene. Snyder, R., Witz, G., & Goldstein, B. D. (1993). Environmental Health Perspectives.[Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic Cation Scavenger. Organic Syntheses.[Link]

  • Toxicological Profile for Benzene. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Synthetic Protocol for the Aliskiren Intermediate 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of the chiral intermediate, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)ben...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of the chiral intermediate, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a key building block in the total synthesis of Aliskiren.[1][2] Aliskiren is a first-in-class direct renin inhibitor for the treatment of hypertension.[3][4] The protocol detailed herein starts from the commercially available chiral precursor, (S)-2-hydroxy-3-methylbutanoic acid, and proceeds through a reliable three-step sequence involving reduction, selective benzylation, and subsequent bromination. This guide emphasizes the rationale behind procedural steps, provides detailed experimental protocols, and includes characterization data to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

Aliskiren is a potent, orally active, non-peptidic inhibitor of renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3] Its complex stereochemical structure necessitates precise and efficient synthetic routes for its chiral fragments. The target compound, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (4), incorporates a key stereocenter and a reactive bromide handle, making it a crucial intermediate for convergent syntheses of the drug.[5]

The synthetic approach outlined in this note is designed for robustness and scalability, starting from an inexpensive chiral pool material. The strategy relies on a retrosynthetic disconnection that simplifies the target molecule into manageable precursors.

Retrosynthetic Analysis

The primary C-Br bond in the target molecule (4) is logically formed from its corresponding primary alcohol (3). This alcohol features a benzyl ether, which can be installed via a Williamson ether synthesis on a diol precursor (2). The chirality of the molecule is traced back to the commercially available (S)-2-hydroxy-3-methylbutanoic acid (1), which can be reduced to the required diol.

Retrosynthesis Compound4 Target: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (4) Compound3 Precursor: (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol (3) Compound4->Compound3 C-Br Formation (Bromination) Compound2 Precursor: (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol (2) Compound3->Compound2 C-O Formation (Benzylation) Compound1 Starting Material: (S)-2-Hydroxy-3-methylbutanoic Acid (1) Compound2->Compound1 Functional Group Interconversion (Reduction)

Caption: Retrosynthetic pathway for the target intermediate.

Synthetic Workflow Overview

The forward synthesis involves three distinct chemical transformations:

  • Reduction: The carboxylic acid and the secondary alcohol of the starting material (1) are reduced to the corresponding primary and secondary alcohols to form the chiral diol (2).

  • Selective Benzylation: The more accessible primary hydroxyl group of the diol (2) is selectively protected as a benzyl ether to yield the alcohol precursor (3).

  • Bromination: The remaining primary hydroxyl group of (3) is converted to a bromide using phosphorus tribromide (PBr₃), furnishing the final target compound (4).

Caption: Forward synthetic workflow from the starting material to the final product.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol (2)

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. This step converts the chiral starting material into the key diol intermediate. The reaction is performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(S)-2-Hydroxy-3-methylbutanoic acid (1)118.1310.0 g84.6 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.954.82 g127.0 mmol1.5
Tetrahydrofuran (THF), anhydrous-250 mL--
1 M Hydrochloric Acid (HCl)-~150 mL--

Protocol:

  • Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend lithium aluminum hydride (4.82 g) in anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve (S)-2-hydroxy-3-methylbutanoic acid (10.0 g) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Add the acid solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and finally water (15 mL).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite®.

  • Wash the filter cake with additional THF (2 x 50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude diol (2) as a colorless oil. The product is often used in the next step without further purification. Expected yield: ~8.5 g (95%).

Step 2: Synthesis of (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol (3)

Rationale: This step involves a selective Williamson ether synthesis. The primary hydroxyl group of the diol is significantly more acidic and less sterically hindered than the secondary hydroxyl group. Therefore, upon treatment with one equivalent of a strong base like sodium hydride (NaH), the primary alkoxide is preferentially formed and subsequently alkylated with benzyl bromide (BnBr).[6]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude Diol (2)104.15~8.5 g~81.6 mmol1.0
Sodium Hydride (NaH, 60% in oil)40.003.26 g81.6 mmol1.0
Benzyl Bromide (BnBr)171.0414.0 g81.6 mmol1.0
Tetrahydrofuran (THF), anhydrous-200 mL--

Protocol:

  • In a 500 mL flask under a nitrogen atmosphere, suspend sodium hydride (3.26 g) in anhydrous THF (100 mL) and cool to 0 °C.

  • Dissolve the crude diol (2) from the previous step in anhydrous THF (100 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (14.0 g) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the mono-benzylated product (3) as a colorless oil. Expected yield: ~12.7 g (75% over two steps).

Step 3: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (4)

Rationale: The final step converts the remaining primary alcohol into the target alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, where the alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion. This bromide ion then attacks the carbon atom, displacing the activated oxygen and leading to an inversion of configuration if the carbon were a stereocenter.[7][8][9] For a primary alcohol, this reaction is typically efficient and avoids carbocation rearrangements that can occur with hydrobromic acid.[8] A mild base like pyridine is often added to neutralize the HBr byproduct.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Alcohol (3)208.2910.0 g48.0 mmol1.0
Phosphorus Tribromide (PBr₃)270.695.20 g19.2 mmol0.4
Pyridine, anhydrous79.100.76 g9.6 mmol0.2
Diethyl Ether (Et₂O), anhydrous-150 mL--

Protocol:

  • Dissolve the alcohol (3) (10.0 g) and anhydrous pyridine (0.76 g) in anhydrous diethyl ether (150 mL) in a 250 mL flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (5.20 g) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice (100 g).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bromide.

  • Purify by flash column chromatography (eluent: 5-10% ethyl acetate in hexanes) to obtain the final product (4) as a clear, colorless oil. Expected yield: ~11.0 g (85%).

Characterization Data

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (4)

  • Molecular Formula: C₁₃H₁₉BrO

  • Molecular Weight: 271.19 g/mol

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38 – 7.26 (m, 5H, Ar-H), 4.56 (s, 2H, O-CH₂-Ph), 3.55 (d, J=4.5 Hz, 2H, CH₂-Br), 3.48 (d, J=5.5 Hz, 2H, O-CH₂), 2.05 – 1.95 (m, 1H, CH-CH(CH₃)₂), 1.85 – 1.75 (m, 1H, CH₂-CH-CH), 0.95 (d, J=6.8 Hz, 6H, CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.4, 128.3, 127.6, 127.5, 73.2, 71.8, 45.1, 38.5, 28.9, 19.8, 19.5.

References

  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (n.d.). Google Scholar.
  • Shan, F., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid. PubChem. Retrieved from [Link]

  • (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.
  • Butanoic acid, 3-hydroxy-, methyl ester, (R). (n.d.). Organic Syntheses. Retrieved from [Link]

  • jOeCHEM. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. Retrieved from [Link]

  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Stoddard Tutoring. (2018). Alcohol Reactions PBr3 [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]

  • Synthesis and Determination of Absolute Configuration of Lentztrehalose A. (n.d.). J-Stage. Retrieved from [Link]

  • Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. PubMed. Retrieved from [Link]

  • Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. (2001). ResearchGate. Retrieved from [Link]

  • Process to bromomethylate aromatic compounds. (n.d.). Google Patents.
  • PubChem. (n.d.). 3-Butanol, 1-benzyloxy-2-methyl-. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Aliskiren. PubChem. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in Medicinal Chemistry

Foreword In the landscape of modern drug discovery, the rational design and synthesis of complex chiral molecules are paramount. The stereochemistry of a pharmaceutical agent can profoundly influence its pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the rational design and synthesis of complex chiral molecules are paramount. The stereochemistry of a pharmaceutical agent can profoundly influence its pharmacological and toxicological profile.[1][2][3] Consequently, the demand for novel, enantiomerically pure building blocks that allow for the precise installation of stereocenters and the modulation of physicochemical properties is ever-increasing. This guide introduces 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene , a versatile chiral building block, and delineates its potential applications and detailed protocols for its use in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of new chemical entities.

Introduction to 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a chiral electrophilic reagent that offers a unique combination of structural features beneficial for medicinal chemistry applications.

Table 1: Physicochemical Properties of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

PropertyValueSource
IUPAC Name 1-(((S)-2-(bromomethyl)-3-methylbutoxy)methyl)benzenePubChem
Molecular Formula C₁₃H₁₉BrOPubChem
Molecular Weight 271.19 g/mol PubChem
CAS Number 172901-00-7PubChem
Appearance Predicted: Colorless to pale yellow oilInferred
Chirality (S)-configurationPubChem

Its structure is characterized by:

  • A defined stereocenter: The (S)-configuration at the C2 position allows for the introduction of a specific stereoisomer into a target molecule, which is crucial for optimizing drug-receptor interactions.[1][2]

  • A reactive bromomethyl group: This primary alkyl bromide is an excellent electrophile for substitution reactions with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]

  • A benzyloxymethyl (BOM) ether: This moiety can serve as a protecting group for the parent alcohol, which is stable under various reaction conditions and can be cleaved when desired.[6][7][8] Alternatively, the entire fragment can be incorporated into a target molecule to enhance lipophilicity and modulate pharmacokinetic properties.

  • An isobutyl group: This branched alkyl chain provides steric bulk and increases the lipophilicity of the molecule, which can be advantageous for improving membrane permeability and metabolic stability of a drug candidate.

Conceptual Framework: The Role as a Chiral Building Block

The primary application of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in medicinal chemistry is as a chiral building block . This approach involves the covalent incorporation of this fragment into a larger molecule to introduce a specific set of structural and stereochemical features.

G cluster_0 Core Drug Scaffold (Nucleophilic) cluster_1 Chiral Building Block cluster_2 Modified Drug Candidate Scaffold Drug Scaffold (e.g., with -NH₂, -OH, -SH) ModifiedDrug New Drug Candidate with: - (S)-Stereocenter - Increased Lipophilicity - Potential for Improved PK/PD Scaffold->ModifiedDrug Alkylation Reaction BuildingBlock 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene BuildingBlock->ModifiedDrug

Figure 1: Conceptual workflow for the application of the chiral building block.

Synthesis Protocol: Preparation of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

The synthesis of the title compound can be achieved in a three-step sequence starting from the commercially available and inexpensive chiral precursor, (S)-3-methyl-1-butanol.

Workflow for Synthesis

G Start (S)-3-Methyl-1-butanol Step1 Step 1: Protection Benzyloxymethyl (BOM) ether formation Start->Step1 Intermediate1 (S)-1-((3-Methylbutoxy)methyl)benzene Step1->Intermediate1 Step2 Step 2: a-Bromination Radical bromination Intermediate1->Step2 Product 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Step2->Product Intermediate2 1-(((S)-2-Bromo-3-methylbutoxy)methyl)benzene Step3 Step 3: Dehydrobromination & Reduction (Hypothetical alternative) Formation of alkene followed by hydrobromination

Figure 2: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-1-((3-Methylbutoxy)methyl)benzene

  • Rationale: The hydroxyl group of (S)-3-methyl-1-butanol is protected as a benzyloxymethyl (BOM) ether to prevent side reactions in the subsequent bromination step. This is a standard protection strategy for alcohols.[6][7][8]

  • Materials:

    • (S)-3-Methyl-1-butanol

    • Benzyl chloromethyl ether (BOM-Cl)

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (S)-3-methyl-1-butanol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add BOM-Cl (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-((3-methylbutoxy)methyl)benzene.

Step 2: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

  • Rationale: A radical bromination using N-bromosuccinimide (NBS) and a radical initiator is a common method for the bromination of a benzylic methyl group.[9] In this case, we are targeting the α-position to the ether oxygen, which is activated towards radical formation.

  • Materials:

    • (S)-1-((3-Methylbutoxy)methyl)benzene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of (S)-1-((3-methylbutoxy)methyl)benzene (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is heated to reflux (around 77 °C).

    • The reaction is monitored by GC-MS or TLC for the disappearance of the starting material.

    • After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

    • The filtrate is washed with saturated aqueous sodium thiosulfate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash chromatography (silica gel, hexanes/ethyl acetate) to yield the title compound.

Application Protocol: Alkylation of a Model Nucleophile

This protocol describes the use of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene to alkylate a model primary amine, a common transformation in drug discovery to introduce lipophilic side chains and modulate basicity.

Rationale for Application

The introduction of the (S)-2-(benzyloxymethyl)-3-methylbutyl group can significantly impact the properties of a parent molecule by:

  • Introducing a stereocenter: Potentially leading to improved target affinity and selectivity.

  • Increasing lipophilicity: Which can enhance cell permeability and oral bioavailability.

  • Modulating metabolism: The bulky isobutyl and benzyl groups can shield metabolically labile sites.

Workflow for Alkylation

G Reactant1 Primary Amine (R-NH₂) Reaction Nucleophilic Substitution (SN2 Reaction) Reactant1->Reaction Reactant2 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Reactant2->Reaction Product Alkylated Amine (R-NH-CH₂-(S)-CH(iBu)OBOM) Reaction->Product

Figure 3: Workflow for the alkylation of a primary amine.

Step-by-Step Experimental Protocol
  • Materials:

    • A primary amine (e.g., benzylamine as a model)

    • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the primary amine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous ACN, add a solution of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (1.1 eq) in ACN dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography to obtain the desired N-alkylated amine.

Concluding Remarks

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene represents a valuable and underutilized chiral building block for medicinal chemistry. Its trifunctional nature, combining a defined stereocenter, a reactive electrophilic handle, and a tunable lipophilic character, provides a powerful tool for the synthesis of novel and complex drug candidates. The protocols outlined in this guide are intended to serve as a starting point for the exploration of this reagent in various drug discovery programs. The strategic incorporation of this building block has the potential to address key challenges in lead optimization, including potency, selectivity, and pharmacokinetic properties.

References

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • Benzyl Chloromethyl Ether: A Comprehensive Overview. (2025, March 2). Retrieved from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed. (2016). Retrieved from [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC. (2016, November 4). Retrieved from [Link]

  • Chiral drugs - LabMed Discovery. (n.d.). Retrieved from [Link]

  • A Chiral Silyl Ether as Auxiliary for the Asymmetric Nucleophilic Addition to a- and b-Silyloxy Carbonyl Compounds - Sciforum. (n.d.). Retrieved from [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC. (n.d.). Retrieved from [Link]

  • Chiral Drugs: An Overview - PMC. (n.d.). Retrieved from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Phase-transfer catalyzed enantioselective α-alkylation of α-acyloxymalonates: construction of chiral α-hydroxy quaternary stereogenic centers - RSC Publishing. (n.d.). Retrieved from [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC. (2022, December 20). Retrieved from [Link]

  • 3-(Hydroxymethyl)butane-1,2,4-triol Building Block and its Application for the Stereoselective Synthesis of N -Homoceramides - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Hydroalkylation Gives Chiral Trifluoromethylated Alkanes - ChemistryViews. (2022, March 5). Retrieved from [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs | Journal of Modern Medicinal Chemistry - Synergy Publishers. (n.d.). Retrieved from [Link]

  • 3-METHYLBUTANOL | - atamankimya.com. (n.d.). Retrieved from [Link]

  • Application of Chiral α-Monofluorocarbonyl Compounds to Analytical and Medicinal Chemistry - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol - University of York. (n.d.). Retrieved from [Link]

  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate - ResearchGate. (2025, August 10). Retrieved from [Link]

  • CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents. (n.d.).

Sources

Method

Application Note: Regioselective Bromination of a Chiral Methoxybutoxy Benzene Derivative

Abstract This application note provides a detailed experimental protocol for the regioselective bromination of a chiral methoxybutoxy benzene derivative, a key transformation in the synthesis of specialized organic molec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the regioselective bromination of a chiral methoxybutoxy benzene derivative, a key transformation in the synthesis of specialized organic molecules. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, focusing on the directing effects of the alkoxy substituent. The protocol emphasizes safety, procedural accuracy, and robust analytical validation to ensure product integrity. While the substrate possesses a chiral center, this guide will also address the critical question of whether this chirality influences the stereochemical outcome of the bromination on the aromatic ring. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Aromatic Bromination

Electrophilic aromatic substitution (EAS) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings.[1] Brominated aromatic compounds, in particular, are versatile intermediates, serving as precursors for organometallic reagents and participating in a wide array of cross-coupling reactions.[2] The regiochemical outcome of such substitutions is largely governed by the electronic nature of the substituents already present on the benzene ring.[1][3][4]

The subject of this protocol is a benzene derivative bearing a chiral (S)-2-methyl-1-butoxy group. The alkoxy group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[4][5] This electronic effect stabilizes the cationic intermediate (the sigma complex) formed during the substitution, thereby increasing the reaction rate compared to unsubstituted benzene.[1][6]

A key point of investigation in this protocol is the potential for the chiral auxiliary—the (S)-2-methyl-1-butoxy group—to induce diastereoselectivity in the product.[7] While chiral auxiliaries are instrumental in controlling stereochemistry in many reaction types, their influence in electrophilic aromatic substitution on the ring itself, when the chiral center is not directly attached to the ring, is often minimal. This protocol is designed to not only achieve the desired bromination but also to rigorously assess the product mixture for any potential diastereomers.

Reaction Scheme and Mechanism

2.1. Overall Transformation

The bromination of (S)-1-(benzyloxy)-2-methylbutane will be carried out using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine for many laboratory-scale brominations.[8]

Reaction_Scheme cluster_products Major Products reactant product_ortho reactant->product_ortho NBS, CH3CN product_para reactant->product_para NBS, CH3CN

Caption: General reaction scheme for the bromination of (S)-1-(benzyloxy)-2-methylbutane.

2.2. Mechanistic Pathway

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G Mechanism of Electrophilic Aromatic Bromination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration NBS N-Bromosuccinimide (NBS) H_plus H+ (acid catalyst) NBS->H_plus Protonation Br_plus Electrophilic Bromine Species (Br+) H_plus->Br_plus Activation Sigma_Complex Resonance-Stabilized Sigma Complex (Cationic Intermediate) Br_plus->Sigma_Complex Aromatic_Ring Chiral Methylbutoxy Benzene Derivative Aromatic_Ring->Br_plus Pi electrons attack Br+ Base Base (e.g., Succinimide anion) Sigma_Complex->Base Proton abstraction Final_Product Brominated Product (ortho- and para-isomers) Base->Final_Product

Caption: Stepwise mechanism of electrophilic aromatic bromination using NBS.

Experimental Protocol

3.1. Materials and Reagents

ReagentGradeSupplier
(S)-1-(benzyloxy)-2-methylbutane≥98% enantiomeric puritySigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, 99.8%Fisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR
Brine (Saturated NaCl solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Chiral HPLC system with a suitable chiral column

3.3. Safety Precautions

  • NBS is corrosive and a lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(benzyloxy)-2-methylbutane (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • Reagent Addition: In a separate container, weigh out N-bromosuccinimide (1.05 eq). Add the NBS to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and new, lower Rf spots corresponding to the brominated products should appear. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the ortho- and para-isomers.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the identity and regiochemistry of the brominated products.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be indicative of the substitution pattern.

    • The para-substituted product is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets.[8][9][10]

    • The ortho-substituted product will exhibit a more complex splitting pattern in the aromatic region.[9][10][11]

    • The chemical shifts of the protons on the chiral methylbutoxy side chain should be compared to the starting material to ensure the side chain remains intact.

  • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can also help distinguish between the isomers.[12]

    • The para-isomer, due to its symmetry, will show fewer aromatic carbon signals than the ortho-isomer.

Table of Expected ¹H NMR Chemical Shifts for Bromoanisole Derivatives (as a model):

PositionApproximate Chemical Shift (δ, ppm)
ortho-H to OMe in p-bromoanisole~6.8
meta-H to OMe in p-bromoanisole~7.4
Aromatic protons in o-bromoanisoleMultiplet between ~6.7-7.5
-OCH₃~3.8

(Note: These are approximate values for bromoanisole and will vary for the chiral methylbutoxy derivative. Specific spectra for 2-bromoanisole and 4-bromoanisole can be found for comparison.[3][5][13])

4.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine if the reaction proceeded with any degree of diastereoselectivity and to confirm the enantiomeric purity of the starting material if required.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including aromatic ethers.[14][15] A good starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Method Development: A screening approach is often the most efficient way to find a suitable separation method.

    • Mobile Phase: Start with a normal phase mobile phase, such as a mixture of hexane and isopropanol.

    • Additives: For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.

  • Analysis: The purified ortho- and para-isomers should be analyzed separately. If any diastereoselectivity was induced, the ratio of the diastereomers can be determined by integrating the peak areas.

Discussion and Expected Outcomes

The bromination of the chiral methylbutoxy benzene derivative is expected to yield a mixture of the ortho- and para-brominated products, with the para-isomer likely being the major product due to reduced steric hindrance. The alkoxy group is a strong activating group, so the reaction should proceed under mild conditions.

The key question of diastereoselectivity is best addressed by careful analysis of the purified products. Given that the chiral center is four bonds away from the aromatic ring, significant diastereomeric induction is not anticipated. The chiral environment is likely too distant to effectively influence the trajectory of the incoming electrophile. However, only through rigorous chiral HPLC analysis can this be definitively confirmed. The absence of diastereoselectivity would suggest that for this class of compounds, the chirality of the alkoxy side chain does not direct the stereochemical outcome of electrophilic aromatic substitution on the benzene ring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction Inactive NBS; insufficient activation.Use freshly opened or recrystallized NBS. A small amount of a protic acid (e.g., a drop of acetic acid) can be added to catalyze the reaction, but this may affect regioselectivity.
Formation of multiple byproducts Over-bromination; radical side reactions.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Ensure the reaction is protected from strong light to minimize radical pathways.
Poor separation of isomers Inappropriate chromatography conditions.Optimize the solvent system for flash chromatography. For HPLC, screen different chiral columns and mobile phases.
Product decomposition Presence of residual acid from the reaction.Ensure the workup includes a thorough wash with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the regioselective bromination of a chiral methoxybutoxy benzene derivative. By following the detailed experimental procedure and employing the recommended analytical techniques, researchers can confidently synthesize and characterize the desired brominated products. Furthermore, this protocol establishes a framework for investigating the influence—or lack thereof—of a remote chiral auxiliary on the stereochemical outcome of electrophilic aromatic substitution, a valuable insight for the design of more complex synthetic routes.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.).
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]

  • Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. (n.d.).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Mild and regioselective oxidative bromination of aromatic compounds using ammonium bromide and oxone. (n.d.).
  • ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... Retrieved from [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link]

  • Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • YouTube. (2024, April 9). ortho, meta, para patterns on h nmr. Bryant's Ochem. Retrieved from [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). Retrieved from [Link]

  • YouTube. (2025, April 7). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. Chemistry with Dr. RAEES AHMAD. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Retrieved from [Link]

Sources

Application

Application Note: A Step-by-Step Protocol for the Purification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene by Flash Column Chromatography

Abstract This application note provides a comprehensive and optimized protocol for the purification of the synthetic intermediate, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, using flash column chromatography....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and optimized protocol for the purification of the synthetic intermediate, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, using flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for solvent system optimization to ensure a robust and reproducible separation. We address common challenges associated with the purification of bromoalkyl ethers, including potential degradation on acidic stationary phases. This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural steps, the scientific rationale behind key decisions, and troubleshooting advice to achieve high purity of the target compound.

Introduction

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a chiral building block of interest in medicinal chemistry and organic synthesis. The presence of a benzyl ether and a primary alkyl bromide makes it a versatile intermediate for introducing a protected hydroxymethyl group and a reactive electrophilic center. As with many multi-step syntheses, the crude product of its preparation is often contaminated with unreacted starting materials, by-products, or reagents. Achieving high purity is paramount for its successful use in subsequent reactions, as impurities can lead to undesired side reactions, low yields, and complications in characterization.

Column chromatography is a fundamental technique for purifying compounds from complex mixtures based on differential adsorption of components to a stationary phase.[1] This protocol focuses on normal-phase flash column chromatography using silica gel. A key consideration for bromoalkyl ethers is their potential sensitivity to the acidic nature of standard silica gel, which can catalyze degradation or side reactions.[2] Therefore, this guide incorporates preliminary analysis via TLC to establish the ideal separation conditions and discusses the use of neutralized silica as a precautionary measure.

Principle of Separation

The separation is based on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[3] The components of the crude mixture are separated based on their polarity:

  • Non-polar compounds: Have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column first.

  • Polar compounds: Adsorb more strongly to the silica gel and elute later.[1]

The target compound, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, is an ether containing an alkyl bromide. It is expected to be of moderate polarity. Potential impurities could include non-polar starting materials (e.g., hydrocarbons) or more polar impurities (e.g., corresponding alcohols from hydrolysis). The order of elution from a silica gel column generally follows the series: alkyl halides < ethers < esters < ketones < alcohols.[4] By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.

Preliminary Analysis: Solvent System Optimization via TLC

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[5] This rapid analytical technique allows for the selection of an eluent that provides the best separation. The ideal solvent system for flash chromatography should yield a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[5]

Protocol 3.1: TLC Analysis
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent (~0.5 mL) like ethyl acetate or dichloromethane.[6]

  • Spotting: Using a microcapillary tube, carefully spot the prepared sample onto the baseline of a silica gel TLC plate (a pencil line drawn ~1 cm from the bottom). Make the spot as small as possible to prevent streaking.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[5]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots using a UV lamp (if the compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Rf Calculation: Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Repeat steps 3-6 with different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate) until the target compound's spot has an Rf of ~0.3 and is well-separated from all impurity spots (ΔRf ≥ 0.2).[5]

Table 1: Example of TLC Solvent System Optimization
Solvent System (Hexanes:Ethyl Acetate) Rf (Target Product) Rf (Impurity A - less polar) Observations
95:50.550.70Poor separation, Rf too high.
90:100.350.55Good separation. Suitable for column chromatography.
80:200.200.38Good separation, but Rf is slightly low, may lead to long elution times.

Materials and Equipment

  • Chemicals:

    • Crude 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

    • Silica Gel (for flash chromatography, 230-400 mesh)

    • Hexanes (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Dichloromethane (for sample loading, optional)

    • Celite® or a small amount of silica gel (for dry loading)

    • Triethylamine (optional, for neutralizing silica gel)

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel or solvent reservoir

    • Air or nitrogen line with regulator (for flash chromatography)

    • Fraction collector or test tubes/flasks

    • Rotary evaporator

    • TLC plates, chamber, and visualization tools

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Purification Protocol

This protocol outlines the purification of the title compound using flash column chromatography with a pre-determined optimal eluent system of 90:10 Hexanes:Ethyl Acetate.

Workflow Overview

G cluster_prep Preparation cluster_main Chromatography cluster_post Isolation crude Crude Product tlc TLC Analysis (Determine Eluent) crude->tlc slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Dry Load Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->elute Continue Elution combine Combine Pure Fractions analyze->combine rotovap Solvent Removal combine->rotovap pure Pure Product rotovap->pure

Figure 1: General workflow for purification by flash column chromatography.

Protocol 5.1: Stationary Phase Preparation
  • Calculate Silica Amount: Use a silica gel to crude compound weight ratio of approximately 30:1 to 50:1. For 1 gram of crude material, use 30-50 grams of silica gel.[4]

  • (Optional) Neutralization: To mitigate potential degradation of the acid-sensitive compound, the silica gel can be neutralized. Prepare a slurry of the silica gel in a 1% triethylamine solution in the initial, least polar eluent. Swirl for several minutes, then filter and wash with the eluent before preparing the packing slurry. Alternatively, consider using commercially available neutral alumina as the stationary phase.[2]

  • Prepare Slurry: In a beaker, add the calculated amount of silica gel to the initial eluent (95:5 Hexanes:Ethyl Acetate) to form a free-flowing slurry. Use enough solvent so that the slurry can be easily poured.

Protocol 5.2: Column Packing
  • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.[4]

  • Add a small layer (~1 cm) of sand over the plug.

  • Fill the column about halfway with the initial eluent.

  • Pour the silica slurry into the column in one continuous motion. Use a funnel to aid pouring.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica packs down, continuously add the collected eluent to the top to prevent the column from running dry.

  • Once the silica has settled into a firm, uniform bed, add a final protective layer of sand (~1 cm) on top. Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the silica bed run dry at any point. [4]

Protocol 5.3: Sample Loading (Dry Loading)

Dry loading is recommended as it often results in better separation and sharper bands compared to wet loading.

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel or Celite® (approx. 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

Protocol 5.4: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column, gently rinsing down any sample powder from the walls.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per test tube).

  • Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (flash chromatography). The solvent level should drop by about 2 inches per minute.[7]

  • Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) to the optimized 90:10 mixture once the non-polar impurities have eluted. This can improve separation and reduce elution time.[8]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for comparison.

  • Once all the desired product has eluted, the column can be flushed with a more polar solvent (e.g., 50:50 Hexanes:EtOAc) to remove any remaining highly polar impurities.

Protocol 5.5: Product Isolation
  • Combine all fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.[7]

  • The resulting oil or solid is the purified 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. Determine the final yield and confirm purity by analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.

Table 2: Summary of Recommended Chromatography Parameters
Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Silica:Crude Ratio ~40:1 (w/w)
Column Packing Wet Packing (Slurry Method)
Sample Loading Dry Loading
Initial Eluent 95:5 Hexanes:Ethyl Acetate
Main Eluent 90:10 Hexanes:Ethyl Acetate (or as determined by TLC)
Flow Rate ~2 inches/minute (Flash Chromatography)

Troubleshooting

Table 3: Common Issues and Solutions in Column Chromatography
Problem Potential Cause Suggested Solution
Poor Separation / Overlapping Spots - Inappropriate solvent system.- Column was packed unevenly.- Sample was overloaded.- Re-optimize the eluent with TLC for better spot separation.[5]- Repack the column carefully, avoiding air bubbles.- Reduce the amount of crude material loaded onto the column.
Streaking of Spots on TLC/Column - Sample is too concentrated or contains very polar/acidic/basic compounds.- Compound degradation on silica.- Dilute the sample for TLC analysis.[5]- For acidic/basic compounds, add a small amount of acetic acid or triethylamine to the eluent.- Use neutralized silica gel or alumina.[2]
Cracked or Channeled Silica Bed - The column ran dry.- Packing was not uniform.- Always keep the solvent level above the silica bed.[4] The column must be repacked.
Low or No Product Recovery - Compound is still on the column.- Compound is colorless and was missed during fraction collection.- Compound degraded on the column.- Flush the column with a much more polar solvent.- Analyze all collected fractions carefully by TLC, using a stain if necessary.[1]- Use a less acidic stationary phase like neutral alumina or neutralized silica.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents such as hexanes and ethyl acetate are flammable; keep them away from ignition sources.

  • Brominated organic compounds should be handled with care as they can be irritants or lachrymators. 1,3,5-Tris(bromomethyl)benzene, a related compound, is known to cause severe skin burns and eye damage.[9] Assume the target compound has similar hazards.

References

  • University of California, Davis. (n.d.). Column chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of North Texas. (n.d.). Synthesis of 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). S1 Text. Retrieved from [Link]

  • Columbia University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of California, Davis. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reddit. (2022). TLC chemistry. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • ResearchGate. (2011). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • ResearchGate. (2012). 1,1-Bis(bromomethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(bromomethyl)benzene. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Scale-Up Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract This application note provides a comprehensive, scalable, and robust protocol for the synthesis of the chiral ether, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. The synthetic strategy is centered on t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of the chiral ether, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. The synthetic strategy is centered on the Williamson ether synthesis, a classic and reliable method for forming ether linkages, adapted for kilogram-scale production.[1][2][3] Key process considerations, including the selection of a non-nucleophilic base, management of hazardous materials, and optimized workup and purification procedures, are discussed in detail. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Rationale

The target molecule, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, is a chiral building block incorporating a benzyloxymethyl (BOM) protecting group and a reactive bromomethyl moiety. Such structures are valuable intermediates in multi-step organic syntheses, where the BOM group offers stable protection for a primary alcohol under a wide range of conditions, and the bromomethyl group serves as a handle for subsequent nucleophilic substitution or organometallic coupling reactions.

The chosen synthetic route involves the O-alkylation of the chiral alcohol, (S)-2-(Bromomethyl)-3-methylbutan-1-ol, with benzyl chloromethyl ether (BOM-Cl). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The alcohol is first deprotonated by a sterically hindered, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of BOM-Cl, displacing the chloride leaving group to form the desired ether product.

For scale-up, several factors are critical:

  • Base Selection: Strong, yet non-nucleophilic bases are required to prevent competition with the desired SN2 reaction. While sodium hydride (NaH) is effective, its use at scale presents significant safety challenges. N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is a preferred alternative, as its steric bulk renders it non-nucleophilic while maintaining sufficient basicity to deprotonate the primary alcohol.[5][6][7][8]

  • Reagent Hazard Management: Benzyl chloromethyl ether (BOM-Cl) is a potent lachrymator and a suspected carcinogen.[9][10] All handling must be performed under strict engineering controls.

  • Reaction Conditions: The reaction is typically conducted in aprotic solvents like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to facilitate the SN2 pathway.[1] Temperature control is crucial to manage exotherms and minimize side reactions.

Reaction Scheme and Workflow

The overall synthetic transformation is depicted below. The process begins with the deprotonation of the chiral alcohol followed by the SN2 displacement reaction.

Reaction_Scheme cluster_reactants cluster_products R_OH (S)-2-(Bromomethyl)-3-methylbutan-1-ol (Substrate) inv1 R_OH->inv1 BOM_Cl Benzyl Chloromethyl Ether (BOM-Cl) BOM_Cl->inv1 Base DIPEA (Base) Base->inv1 Product 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (Target Molecule) Salt DIPEA·HCl (Byproduct) inv2 inv1->inv2 + inv2->Product inv2->Salt +

Caption: Overall reaction scheme for BOM ether formation.

The scale-up workflow is designed to ensure safety, efficiency, and reproducibility.

G A 1. Reactor Preparation (Inerting, Chilling) B 2. Reagent Charging (Substrate, Solvent, DIPEA) A->B C 3. Controlled Addition (BOM-Cl) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Aqueous Quench (Saturated NaHCO3) D->E F 6. Workup (Phase Separation, Washes) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Final Product Analysis (NMR, GC, Purity) G->H

Caption: Step-by-step experimental workflow for synthesis.

Materials and Equipment

Reagents
ReagentGradeCAS No.SupplierNotes
(S)-2-(Bromomethyl)-3-methylbutan-1-ol≥98%ProprietaryCommercialEnsure chiral purity is confirmed.
Benzyl Chloromethyl Ether (BOM-Cl)≥90% (stabilized)3587-60-8CommercialCaution: Potential carcinogen.[10]
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)7087-68-5CommercialStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-2Commercial
Sodium Bicarbonate (NaHCO₃)Reagent Grade144-55-8CommercialFor preparing saturated solution.
Brine (Saturated NaCl)ACS Grade7647-14-5Commercial
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9CommercialFor drying organic phase.
Equipment
  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Jacketed addition funnel (10 L) for controlled reagent addition.

  • Recirculating chiller/heater for reactor temperature control.

  • Vacuum distillation apparatus suitable for high-boiling point liquids.[11][12]

  • Standard laboratory glassware for workup and analysis.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, lab coat, respirator with appropriate cartridges for organic vapors and acid gases.[13]

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for kilogram-scale reactions. Strict adherence to all safety protocols for handling BOM-Cl is mandatory.[9][10][13][14][15]

Reactor Setup and Inerting
  • Assemble and dry the 100 L reactor.

  • Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Set the recirculating chiller to 0 °C.

Reagent Charging and Reaction
  • To the inerted reactor, charge (S)-2-(Bromomethyl)-3-methylbutan-1-ol (5.00 kg, 1.0 eq.).

  • Add anhydrous Dichloromethane (DCM) (40 L, 8 vol).

  • Begin stirring and allow the solution to cool to 0-5 °C.

  • Charge N,N-Diisopropylethylamine (DIPEA) (4.30 kg, 1.5 eq.) to the reactor via cannula or pump, ensuring the internal temperature does not exceed 10 °C.

  • In the addition funnel, prepare a solution of Benzyl Chloromethyl Ether (BOM-Cl) (4.75 kg, 1.2 eq.) in anhydrous DCM (10 L, 2 vol).

  • Add the BOM-Cl solution dropwise from the addition funnel to the reactor over 2-3 hours. Critical: Maintain the internal temperature between 0 °C and 5 °C throughout the addition to control the exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

In-Process Control (IPC)
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC System: Eluent: 10% Ethyl Acetate in Hexanes. Stain: Potassium permanganate. Rf (starting material) < Rf (product).

  • The reaction is considered complete when less than 2% of the starting alcohol remains.

Workup and Isolation
  • Cool the reactor to 10 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (20 L). Caution: Initial quenching may be exothermic and cause gas evolution.

  • Stir the biphasic mixture for 15 minutes, then stop stirring and allow the layers to separate.

  • Transfer the lower organic layer to a separate vessel.

  • Extract the aqueous layer with DCM (2 x 10 L).

  • Combine all organic layers and wash sequentially with:

    • Deionized Water (20 L)

    • Saturated Brine solution (20 L)

  • Dry the combined organic phase over anhydrous Magnesium Sulfate (MgSO₄) (1.5 kg), stir for 1 hour, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the DCM.

Purification
  • The crude product is a high-boiling point oil. Purification is best achieved by vacuum distillation.[11][12]

  • Transfer the crude oil to a suitable distillation flask.

  • Perform the distillation under high vacuum (<1 mmHg). The product is expected to distill at a temperature significantly lower than its atmospheric boiling point, preventing thermal decomposition.[11]

  • Collect the fraction corresponding to the pure product.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Purity (by GC) ≥98.0%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Optical Rotation Specific value to be determined

Process Safety and Troubleshooting

  • Hazard: BOM-Cl is a highly reactive alkylating agent and a potential carcinogen.[9][10]

    • Mitigation: Always handle in a certified chemical fume hood with appropriate PPE. Quench any spills or residual reagent with a solution of aqueous ammonia.

  • Hazard: Exotherm during DIPEA and BOM-Cl addition.

    • Mitigation: Ensure adequate cooling capacity. Add reagents slowly and monitor the internal temperature continuously. Prepare an ice bath for emergency cooling.

  • Troubleshooting: Incomplete Reaction

    • Cause: Insufficient base, inactive BOM-Cl, or low temperature.

    • Solution: Confirm the quality of reagents. If the reaction stalls, an additional charge of DIPEA (0.2 eq.) and BOM-Cl (0.1 eq.) can be made, followed by extended stirring.

  • Troubleshooting: Difficult Purification

    • Cause: Formation of high-boiling impurities or azeotropes.[11][16]

    • Solution: Ensure the vacuum is sufficiently low (<1 mmHg). A fractional distillation setup may improve separation if closely boiling impurities are present.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzyl Chloromethyl Ether: A Comprehensive Overview. [Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Google Patents.
  • University of Colorado Boulder. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • RB-BASICS. DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. [Link]

  • Chen, J., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience, 9, 513-520. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • chemeurope.com. N,N-Diisopropylethylamine. [Link]

  • ResearchGate. How to remove impurities from diethyl ether?. [Link]

  • Barker, A. J., et al. (1982). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 1999-2004. [Link]

  • Organic Syntheses. benzyl chloromethyl ether. [Link]

  • Gao, F., et al. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

  • Organic Chemistry Portal. Bromohydrin synthesis by bromination or substitution. [Link]

  • Zaidi, J. H., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 126-128. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]

  • James, T., et al. (2021). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. Macromolecules, 54(19), 9217–9222. [Link]

Sources

Application

Application Notes: Strategic Use of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Building Block for Complex Synthesis 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, with CAS number 172901-00-7, is a special...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block for Complex Synthesis

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, with CAS number 172901-00-7, is a specialized chiral electrophile designed for the strategic introduction of a C5 stereocenter into complex molecules.[1][2] Its structure combines three key features: a reactive primary bromide for carbon-carbon or carbon-heteroatom bond formation, an (S)-stereocenter derived from L-leucine, and a benzyloxymethyl (BOM) ether protecting group. This combination makes it a valuable intermediate, particularly in the synthesis of pharmacologically active agents. A notable application is its use as an intermediate in the preparation of the orally active renin inhibitor, Aliskiren.[1]

Structural Features:

  • Molecular Formula: C₁₃H₁₉BrO[1][2]

  • Molecular Weight: 271.19 g/mol [1][2]

  • Chiral Core: The (S)-2-(bromomethyl)-3-methylbutoxy fragment provides a defined stereocenter.

  • Reactive Handle: The primary bromomethyl group (-CH₂Br) is an excellent electrophile for Sₙ2 reactions.

  • Protecting Group: The benzyloxymethyl (BOM) ether protects the primary alcohol of the parent diol. The BOM group is robust but can be selectively removed, often under neutral conditions via catalytic hydrogenation, which adds to its strategic value in multi-step synthesis.[3][4]

Core Application: Asymmetric Alkylation in Convergent Synthesis

The primary utility of this reagent is as a chiral alkylating agent to install a protected, stereodefined C5 side-chain. This approach is central to convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. The use of such chiral building blocks is a powerful tool for constructing tertiary and quaternary stereocenters with high fidelity.[5]

Mechanism of Action: Sₙ2 Displacement

The reagent functions via a classical Sₙ2 mechanism. A suitable nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral (which it is not in this case, being a -CH₂Br group). The reaction's success hinges on minimizing steric hindrance and using a sufficiently powerful nucleophile.

Key Reaction Classes
  • C-C Bond Formation: This is the most common application, enabling the extension of carbon skeletons. Potent carbon nucleophiles are required.

    • Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are highly effective for coupling with primary alkyl halides.

    • Enolates: Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, or chiral auxiliaries (e.g., Evans oxazolidinones), readily displace the bromide.

    • Organometallic Reagents (Catalyzed): While Grignard and organolithium reagents are often too reactive, their coupling can be mediated by transition metal catalysts (e.g., Pd, Ni, Cu).[6]

  • C-O, C-N, and C-S Bond Formation: The reagent can also be used to form ethers, amines, and thioethers by reacting with alkoxides, amines, or thiolates, respectively. This is particularly useful for building complex side chains in peptides or other bioactive molecules.

Strategic Rationale: Why Choose This Reagent?

The decision to use 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is driven by several synthetic advantages:

  • Stereochemical Control: It provides a direct route to install the (S)-configuration at the C2 position of the side-chain, bypassing the need for asymmetric induction steps later in the synthesis.

  • Orthogonal Deprotection Strategy: The BOM ether is stable to a wide range of conditions used to remove other common protecting groups (e.g., silyl ethers, which are cleaved by fluoride).[7] It is readily cleaved by hydrogenolysis (e.g., H₂, Pd/C), a mild method that preserves many other functional groups.[3]

  • Convergent Efficiency: Using a pre-fabricated, multi-functional building block can significantly shorten synthetic routes, improve overall yields, and simplify purification compared to linear approaches.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Lithium Enolate

This protocol describes a representative procedure for a C-C bond formation using a ketone-derived lithium enolate.

Materials:

  • Diisopropylamine (1.1 eq.), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (1.05 eq.), solution in hexanes

  • Ketone substrate (1.0 eq.)

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (1.2 eq.)

  • Hexamethylphosphoramide (HMPA), anhydrous (optional, 1-2 eq.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate and brine for extraction

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of the ketone substrate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: If using, add HMPA to the enolate solution. Add a solution of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data and Workflow Visualization

Table 1: Representative Alkylation Reaction Conditions
Nucleophile SourceBase / ConditionsSolventTemp. (°C)Typical YieldReference Class
Malonic EsterNaH or NaOEtTHF or DMF25 to 60Good to ExcellentStandard Alkylation
Lithium DialkylcupratePre-formed from RLi + CuITHF / Ether-78 to 0ExcellentGilman Coupling
Evans OxazolidinoneLDA or NaHMDSTHF-78 to 0ExcellentAsymmetric Alkylation[8]
Terminal Alkynen-BuLiTHF / HMPA-78 to 25GoodAlkyne Alkylation
PhenoxideK₂CO₃ or NaHAcetone or DMF25 to 80Good to ExcellentWilliamson Ether Synthesis
Diagram 1: General Synthetic Workflow

This diagram illustrates the role of the title compound as a chiral building block in a convergent total synthesis strategy.

G cluster_prep Fragment Preparation cluster_coupling Convergent Coupling cluster_final Final Elaboration Leucinol L-Leucinol Diol (S)-2-(Hydroxymethyl) -3-methyl-1-butanol Leucinol->Diol Reduction BOM_Diol BOM-Protected Diol Diol->BOM_Diol 1. BOM-Cl 2. Deprotection TargetBromide 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene BOM_Diol->TargetBromide Bromination (e.g., PBr3) Coupled Coupled Intermediate TargetBromide->Coupled Nucleophile Nucleophilic Fragment (e.g., Enolate, Cuprate) Nucleophile->Coupled Sₙ2 Alkylation Deprotection BOM Deprotection (e.g., H₂, Pd/C) Coupled->Deprotection FinalProduct Final Target Molecule Deprotection->FinalProduct Further Steps

Caption: Workflow for using the chiral bromide in total synthesis.

Diagram 2: Protocol for Enolate Alkylation

This diagram visualizes the key steps outlined in the experimental protocol.

G cluster_setup Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Sequence cluster_workup Step 3: Isolation A Mix Diisopropylamine & n-BuLi in THF @ -78°C B Generate LDA Solution A->B C Add Ketone Substrate to LDA @ -78°C D Add Chiral Bromide 172901-00-7 C->D E Warm to RT, Stir Overnight D->E F Quench with NH₄Cl(aq) G Extract with EtOAc F->G H Purify via Chromatography G->H

Caption: Step-by-step workflow for the alkylation protocol.

References

  • Zaragoza Dörwald, F. (2013). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
  • PubChem. (n.d.). 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved January 14, 2026, from [Link]

  • Zaidi, J. H., Khan, K. M., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 126-129.
  • Overman, L. E., & Shibasaki, M. (2001). Asymmetric Intramolecular Heck Reactions in Natural Product Total Synthesis. Chemical Reviews, 101(7), 2047-2072.
  • Shi, Y., et al. (2021). Pd-catalyzed enantioselective synthesis of axially chiral alkylidene cycloalkanes.
  • Fu, G. C., et al. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(7), 2930-2937.
  • Williams, R. M., & Looper, R. E. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 83, 130.
  • Zaidi, J. H., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. ResearchGate. Retrieved January 14, 2026, from [Link]

  • OpenStax. (2023). Synthesis of Polysubstituted Benzenes. In Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Brimble, M. A., & Trzoss, M. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Chemical Society Reviews, 38(11), 3096-3108.
  • Doyle, M. P., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education, 98(10), 3333-3339.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 14, 2026, from [Link]

  • Li, Z., et al. (2018). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 16(24), 4449-4456.
  • Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine. Retrieved January 14, 2026, from [Link]

  • Chen, C., et al. (2016). Total synthesis of aspidostomide G from a brominated tryptamine. Organic & Biomolecular Chemistry, 14(38), 9038-9041.
  • PubChem. (n.d.). 2-Bromo-3-methylbut-2-en-1-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. Retrieved January 14, 2026, from [Link]

  • Liu, R., et al. (2020). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 11(1), 3795.
  • ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved January 14, 2026, from [Link]

Sources

Method

Application Note: Stereoselective Synthesis Using 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the novel chiral reagent, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)be...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the novel chiral reagent, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, in stereoselective synthesis. Lacking extensive prior literature, this note establishes a foundational protocol for its use as a chiral electrophile in the diastereoselective alkylation of prochiral enolates. The guide explains the mechanistic rationale for stereochemical control, provides a detailed experimental workflow, and outlines methods for self-validation of the synthetic outcome.

Introduction to Stereoselective Alkylation

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is critical[1][2]. Asymmetric alkylation of enolates represents a powerful C-C bond-forming strategy to create these centers[3][4]. While chiral auxiliaries attached to the nucleophile are a well-established method[5][6], the use of chiral electrophiles offers a complementary and sometimes advantageous approach.

This application note introduces 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene , a novel chiral electrophile derived from the chiral pool starting material (S)-leucinol. Its structure incorporates a sterically demanding chiral backbone and a reactive primary bromide, designed to impart high diastereofacial selectivity in SN2 reactions with prochiral nucleophiles. The bulky benzyloxymethyl (BOM) ether is anticipated to play a key role in creating a sterically biased environment, influencing the trajectory of the incoming nucleophile[7][8][9].

Physicochemical Properties of the Reagent

Below are the calculated and estimated properties for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

PropertyValue
IUPAC Name 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Molecular Formula C₁₄H₂₁BrO
Molecular Weight 285.22 g/mol
Appearance Predicted: Colorless to pale yellow oil
Boiling Point Estimated: >150 °C at reduced pressure
Chirality (S)-configuration
Solubility Soluble in common organic solvents (THF, DCM, Et₂O, Toluene)

Core Application: Diastereoselective Alkylation of a Prochiral Ketone Enolate

This section details a protocol for the diastereoselective alkylation of a prochiral ketone, using cyclohexanone as a model substrate. The strategy relies on the formation of a lithium enolate, which then acts as the nucleophile in a reaction with the chiral electrophile.

Principle of Stereoselection

The stereochemical outcome of the reaction is dictated by the interaction between the prochiral enolate and the chiral electrophile in the transition state. The bulky isobutyl and benzyloxymethyl groups of the electrophile are hypothesized to create a highly constrained environment. The enolate is expected to approach the electrophilic carbon center from the least sterically hindered face, leading to the preferential formation of one diastereomer. The chelation of the lithium cation between the enolate oxygen and the ether oxygen of the electrophile can create a more rigid transition state, further enhancing selectivity[5][10][11].

Proposed Mechanism of Diastereoselection

The diagram below illustrates the proposed transition state model for the alkylation. The (Z)-enolate of cyclohexanone, coordinated to a lithium ion, approaches the chiral bromide. Steric repulsion between the cyclohexyl ring of the enolate and the bulky isobutyl and benzyloxymethyl groups of the electrophile directs the attack to the less hindered face of the C-Br bond.

G cluster_TS Proposed Transition State Enolate Cyclohexanone (Z)-Enolate Li Li+ Enolate->Li Electrophile 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene Enolate->Electrophile C-C bond formation Li->Electrophile Chelation Product Major Diastereomer Electrophile->Product Approach Nucleophilic Attack Hindrance Steric Hindrance (Isobutyl & BOM group) Hindrance->Enolate

Caption: Proposed chelated transition state for diastereoselective alkylation.

Detailed Experimental Protocol

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Cyclohexanone

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • LDA Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of diisopropylamine (1.1 eq.) in anhydrous THF to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq.) dropwise. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add a solution of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (1.2 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the alkylated product.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy and/or chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare LDA Solution (THF, -78°C -> 0°C) B Form Enolate (Cyclohexanone, LDA, -78°C, 1h) A->B Cool to -78°C C Add Chiral Electrophile (Reagent in THF, -78°C) B->C D Stir & Monitor (-78°C, 4-6h, TLC) C->D E Quench with aq. NH4Cl D->E F Extract with EtOAc E->F G Purify via Chromatography F->G H Determine Yield & d.r. (NMR, Chiral HPLC) G->H

Caption: Step-by-step workflow for diastereoselective alkylation.

Self-Validating System: Analysis and Characterization

The success of this protocol is determined by two key metrics: chemical yield and diastereoselectivity.

  • Yield Calculation: The yield should be calculated based on the mass of the purified product relative to the initial amount of the limiting reagent (cyclohexanone).

  • Diastereomeric Ratio (d.r.) Determination:

    • ¹H NMR Spectroscopy: The d.r. can often be determined by integration of well-resolved, non-overlapping proton signals corresponding to each diastereomer in the ¹H NMR spectrum.

    • Chiral HPLC: For more accurate determination, the purified product should be analyzed by chiral HPLC. A baseline-separated pair of peaks will correspond to the two diastereomers, and the ratio of their areas provides the d.r.

Conclusion and Future Outlook

This application note provides a foundational protocol for the use of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene as a novel chiral electrophile in stereoselective synthesis. The proposed method for the diastereoselective alkylation of cyclohexanone serves as a starting point for further exploration with other prochiral nucleophiles, such as ester and amide enolates[10][11][12]. The steric and electronic properties of this reagent suggest it holds significant potential for the construction of complex chiral molecules. Further studies are warranted to explore its application in the synthesis of natural products and active pharmaceutical ingredients.

References

  • Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis. [Link]

  • Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. PMC - NIH. [Link]

  • Various Authors. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. University of Rochester Chemistry. [Link]

  • Davies, S. G., et al. (n.d.). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zhu, X., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Brückner, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Wright, T., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. ResearchGate. [Link]

  • Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Wright, T., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Wright, T., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Sarpong, R., et al. (2014). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC - NIH. [Link]

  • Crich, D. (2009). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. PMC - PubMed Central. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2001). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. NIH. [Link]

  • Houk, K. N., & Wu, T. (1995). The influence of protective groups on diastereofacial selectivity of Diels-Alder cycloaddition reactions. PubMed. [Link]

  • Various Authors. (n.d.). Asymmetric synthesis. SlidePlayer. [Link]

  • Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. [Link]

  • Jones, G. R., & Sparr, C. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

  • Ramón, D. J. (2017). Special Issue: Asymmetric Synthesis 2017. PubMed. [Link]

  • Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate. [Link]

  • Ramón, D. J. (2019). Special Issue: Development of Asymmetric Synthesis. MDPI. [Link]

  • de la Cruz, F. P., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC - NIH. [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Introduction 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS No: 172901-00-7) is a key chemical intermediate, notably in the synthesis of the orally active renin inhibitor, Aliskiren.[1] The precise quantifica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS No: 172901-00-7) is a key chemical intermediate, notably in the synthesis of the orally active renin inhibitor, Aliskiren.[1] The precise quantification of this compound is critical during various stages of drug development and manufacturing to ensure the purity, stability, and quality of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of this substituted benzene derivative using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The molecular structure, with a molecular formula of C13H19BrO and a molecular weight of 271.19 g/mol , features a chromophore (the benzene ring) suitable for UV detection and sufficient volatility and thermal stability for GC analysis.[1] The presence of a bromine atom also provides a distinct isotopic pattern that can be leveraged for selective detection in mass spectrometry.

Choosing the Right Analytical Approach: A Rationale

The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended application (e.g., routine quality control vs. impurity profiling).[5]

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for both qualitative and quantitative analysis.[6][7][8] For 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a reversed-phase HPLC method with UV detection is highly suitable for routine quality control, purity assessment, and content uniformity testing due to its robustness and precision.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it the preferred method for trace-level impurity identification and quantification.[10][11][12] The coupling of gas chromatography for separation with mass spectrometry for detection provides a high degree of confidence in the identification of the target analyte and any related volatile or semi-volatile impurities.[10][12][13]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. The principle lies in the separation of the analyte from potential impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.[6][8]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Dissolve sample in Diluent to target concentration StandardPrep 2. Prepare Stock & Working Standards in Diluent SamplePrep->StandardPrep Transfer to vials Filter 3. Filter all solutions (0.45 µm PTFE filter) StandardPrep->Filter Transfer to vials Inject 4. Inject into HPLC System Filter->Inject Transfer to vials Separate 5. Isocratic Elution on C18 Column Inject->Separate Detect 6. UV Detection at 220 nm Separate->Detect Calibrate 7. Construct Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Acquire Data Quantify 8. Calculate Sample Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1. Materials and Reagents:

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

2. Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, robust system capable of delivering precise gradients and flow rates.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 is a versatile reversed-phase packing suitable for non-polar to moderately polar compounds.[14]
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good resolution and a reasonable retention time for the analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring efficient separation.[9]
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for spectral analysis to confirm peak purity.
Wavelength 220 nmThe benzene chromophore exhibits strong absorbance in this region, providing good sensitivity.[14]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (70:30, v/v). Ensure the diluent is compatible with the mobile phase to achieve good peak shape.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.[5] Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates that could damage the column.[15][16]

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in the sample by interpolating its peak area from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the sensitive and selective quantification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, making it ideal for impurity profiling or analysis in complex matrices.[10][12]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep 1. Dissolve sample in Dichloromethane StandardPrep 2. Prepare Stock & Working Standards in Dichloromethane SamplePrep->StandardPrep Transfer to vials Inject 3. Splitless Injection into GC System StandardPrep->Inject Transfer to vials Separate 4. Temperature Programmed Separation on VF-624ms Column Inject->Separate Ionize 5. Electron Ionization (EI, 70 eV) Separate->Ionize Detect 6. Mass Analysis (SIM Mode) Ionize->Detect Calibrate 7. Construct Calibration Curve (Ion Peak Area vs. Concentration) Detect->Calibrate Acquire Data Quantify 8. Calculate Sample Concentration Calibrate->Quantify

Caption: GC-MS workflow for quantification.

Detailed Protocol

1. Materials and Reagents:

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene reference standard

  • Dichloromethane (GC grade or equivalent)

  • Anhydrous Sodium Sulfate

2. Instrumentation and Conditions:

ParameterSettingRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA widely used, reliable system for routine and research applications.[17]
Column VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness or similarA mid-polarity column suitable for separating a wide range of volatile and semi-volatile compounds.[18]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Splitless (1 µL)Maximizes the amount of analyte transferred to the column for high sensitivity.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature program designed to provide good separation from solvent and potential impurities.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique generating characteristic fragment ions.[19]
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
SIM Ions (m/z) To be determined (e.g., molecular ion and key fragments)Select ions that are unique and abundant for the target compound to maximize signal-to-noise.

3. Preparation of Solutions:

  • Solvent: Dichloromethane.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards (0.1-50 ng/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with dichloromethane.[5]

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.[5] If necessary, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

4. Quantification:

  • Create a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standards.

  • Determine the concentration of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in the sample using the calibration curve.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

For use in a regulated environment, the analytical procedures described must be validated to demonstrate their suitability for the intended purpose.[2][4] The validation should encompass the following parameters as outlined in the ICH Q2(R1) guideline.[2][3][4][20]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the method is selective for the analyte in the presence of impurities, degradants, and matrix components.[4]Peak purity index > 0.995 (for HPLC-DAD). No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples.[4]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at LOQ ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5 °C), or mobile phase composition (±2%) are varied.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. The HPLC method is well-suited for routine quality control in a manufacturing environment, while the GC-MS method offers the high sensitivity and selectivity required for trace analysis and impurity profiling. Both methods, when properly validated according to ICH guidelines, will ensure the generation of accurate and precise data, supporting the development and production of safe and effective pharmaceuticals.

References

  • HPLC Method Development and Valid
  • Chromatography Sample Preparation Guide - Organom
  • Quantifying Small Molecules by Mass Spectrometry | LCGC Intern
  • Fundamentals of Sample Preparation for Chrom
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Steps for HPLC Method Development | Pharmaguideline.
  • Choosing a Sample Prepar
  • A Simple Guide to Sample Preparation Techniques - Chrom
  • Chromatography - St
  • Mass Spectrometry in Small Molecule Drug Development.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS Intern
  • Comparison of different approaches to quantify substituted polycyclic arom
  • Small molecule analysis using MS - Bioanalysis Zone.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Small Molecule Quantit
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
  • GC/MS Identific
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed.
  • ICH Q2 Analytical Method Valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • (PDF)
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education - ACS Public
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing).
  • Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide - Benchchem.
  • Analytical methods for the quantification of volatile aromatic compounds - ResearchG
  • Aromatic Compounds Analysis Service - Cre
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastew
  • A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline - Benchchem.
  • ANALYTICAL METHOD SUMMARIES.
  • Analytical Chemistry Techniques - News-Medical.Net.
  • A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products - Benchchem.
  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene - Echemi.
  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons - ResearchG
  • Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds | Open Access Journals - Research and Reviews.
  • (PDF) 1,1-Bis(bromomethyl)
  • [(2-Bromoethoxy)(phenyl)methyl]benzene | C15H15BrO | CID 237821 - PubChem.
  • 1,3,5-Tris(bromomethyl)benzene 97 18226-42-1 - Sigma-Aldrich.
  • Crystal Structure Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support center for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a key step in the preparation of renin inhibitors like Aliskiren.[1] The structure presents unique steric challenges, particularly in the bromination of its neopentyl-like alcohol precursor and the formation of the ether linkage. This document provides in-depth troubleshooting advice, FAQs, and optimized protocols to help you improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The overall synthetic strategy is assumed to be a two-step process: 1) Benzylation of one hydroxyl group of a diol precursor, followed by 2) Bromination of the remaining hydroxyl group.

Part 1: Issues in Ether Formation (Williamson Ether Synthesis)

The formation of the benzyl ether intermediate, (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol, is the foundational step. Low yields here will compromise the entire synthesis.

Question 1: My Williamson ether synthesis yield is consistently low. What are the most likely causes?

Answer: Low yields in a Williamson ether synthesis, especially with a sterically hindered primary alcohol, can stem from several factors. Let's break down the causality:

  • Incomplete Alkoxide Formation: The reaction requires the complete deprotonation of the alcohol to form a potent nucleophile.

    • Cause: Using a base that is not strong enough (e.g., NaOH, K2CO3) may result in an unfavorable equilibrium.[2] More critically, the presence of water in your solvent or on your glassware will consume the strong base and quench the alkoxide as it forms.

    • Solution: Use a powerful, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3] These irreversibly deprotonate the alcohol, driving the reaction forward by releasing hydrogen gas. Always use anhydrous solvents (e.g., THF, DMF) and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[4]

  • Sub-optimal Solvent Choice: The solvent plays a critical role in mediating the SN2 reaction.

    • Cause: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[4]

    • Solution: Employ a polar aprotic solvent like THF, DMF, or DMSO.[2][3] These solvents solvate the metal cation but leave the alkoxide nucleophile "naked" and highly reactive, accelerating the SN2 attack.

  • Steric Hindrance: Your substrate is a primary alcohol, but it is beta-branched, which can slow down the reaction compared to a simple primary alcohol like ethanol.[5]

    • Cause: The bulky isopropyl group near the reaction center can impede the approach of the benzylating agent.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 50-80 °C) to provide the necessary activation energy. Alternatively, using a phase-transfer catalyst can significantly improve reaction rates in biphasic systems.[2]

Question 2: The reaction is extremely slow or stalls before completion. How can I improve the kinetics?

Answer: This is a common issue when dealing with hindered substrates. The primary culprit is the high activation energy of the SN2 transition state.

  • Increase Thermal Energy: The simplest solution is to increase the reaction temperature. Monitor the reaction by TLC to track the consumption of the starting alcohol. Be cautious not to raise the temperature too high, as this can promote side reactions.[4]

  • Implement Phase-Transfer Catalysis (PTC): This is a highly effective technique for this scenario.

    • Causality: PTC uses a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to shuttle the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide resides. This overcomes solubility issues and creates a highly reactive, unsolvated nucleophile in the organic phase, dramatically accelerating the reaction.

    • Implementation: A typical PTC setup involves using a biphasic system (e.g., toluene/aqueous NaOH) with a catalytic amount of TBAB. This method can be more scalable and cost-effective than using NaH and anhydrous solvents.[2][6]

  • Choice of Leaving Group: Ensure you are using a reactive benzylating agent. Benzyl bromide is generally more reactive than benzyl chloride. Benzyl iodide is the most reactive but is more expensive and less stable.

Part 2: Issues in Bromination of the Hindered Alcohol

This is the most challenging step. The substrate, (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol, is a neopentyl-type alcohol. This specific structural motif is notoriously unreactive in standard substitution reactions.

Question 3: I tried brominating my alcohol with HBr or PBr3 and the reaction failed or I isolated a rearranged product. What is happening?

Answer: You are encountering a classic problem in organic synthesis related to steric hindrance and carbocation stability.

  • Why SN2 Fails (e.g., with PBr3): The SN2 mechanism, which is typical for converting primary alcohols to bromides with reagents like PBr3, requires a backside attack by the nucleophile (bromide).[7] In your neopentyl-like substrate, the bulky tert-butyl-like group adjacent to the primary alcohol completely blocks this backside approach.[8][9] The reaction rate for SN2 on neopentyl systems can be over 100,000 times slower than for a simple primary halide.[8][10]

  • Why SN1 Fails (e.g., with HBr): An SN1 pathway requires the formation of a carbocation. Protonation of your primary alcohol and loss of water would form a highly unstable primary carbocation.[8][11] To achieve a more stable state, this intermediate will immediately undergo a 1,2-hydride or 1,2-methyl shift, leading to the formation of a more stable tertiary carbocation. Subsequent attack by bromide results in a rearranged alkyl bromide, not your desired product.[12][13]

    G cluster_0 SN1 Pathway & Rearrangement A Primary Carbocation (Unstable) B Tertiary Carbocation (Stable) A->B 1,2-shift C Rearranged Product B->C Br- attack

    Carbocation rearrangement in SN1 reactions of neopentyl systems.
  • The Solution - The Appel Reaction: You must use a reagent system that avoids both backside attack constraints and carbocation formation. The Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-Bromosuccinimide) is the method of choice.[7][14] It proceeds via an intermediate phosphonium salt, and the subsequent displacement occurs in an intramolecular fashion that is less sensitive to external steric bulk.[14]

Question 4: My Appel reaction has a low yield and the workup is difficult due to triphenylphosphine oxide. How can I optimize this?

Answer: The Appel reaction is powerful but requires careful optimization and execution.

  • Reagent Purity and Stoichiometry: Use pure, dry reagents. Triphenylphosphine can oxidize on standing. Ensure your bromine source (CBr4 or NBS) is also of high quality. Use a slight excess (1.1-1.2 equivalents) of both PPh3 and the bromine source.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or acetonitrile are common solvents. Ensure they are anhydrous.

    • Temperature: The reaction is often exothermic. Add the reagents slowly at 0 °C to control the reaction and minimize side products, then allow it to warm to room temperature.

  • Workup and Purification: The primary byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to remove via standard chromatography due to its polarity.

    • Precipitation/Filtration: After the reaction, you can often precipitate a significant portion of the TPPO by concentrating the reaction mixture and triturating with a nonpolar solvent like hexanes or a mixture of hexanes/ether. The TPPO can then be removed by filtration.[15]

    • Column Chromatography: If chromatography is necessary, use a less polar eluent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to elute your less polar product first, leaving the TPPO on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic strategy for this molecule?

The most robust and logical pathway is a two-step sequence:

  • Benzyl Ether Formation: Start with the precursor diol, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol. React it with sodium hydride (NaH) and benzyl bromide in an anhydrous polar aprotic solvent like THF. This step forms the intermediate (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol. While selective monobenzylation of a diol can be challenging, careful control of stoichiometry (using slightly more than one equivalent of NaH and one equivalent of benzyl bromide) can favor the mono-protected product.

  • Bromination: Convert the remaining primary alcohol to the bromide using the Appel reaction (PPh3/CBr4). This avoids the rearrangement and steric hindrance issues associated with other brominating agents.

Recommended two-step synthetic workflow.

Q2: Are there alternative brominating agents for the neopentyl-type alcohol?

While the Appel reaction is standard, other modern methods exist, though they may require more specialized reagents. For instance, using a combination of a tetraethylammonium halide with [Et2NSF2]BF4 (XtalFluor-E) can convert alcohols to bromides and generates water-soluble byproducts, simplifying purification.[16] However, for most labs, the Appel reaction remains the most accessible and reliable choice.

Q3: How should the final product and intermediates be purified?

Both the intermediate benzyl ether and the final brominated product are relatively nonpolar oils. Purification is best achieved by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity (e.g., 0-2% ethyl acetate) to elute nonpolar impurities and gradually increase the polarity (e.g., to 10-15% ethyl acetate) to elute your product.

  • Monitoring: Use thin-layer chromatography (TLC) with a potassium permanganate stain to visualize the spots, as the compounds may have poor UV activity.

Optimized Experimental Protocols

Protocol 1: Benzyl Ether Formation

This protocol outlines the synthesis of (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol.

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagents: Add (S)-2-(hydroxymethyl)-3-methylbutan-1-ol (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of H2 gas should be observed.

  • Alkylation: Cool the resulting slurry back to 0 °C and add benzyl bromide (1.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude oil by flash column chromatography on silica gel.

Protocol 2: Bromination via Appel Reaction

This protocol details the conversion of the benzyl ether intermediate to the final product.

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 100 mL).

  • Reagents: Add (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol (1.0 eq) and triphenylphosphine (PPh3, 1.2 eq). Cool the solution to 0 °C.

  • Bromination: Add carbon tetrabromide (CBr4, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo. Add hexanes (or diethyl ether) to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid.

  • Filtration: Filter the slurry through a pad of Celite or silica gel, washing thoroughly with hexanes.

  • Purification: Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel to yield the final product.

Table 1: Comparison of Brominating Agents for Neopentyl-Type Alcohols
Reagent Mechanism Outcome & Rationale
HBrSN1Failure: Leads to a rearranged product via a more stable tertiary carbocation.[11][12]
PBr3SN2Failure: The reaction is extremely slow or does not proceed due to severe steric hindrance blocking backside attack.[7][17]
PPh3 / CBr4 (Appel)SN2-like (via phosphonium salt)Success: Avoids carbocation formation and is less sensitive to steric bulk, providing the desired product without rearrangement.[14]

References

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. Organic Chemistry Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chegg. (2023, April 2). A Williamson ether synthesis will be more efficient. Retrieved from [Link]

  • Khan Academy. (2012, September 19). Williamson ether synthesis. YouTube. Retrieved from [Link]

  • Semon, W. L., & Damerell, V. R. (n.d.). Synthesis of 1,3,5-tris(bromomethyl)benzene. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2021, September 2). Neopentyl bromide synthesis. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Functional group interconversion and rearrangment. Retrieved from [Link]

  • ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]

  • Doubtnut. (n.d.). The dehydrohalogenation of neopentyl bromide with alcoholic class 11 chemistry NEET. Retrieved from [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

  • YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides. Organic Chem Explained. Retrieved from [Link]

  • Chegg. (2023, February 1). Construct a three-step synthesis of. Retrieved from [Link]

  • Chegg. (2020, December 10). Solved Construct a three-step synthesis of. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. RSC Publishing. Retrieved from [Link]

  • Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

  • Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Retrieved from [Link]

Sources

Optimization

"side products in the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

Technical Support Center: Synthesis of Chiral Benzyl Ethers Welcome to the technical support guide for the synthesis of chiral benzyl ethers. This document addresses common challenges and side product formation encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Benzyl Ethers

Welcome to the technical support guide for the synthesis of chiral benzyl ethers. This document addresses common challenges and side product formation encountered during the Williamson ether synthesis of complex targets like 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. Our analysis is grounded in a representative synthesis: the reaction of a chiral alcohol with (bromomethyl)benzene (benzyl bromide) using a strong base like sodium hydride (NaH).

The formation of an ether from an alcohol and an alkyl halide is a cornerstone of organic synthesis. However, the use of reactive reagents like benzyl bromide and strong, non-nucleophilic bases introduces competing reaction pathways. This guide provides a question-and-answer-based troubleshooting framework to help you identify and mitigate the formation of common impurities, thereby improving yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and fails to go to completion, leaving large amounts of unreacted alcohol. What is the likely cause?

A1: This is a classic symptom of base deactivation or impure reagents. Sodium hydride (NaH) is extremely sensitive to moisture.

  • Causality: NaH reacts exothermically and irreversibly with water to produce sodium hydroxide (NaOH) and hydrogen gas (H₂). It will also react with any protic solvent. If your solvent (e.g., THF, DMF) is not scrupulously anhydrous, the NaH will be consumed by the trace water before it can deprotonate your alcohol to form the necessary alkoxide nucleophile. Similarly, commercial NaH is often sold as a dispersion in mineral oil; older batches may have a coating of NaOH on the surface from atmospheric moisture, reducing its activity.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use a freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) or use a commercially available anhydrous solvent packaged under an inert atmosphere.

    • Assess NaH Activity: Use a fresh bottle of NaH. If using an older bottle, you may need to wash the NaH with anhydrous hexane or pentane to remove the mineral oil and any surface deactivation, followed by careful drying under an inert atmosphere. Caution: NaH is pyrophoric; handle with extreme care under inert conditions.

    • Ensure Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from quenching the base.

Q2: I've isolated my main product, but I'm seeing a significant apolar impurity with a mass corresponding to dibenzyl ether. How is this forming?

A2: Dibenzyl ether is a very common side product in this reaction, and its formation is typically traced back to the presence of water or benzyl alcohol in the reaction mixture.

  • Mechanism 1 (Hydrolysis): If there is residual water in the reaction, it can hydrolyze the benzyl bromide to form benzyl alcohol. This newly formed benzyl alcohol can then be deprotonated by the base to form a benzyl alkoxide, which subsequently reacts with another molecule of benzyl bromide to yield dibenzyl ether.

  • Mechanism 2 (Contamination): Benzyl bromide is susceptible to slow hydrolysis upon storage. Older bottles of benzyl bromide often contain benzyl alcohol as an impurity, providing a direct precursor for dibenzyl ether formation.

  • Preventative Measures:

    • Use Anhydrous Conditions: As detailed in Q1, ensuring strictly anhydrous conditions is the primary defense.

    • Purify Benzyl Bromide: If you suspect contamination, distill the benzyl bromide under reduced pressure before use. This will remove non-volatile impurities like benzyl alcohol.

    • Controlled Addition: Adding the benzyl bromide slowly to the solution of the formed alkoxide can help favor the reaction with the target alcohol over side reactions.

Q3: My post-reaction mixture has a distinct smell of almonds, and TLC analysis shows a spot consistent with benzaldehyde. What is causing this?

A3: The presence of benzaldehyde indicates an oxidation reaction has occurred.

  • Causality: Benzyl bromide can be oxidized to benzaldehyde, and this process can be facilitated by exposure to air (oxygen) over long periods, especially in the presence of light or impurities. The basic reaction conditions can also promote the oxidation of any benzyl alcohol impurity present.

  • Troubleshooting & Prevention:

    • Check Reagent Quality: Use freshly purchased or purified benzyl bromide. Store it in a dark, cool place under an inert atmosphere.

    • Maintain Inert Atmosphere: Running the reaction under a positive pressure of nitrogen or argon minimizes the exposure to atmospheric oxygen.

    • Quenching: A careful and appropriate quenching procedure can prevent oxidation during workup.

Advanced Troubleshooting Guide

Problem 1: Formation of an alkene side product, identified as stilbene.
  • Symptoms: You observe a highly apolar, UV-active spot on your TLC plate. Mass spectrometry or NMR analysis confirms the presence of stilbene (1,2-diphenylethene).

  • Root Cause Analysis: This is a result of an E2 elimination reaction competing with the desired S_N2 substitution. The alkoxide formed from your alcohol is not only a nucleophile but also a base. It can abstract a proton from the benzylic position of benzyl bromide, leading to the formation of a transient phenylcarbene which dimerizes, or more commonly via other pathways to form stilbene. This is particularly prevalent if the primary alcohol is sterically hindered, making the S_N2 attack slower and giving the E2 pathway a chance to compete.

  • Mitigation Strategies:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Choice of Base: While NaH is standard, consider using a less sterically demanding base if possible, although for a Williamson synthesis, a strong, non-nucleophilic base is generally required. The issue is more with the steric bulk of your alkoxide.

    • Order of Addition: Add the benzyl bromide slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the electrophile low, favoring the bimolecular substitution over elimination.

Problem 2: Isolation of multiple isomeric products.
  • Symptoms: Your starting material is a diol (contains two hydroxyl groups), and you are isolating two or more products that are isomers, corresponding to benzylation at different positions, as well as a di-benzylated product.

  • Root Cause Analysis: This is a problem of regioselectivity. If the hydroxyl groups in your starting material have similar steric and electronic environments, the base will deprotonate both, and the benzyl bromide will react at both sites, leading to a product mixture that is difficult to separate. Primary alcohols are generally more acidic and less sterically hindered than secondary alcohols, so they tend to react faster.

  • Mitigation Strategies:

    • Use of a Protecting Group: This is the most robust chemical solution. Selectively protect one of the hydroxyl groups with a suitable protecting group (e.g., a silyl ether like TBDMS) before performing the Williamson ether synthesis. After the reaction, the protecting group can be removed.

    • Stoichiometry Control: Using a sub-stoichiometric amount of base (e.g., 0.95 equivalents) can favor mono-alkylation at the more reactive site, but will inevitably leave some starting material behind.

    • Exploit Reactivity Differences: Carefully control the reaction temperature. Adding the base and benzyl bromide at a very low temperature (e.g., -20 °C to 0 °C) can enhance the inherent selectivity for the more reactive primary hydroxyl group.

Visualizing Reaction Pathways

The following diagram illustrates the desired S_N2 pathway for the synthesis of a chiral benzyl ether and the two most common competing side reactions: E2 elimination leading to stilbene and the hydrolysis/condensation pathway leading to dibenzyl ether.

Williamson_Synthesis_Pathways cluster_main Desired SN2 Pathway cluster_side Competing Side Reactions ROH R-OH (Chiral Alcohol) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na + NaH Product R-O-Bn (Target Ether) RO_Na->Product + BnBr (SN2) Stilbene Stilbene RO_Na->Stilbene + BnBr (E2) BnOH Bn-OH (Benzyl Alcohol) BnO_Na Bn-O⁻ Na⁺ BnOH->BnO_Na + NaH DibenzylEther Bn-O-Bn (Dibenzyl Ether) BnO_Na->DibenzylEther + BnBr NaH NaH BnBr Bn-Br (Benzyl Bromide) H2O H₂O (Trace Water) H2O->BnOH + BnBr (Hydrolysis)

Caption: Main S_N2 reaction vs. E2 and hydrolysis side pathways.

Experimental Protocol: General Procedure for Improved Synthesis

This protocol incorporates best practices to minimize the side reactions discussed above.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation:

    • Add sodium hydride (60% dispersion in oil, 1.2 eq.) to the flask.

    • Wash the NaH with anhydrous hexane (2x) under an inert atmosphere to remove the mineral oil. Carefully remove the hexane via cannula.

    • Add anhydrous THF via cannula to the flask.

  • Alkoxide Formation:

    • Dissolve the chiral alcohol (1.0 eq.) in a separate flask with anhydrous THF.

    • Cool the NaH suspension in an ice bath (0 °C).

    • Slowly add the alcohol solution to the NaH suspension dropwise via a syringe or dropping funnel.

    • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Ether Formation:

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add freshly distilled benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux until the starting alcohol is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any excess NaH.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Sodium Hydride - PubChem, National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis - Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. (General mechanism reference, specific link not available).
  • Acidity of Alcohols - LibreTexts Chemistry. [Link]

Troubleshooting

Technical Support Center: Stereocontrol in 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Synthesis

Welcome to the technical support center for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereocontrol during this specific synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations, validated protocols, and troubleshooting strategies to ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a loss of enantiomeric excess (e.e.) in my final product. What are the most likely causes?

A1: A reduction in enantiomeric excess for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a critical issue that can typically be traced back to two primary stages of your synthesis: the integrity of the starting material or side reactions occurring during the etherification step.

The synthesis is a Williamson ether synthesis, where the stereocenter is not directly involved in the bond-forming reaction (SN2 attack by the alkoxide on the benzyl halide). Therefore, the reaction itself should not cause racemization. The most probable culprits are:

  • Sub-optimal Enantiomeric Purity of the Starting Alcohol: The primary suspect is the starting material, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol or a derivative thereof. The stereochemical purity of the final product is entirely dependent on the enantiomeric excess of this chiral precursor. It is crucial to verify the e.e. of the starting material before proceeding with the synthesis.

  • Side Reactions Under Basic Conditions: The starting material contains a primary bromide and a primary alcohol. Under basic conditions required for the Williamson ether synthesis (e.g., using NaH), an intramolecular SN2 reaction can occur, leading to the formation of an oxetane byproduct. This side reaction consumes the starting material and can complicate purification, although it does not directly cause racemization of the desired product.

  • Racemization During an Upstream Step: If your synthesis starts from L-valine, as is common for this structural motif, there are several steps where stereochemical integrity can be compromised. For instance, harsh conditions during the reduction of the carboxylic acid to the alcohol or during the protection/deprotection steps could lead to partial racemization.

Q2: How can I confirm the enantiomeric purity of my chiral alcohol precursor?

A2: Verifying the enantiomeric excess (e.e.) of your starting material, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol, is a critical quality control step. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e. You will need a chiral stationary phase column. The two enantiomers will have different retention times, and the ratio of their peak areas will give you the e.e.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the calculation of the e.e.

  • Formation of Diastereomeric Esters: You can react the alcohol with a chiral carboxylic acid (e.g., Mosher's acid) to form diastereomeric esters. The diastereomers can then be distinguished and quantified by standard ¹H or ¹⁹F NMR.

Q3: What are the optimal reaction conditions to maintain stereocontrol during the Williamson ether synthesis step?

A3: The Williamson ether synthesis is the key step for assembling the final product. To maintain stereocontrol and maximize yield, it is essential to use conditions that favor the SN2 mechanism and minimize side reactions.

Recommended Protocol:

  • Deprotonation of the Alcohol:

    • Dissolve the chiral alcohol, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol, in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of a strong base, such as sodium hydride (NaH), to form the alkoxide. The use of a strong, non-nucleophilic base is crucial here.

  • Addition of the Benzylating Agent:

    • Once the deprotonation is complete (hydrogen evolution ceases), slowly add one equivalent of benzyl bromide or benzyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Key Considerations for Stereocontrol:

  • Solvent: Aprotic polar solvents like THF and DMF are ideal as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and promoting the SN2 reaction.

  • Temperature: Running the initial deprotonation at 0 °C and then allowing the reaction to proceed at room temperature provides a good balance between reaction rate and minimizing side reactions.

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without interfering with the subsequent SN2 reaction.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed breakdown of potential issues and their solutions, presented in a structured table format.

Observed Problem Potential Cause Recommended Action & Explanation
Low Enantiomeric Excess (e.e.) in Final Product 1. Racemized starting material.Verify the e.e. of the chiral alcohol precursor using chiral HPLC or NMR with a chiral shift reagent. If the starting material is not enantiopure, it will need to be re-synthesized or purified via chiral resolution.
2. Racemization during an upstream step.Review the entire synthetic route. Identify any steps involving harsh acidic or basic conditions or high temperatures that could lead to racemization of any chiral intermediate.
Low Yield of Desired Product 1. Incomplete deprotonation.Ensure that a full equivalent of a strong base (e.g., NaH) is used and that the deprotonation is allowed to go to completion before adding the benzyl halide.
2. Intramolecular cyclization (oxetane formation).This side reaction can be favored if the reaction is run at high temperatures. Maintain the recommended temperature profile (0 °C to room temperature).
3. Elimination side reaction (if using a secondary halide).While not directly applicable to benzyl bromide, if a different electrophile is used, ensure that conditions favor substitution over elimination (e.g., use a polar aprotic solvent).
Complex Mixture of Products in Crude NMR 1. Multiple side reactions.Review all reaction conditions, including stoichiometry, temperature, and solvent. Ensure the purity of all reagents.
2. Degradation of starting material or product.Ensure that the work-up procedure is not too harsh. For example, avoid strong acids or bases during extraction if your molecule is sensitive to them.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To further clarify the process, the following diagrams illustrate the key reaction and the decision-making process for troubleshooting.

G cluster_0 Synthesis Pathway A (S)-2-(hydroxymethyl)-3-methylbutan-1-ol B Alkoxide Intermediate A->B NaH, THF, 0°C C 1-(((S)-2-(hydroxymethyl)-3-methylbutoxy)methyl)benzene B->C + Benzyl Bromide, RT D Benzyl Bromide

Caption: Key steps in the Williamson ether synthesis.

G Start Problem: Low e.e. in Final Product CheckSM Verify e.e. of Starting Alcohol (Chiral HPLC/NMR) Start->CheckSM IsSMPure Is Starting Material Enantiopure? CheckSM->IsSMPure ReviewUpstream Troubleshoot Upstream Synthesis Steps (e.g., reduction, protection/deprotection) IsSMPure->ReviewUpstream No CheckReaction Review Etherification Conditions (Base, Solvent, Temp) IsSMPure->CheckReaction Yes Success Problem Solved ReviewUpstream->Success AreConditionsOptimal Are Conditions Optimal for SN2? CheckReaction->AreConditionsOptimal OptimizeReaction Optimize Reaction Conditions (e.g., lower temp, different base/solvent) AreConditionsOptimal->OptimizeReaction No AreConditionsOptimal->Success Yes OptimizeReaction->Success

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

  • Williamson Ether Synthesis: For a general overview of the reaction mechanism, conditions, and potential side reactions, please refer to a standard organic chemistry textbook or a reliable online resource such as the one provided by LibreTexts.

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Synthesis of Chiral Alcohols from Amino Acids: The synthesis of chiral building blocks, such as the alcohol precursor in this case, often starts from readily available chiral pool materials like amino acids. For representative procedures, academic journals are the best source. A relevant example of the reduction of an amino acid to an amino alcohol can provide insight into maintaining stereochemical integrity.

    • Source: Organic Syntheses
    • URL: [Link]

  • Determination of Enantiomeric Excess: For a detailed review of various methods for determining enantiomeric excess, including chiral chrom

    • Source: Journal of Chemical Educ
    • URL: [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support guide for the synthesis and optimization of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene . This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene . This document is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and structurally related chiral molecules. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis, ensuring high yield, purity, and reproducibility.

The synthesis of this target molecule is most reliably achieved via a two-step sequence starting from the chiral diol, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol. This pathway involves:

  • Selective O-Benzylation : A Williamson ether synthesis to protect the less sterically hindered primary hydroxyl group.

  • Bromination : Conversion of the remaining primary hydroxyl group to a bromide.

This guide is structured to address specific issues you might encounter in each of these critical steps.

Visual Overview: Synthetic Pathway

The following diagram illustrates the recommended two-step synthetic route.

G cluster_0 Step 1: Selective Benzylation cluster_1 Step 2: Bromination start_diol (S)-2-(hydroxymethyl)-3-methylbutan-1-ol intermediate (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol start_diol->intermediate   BnBr, NaH   THF, 0°C to RT final_product 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene intermediate->final_product   CBr4, PPh3   DCM, 0°C

Caption: Recommended two-step synthesis of the target compound.

Part 1: Troubleshooting the Selective Benzylation

The first step, a Williamson ether synthesis, aims for mono-benzylation of the starting diol. The primary challenge is achieving high selectivity for the less sterically hindered primary hydroxyl group while minimizing the formation of the di-benzylated byproduct.

Frequently Asked Questions (FAQs) - Benzylation

Q1: What makes the selective mono-benzylation of a 1,2-diol challenging? A: The primary difficulty lies in the similar reactivity of the two hydroxyl groups. While the target hydroxyl is primary and less sterically hindered, forcing conditions (strong base, high temperature, excess benzyl bromide) can lead to the reaction of both hydroxyls, resulting in a mixture of mono- and di-protected products which can be difficult to separate.[1]

Q2: What is the recommended base and solvent system for this reaction? A: For maximizing selectivity, a strong but non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as Tetrahydrofuran (THF) is highly recommended.[2][3] NaH irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward. THF is an excellent choice as it solvates the cation without interfering with the nucleophile. The reaction should be initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature.[3]

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% Ethyl Acetate in Hexanes. You should be able to resolve three spots: the starting diol (baseline), the desired mono-benzylated product (intermediate Rf), and the di-benzylated byproduct (highest Rf). Staining with p-anisaldehyde or ceric ammonium molybdate (CAM) will help visualize the spots.

Troubleshooting Guide: Benzylation Issues
Issue / QuestionCommon Causes & In-Depth ExplanationRecommended Solutions
Problem: Low Yield of Mono-Benzylated Product My TLC shows a significant amount of unreacted starting material even after 24 hours.1. Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. If it's old or has been improperly stored, it won't effectively deprotonate the alcohol.2. Insufficient Base: Stoichiometry is critical. You need at least one equivalent of base for each equivalent of diol.3. "Wet" Solvent: Trace amounts of water in the THF will quench the NaH, preventing the formation of the alkoxide.1. Use Fresh Reagents: Use a fresh bottle of NaH (typically a 60% dispersion in mineral oil).2. Check Stoichiometry: Use 1.1-1.2 equivalents of NaH to ensure complete deprotonation of one hydroxyl group.3. Use Anhydrous Solvent: Use freshly distilled THF from a sodium/benzophenone still or use a high-quality anhydrous grade solvent from a sealed bottle.
Problem: Significant Di-Benzylation Observed My TLC shows a strong spot for the di-benzylated byproduct.1. Incorrect Stoichiometry: Using more than 1.0-1.1 equivalents of benzyl bromide (BnBr) will inevitably lead to the di-protected product.2. High Temperature: Running the reaction at elevated temperatures increases the reaction rate non-selectively, favoring di-benzylation.3. Rate of Addition: Adding the benzyl bromide too quickly can create localized high concentrations, promoting the second reaction.1. Control BnBr Stoichiometry: Use a slight substoichiometric amount (0.95 equiv.) or a maximum of 1.0 equivalent of BnBr.2. Maintain Low Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid external heating.3. Slow Addition: Add the benzyl bromide dropwise over 15-20 minutes to the cooled solution of the formed alkoxide.

Part 2: Troubleshooting the Bromination

The second step involves converting the remaining primary alcohol into an alkyl bromide. The key challenges are achieving full conversion without cleaving the acid-sensitive benzyl ether and dealing with reaction byproducts during purification. While reagents like PBr₃ can be used, they can generate acidic HBr, which may cleave the benzyl ether.[4][5] The Appel reaction (CBr₄/PPh₃) is an excellent alternative as it proceeds under mild, neutral conditions.[6][7][8]

Frequently Asked Questions (FAQs) - Bromination

Q1: Which brominating agent is best for this substrate? A: The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is highly recommended.[7] This method is performed under neutral conditions, minimizing the risk of cleaving the benzyl ether, a common side reaction under acidic conditions (e.g., with HBr generated from PBr₃).[4][6] The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]

Q2: What are the common byproducts, and how do I remove them? A: The main byproducts of the Appel reaction are triphenylphosphine oxide (Ph₃P=O) and bromoform (CHBr₃).[7] Triphenylphosphine oxide is notoriously difficult to remove via standard silica gel chromatography as it often co-elutes with products of similar polarity. Bromoform is volatile and can be mostly removed under high vacuum.

Q3: How can I confirm the reaction is complete? A: TLC is again the best method. The starting alcohol will have a lower Rf than the final brominated product. A stain like potassium permanganate (KMnO₄) can be useful, as the starting alcohol will show up as a yellow spot on a purple background, while the product will not react.

Troubleshooting Guide: Bromination Issues
Issue / QuestionCommon Causes & In-Depth ExplanationRecommended Solutions
Problem: Incomplete Conversion to Bromide My TLC/NMR shows a mixture of starting alcohol and final product.1. Insufficient Reagents: The Appel reaction requires at least stoichiometric amounts of both PPh₃ and CBr₄.[7]2. Low Temperature/Short Time: The reaction is typically run at 0 °C to control the initial steps but may require warming to room temperature for full conversion, especially if the alcohol is sterically hindered.1. Use Slight Excess of Reagents: Use 1.2-1.5 equivalents of both PPh₃ and CBr₄ to drive the reaction to completion.2. Monitor and Adjust Temperature: Monitor the reaction by TLC. If it stalls at 0 °C after an hour, allow it to warm to room temperature and stir for an additional 2-4 hours.
Problem: Difficult Purification I can't separate my product from the triphenylphosphine oxide byproduct.1. Co-elution on Silica: Triphenylphosphine oxide has intermediate polarity and can be very challenging to separate from the product on silica gel.2. Byproduct Crystallization: Sometimes the oxide will crystallize with the product, making purification by crystallization difficult.1. Precipitation Method: After the reaction, concentrate the mixture, then triturate with a non-polar solvent like diethyl ether or a mixture of ether/hexanes. Triphenylphosphine oxide is poorly soluble and will precipitate out, allowing it to be removed by filtration.2. Alternative Chromatography: If co-elution persists, consider using a different stationary phase like alumina (neutral) for chromatography.
Problem: Low Yield/Product Degradation My final yield is low, and I see multiple unidentified spots on TLC.1. "Wet" Conditions: The phosphonium intermediates in the Appel reaction can be hydrolyzed by water, halting the catalytic cycle and reducing yield.2. Benzyl Ether Cleavage: Although less common with the Appel reaction, prolonged reaction times at elevated temperatures or accidental exposure to acid during workup could still cause some cleavage of the benzyl ether.1. Use Anhydrous Conditions: Ensure your solvent (DCM or CH₂Cl₂) is anhydrous and run the reaction under an inert atmosphere (Nitrogen or Argon).2. Neutral Workup: Quench the reaction with water or saturated sodium bicarbonate solution, not acid. Ensure all workup steps are performed under neutral pH conditions.

Optimized Experimental Protocols

Protocol 1: Selective Mono-Benzylation
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-2-(hydroxymethyl)-3-methylbutan-1-ol (1.0 equiv) and anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) portion-wise over 10 minutes.

  • Stirring: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (BnBr, 1.0 equiv) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to isolate the desired mono-benzylated product.

Protocol 2: Bromination via Appel Reaction
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol intermediate, (S)-2-((benzyloxy)methyl)-3-methylbutan-1-ol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add carbon tetrabromide (CBr₄, 1.2 equiv) portion-wise. The solution may turn yellow or orange.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.[7]

  • Work-up: Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue and stir for 15 minutes. The triphenylphosphine oxide byproduct should precipitate.

  • Purification: Filter the mixture through a pad of Celite®, washing with cold diethyl ether. Concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the final product.

Optimization & Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting low yield in the overall synthesis.

G start Low Final Yield of 1-(((S)-2-(Bromomethyl)...)benzene q1 Analyze crude reaction mixture of Step 2 (Bromination). Is starting alcohol present? start->q1 a1_yes Incomplete Bromination. - Increase equivalents of PPh3/CBr4. - Increase reaction time/temp. - Ensure anhydrous conditions. q1->a1_yes Yes a1_no Bromination appears complete. Problem is likely in Step 1. q1->a1_no No q2 Analyze crude reaction mixture of Step 1 (Benzylation). What is the main component? a1_no->q2 a2_sm Unreacted Diol. - Check activity of NaH. - Use anhydrous THF. - Ensure 1.1 eq of NaH. q2->a2_sm Starting Material a2_di Di-benzylated Byproduct. - Use max 1.0 eq of BnBr. - Add BnBr slowly at 0°C. - Do not heat the reaction. q2->a2_di Byproduct a2_ok Clean Mono-benzylation. - Check for material loss during workup/purification. - Verify structure of intermediate. q2->a2_ok Desired Intermediate

Caption: A decision tree for troubleshooting low yield issues.

References

  • Alcohol to Bromide - Common Conditions . Organic Chemistry Data. [Link]

  • Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄) . OrgoSolver. [Link]

  • Appel Reaction . Name-Reaction.com. [Link]

  • Appel Reaction: Mechanism & Examples . NROChemistry. [Link]

  • Selective monobenzoylation of 1, 2-diols in water . DSpace Repository. [Link]

  • Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols . ResearchGate. [Link]

  • Phosphorus tribromide . Wikipedia. [Link]

  • Synthesis of 1 . University of Southern Mississippi. [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion) . OrgoSolver. [Link]

  • A Modified Williamson Synthesis And Its Application In Organic Synthesis . Globe Thesis. [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained . Vedantu. [Link]

  • PBr3 Reaction . BYJU'S. [Link]

  • Overview of bromination reactions with phosphorus bromides . Chemia. [Link]

  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor . Scirp.org. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Alkyl bromide synthesis by bromination or substitution . Organic Chemistry Portal. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . ACS Publications. [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Process for regioselective mono-tosylation of diols.
  • Recent progress in selective functionalization of diols via organocatalysis . RSC Publishing. [Link]

  • Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions . ResearchGate. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Phosphine oxide synthesis by substitution or addition . Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions . RSC Publishing. [Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters . PMC - NIH. [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts . Dalton Transactions (RSC Publishing). [Link]

  • Selective Functionalization of White Phosphorus with Alkyl Bromides under Photocatalytic Conditions . Organic Chemistry Portal. [Link]

  • A Superior Method for the Reduction of Secondary Phosphine Oxides . Organic Letters. [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation . NIH. [Link]

  • Synthesis of Polysubstituted Benzenes . NC State University Libraries. [Link]

  • SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
  • 3-Methyl-2-butanol . Wikipedia. [Link]

  • Isoamyl alcohol . Wikipedia. [Link]

  • 3-METHYLBUTANOL . atamankimya.com. [Link]

  • Method for preparing 3-methoxyl-3-methyl-1-butanol.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed to provide expert insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed to provide expert insights and practical troubleshooting advice for anticipating and characterizing the degradation pathways of this molecule. Given its structure, featuring a benzylic ether linkage and a primary alkyl bromide, understanding its stability profile is critical for experimental design, formulation development, and analytical method validation.

This document moves beyond simple protocols to explain the 'why' behind the experimental choices, grounding our recommendations in established chemical principles and regulatory expectations, such as those outlined in the ICH guidelines for forced degradation studies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene?

Based on its chemical structure, there are two primary sites susceptible to degradation:

  • The Benzylic Ether Linkage (C-O bond): This is the most likely point of failure under hydrolytic (acidic) and oxidative conditions. The benzene ring stabilizes a potential carbocation intermediate, making this bond more reactive than a simple alkyl ether.[6][7]

  • The Primary Alkyl Bromide (C-Br bond): This site is susceptible to nucleophilic substitution and can be labile under thermal and photolytic stress.

The bulky 3-methylbutoxy group may offer some steric hindrance, but it is unlikely to prevent degradation at these key sites under forced conditions.

Q2: I am setting up a forced degradation study. What conditions should I prioritize for this molecule?

Following ICH Q1A(R2) guidelines, a comprehensive study should include hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][2][3] For this specific molecule, we recommend prioritizing the following:

  • Acidic Hydrolysis: Benzylic ethers are particularly susceptible to acid-catalyzed cleavage.[6][7][8] This condition is expected to yield significant degradation and is critical for understanding the primary hydrolytic pathway.

  • Oxidative Degradation: The benzylic carbon is prone to oxidation, which can lead to a variety of degradants.[9][10][11]

  • Thermal Stress: The presence of a C-Br bond suggests potential for thermal decomposition.[12]

Basic hydrolysis and photolysis should also be performed, but the initial focus on acidic and oxidative stress will likely reveal the most significant degradation pathways. The goal is to achieve 5-20% degradation to ensure that the resulting products are relevant and not artifacts of overly harsh conditions.[1]

Q3: My stability-indicating HPLC method is showing multiple new peaks under acidic stress. What are the likely identities of these degradants?

Under acidic conditions, the primary degradation pathway is the cleavage of the benzylic ether bond.[6][7] The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized benzylic carbocation and (S)-2-(bromomethyl)-3-methylbutan-1-ol.

The primary degradants you are likely observing are:

  • Benzyl Alcohol: Formed after the benzylic carbocation is trapped by water.

  • (S)-2-(Bromomethyl)-3-methylbutan-1-ol: The other half of the molecule.

  • Dibenzyl Ether: A potential secondary product formed if the benzylic carbocation is trapped by another molecule of benzyl alcohol.

The diagram below illustrates this primary acidic degradation pathway.

cluster_main Acid-Catalyzed Hydrolysis Pathway Parent 1-(((S)-2-(Bromomethyl)-3- methylbutoxy)methyl)benzene Protonation Protonated Ether Intermediate Parent->Protonation H+ Cleavage Cleavage Protonation->Cleavage C-O Cleavage Carbocation Resonance-Stabilized Benzylic Carbocation Cleavage->Carbocation Alcohol_Sidechain (S)-2-(Bromomethyl)-3- methylbutan-1-ol (Degradant 1) Cleavage->Alcohol_Sidechain Water_Trap H2O Attack Carbocation->Water_Trap Benzyl_Alcohol Benzyl Alcohol (Degradant 2) Water_Trap->Benzyl_Alcohol

Caption: Predicted acid-catalyzed hydrolysis pathway.

Troubleshooting Guides
Issue 1: No Degradation Observed Under Mild Basic Conditions
  • Causality: Benzylic ethers are generally stable under basic conditions.[8][13] Unlike esters, which are readily saponified, ethers lack an electrophilic carbonyl carbon and are poor leaving groups, making them resistant to nucleophilic attack by hydroxide ions.

  • Troubleshooting Steps:

    • Confirm Reagent Concentration: Ensure your base concentration (e.g., 0.1 M NaOH) is correct.

    • Increase Stress Level: If no degradation is observed at room temperature after 24 hours, consider increasing the temperature (e.g., 50-70°C) as recommended by ICH guidelines for stress testing.[3][5]

    • Extend Exposure Time: If increasing temperature is not feasible or desired, extend the duration of the study.

    • Verify Analytical Method: Ensure your analytical method has the sensitivity to detect low levels of degradation (target is 5-20%).[1]

Issue 2: Complex Chromatogram from Oxidative Stress with H₂O₂
  • Causality: The benzylic position is highly susceptible to oxidation, and reactions involving radical species (often present with H₂O₂) can be non-selective, leading to a cascade of products.[9][11] Potential products include benzaldehyde, benzoic acid, and further oxidation products of the aliphatic side chain. The reaction kinetics can also be very fast.[1]

  • Troubleshooting Steps:

    • Reduce H₂O₂ Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and shorter exposure times.[1]

    • Control Temperature: Perform the experiment at room temperature or even cooled conditions to slow the reaction rate.

    • Time-Point Sampling: Take samples at multiple, frequent time points (e.g., 1, 4, 8, 24 hours) to track the formation and subsequent degradation of initial products.[2]

    • Use a Milder Oxidant: For mechanistic clarity, consider alternative, more selective oxidizing agents like AIBN or DDQ, although these are not standard for ICH studies.[14]

    • Mass Spectrometry Analysis: Use LC-MS to get mass information on the various peaks, which will be crucial for proposing structures and pathways.

Issue 3: Thermal Degradation Shows Loss of Parent Compound but No Clear Peaks
  • Causality: Thermal degradation of halogenated organic compounds can proceed through radical mechanisms, potentially leading to volatile or polymeric products that are not well-retained or resolved by standard reversed-phase HPLC.[12] The C-Br bond may cleave homolytically to form radicals.

  • Troubleshooting Steps:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS): This technique is better suited for identifying volatile degradants like benzaldehyde or toluene that might form.

    • Analyze Headspace: Perform headspace GC-MS analysis on a heated sample to identify any highly volatile products.

    • Mass Balance Calculation: Carefully quantify the parent compound and all observed degradants. A significant loss in mass balance suggests the formation of volatile or non-UV-active products.

    • Lower the Temperature: If degradation is too extensive, reduce the thermal stress. Test at a temperature just above the accelerated stability condition (e.g., start at 50°C and increase incrementally).[3]

Experimental Protocols
Protocol 1: Forced Degradation via Acid-Catalyzed Hydrolysis

This protocol is designed to induce the primary hydrolytic degradation pathway for method validation and degradant identification.

Objective: To achieve 5-20% degradation of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene via acid hydrolysis.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl.

    • Vortex briefly to mix.

  • Control Sample Preparation:

    • In a separate vial, add 1 mL of the stock solution.

    • Add 1 mL of purified water.

    • This control accounts for any degradation from the solvent or temperature alone.

  • Incubation: Place both stress and control samples in a water bath or oven set to 60°C.

  • Time-Point Analysis:

    • Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the acidic aliquot with an equivalent volume of 1 M NaOH to stop the reaction.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/PDA method. If available, use LC-MS for parallel analysis to obtain mass data on emerging peaks.

cluster_workflow Workflow: Acid Hydrolysis Forced Degradation Prep_Stock Prepare 1 mg/mL Stock Solution Prep_Stress Mix Stock with 1 M HCl Prep_Stock->Prep_Stress Prep_Control Mix Stock with H2O Prep_Stock->Prep_Control Incubate Incubate Both at 60°C Prep_Stress->Incubate Prep_Control->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize Aliquot with 1 M NaOH Sample->Neutralize Analyze Analyze via HPLC-UV/MS Neutralize->Analyze

Sources

Optimization

Technical Support Center: Purification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support center for the purification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals actively worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals actively working with this key intermediate, notably used in the synthesis of the renin inhibitor Aliskiren[1]. The purification of this chiral bromo ether can present unique challenges, from handling thermally sensitive C-Br bonds to removing closely-related impurities. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What are the most common impurities in a crude 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene product?

A1: Crude products typically contain a mixture of contaminants stemming from the synthetic route. Key impurities include:

  • Unreacted Starting Materials : Depending on the synthesis (e.g., Williamson ether synthesis), residual benzyl alcohol derivatives or (S)-2-(bromomethyl)-3-methylbutanol may be present[2].

  • Reaction By-products : These can include over-brominated species, isomers, or products from side reactions, which may have very similar physical properties to the desired product, complicating separation[3].

  • Acidic Impurities : Hydrogen bromide (HBr) is a frequent acidic by-product of many bromination reactions and must be neutralized to prevent degradation of the target molecule[3].

  • Residual Bromine : If a brominating agent like Br₂ was used, residual bromine can impart a yellow or reddish-brown color to the product[3][4].

Q2: My crude product has a distinct yellow or brown color. What is the cause and how can I fix it?

A2: A yellow to brown hue typically indicates the presence of residual elemental bromine (Br₂)[4]. It is crucial to remove this before proceeding with column chromatography, as bromine can react with the stationary phase or the product itself.

  • Solution : During the aqueous work-up, wash the organic layer with a 10% (w/v) aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite. Continue washing until the reddish-brown color of bromine in the organic layer disappears completely[3]. For persistent color, treating a solution of the crude product with activated carbon followed by filtration through celite can also be effective[3].

Q3: Can 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene decompose during purification?

A3: Yes, this molecule has functional groups susceptible to degradation. The carbon-bromine bond can be labile, and the ether linkage can be sensitive to strong acids.

  • Silica Gel Acidity : Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidity can promote the degradation of sensitive brominated compounds, potentially leading to dehalogenation or the formation of new, more polar impurities observed as streaking on a TLC plate[3][5].

  • Thermal Instability : Prolonged exposure to heat, for instance during solvent removal or distillation at high temperatures, can also cause decomposition.

Q4: What is the best initial purification strategy after the reaction is complete?

A4: A thorough aqueous work-up is the most effective initial step. This liquid-liquid extraction procedure is designed to remove the bulk of polar and reactive impurities before committing to more resource-intensive methods like chromatography[2][6][7]. A standard work-up should involve sequential washes of the organic layer with:

  • Water or Brine: To remove water-soluble polar impurities[2].

  • Saturated Sodium Bicarbonate (NaHCO₃): To neutralize and remove acidic by-products like HBr[3][8].

  • Sodium Thiosulfate (Na₂S₂O₃) solution: To quench any unreacted bromine[3].

Section 2: Strategic Purification Workflow

The selection of a purification strategy depends on the physical state of the crude product and the nature of the impurities. The following workflow provides a logical decision-making process.

PurifcationWorkflow cluster_start Initial Stage cluster_analysis Analysis & Decision cluster_purification Primary Purification cluster_end Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up (Wash with NaHCO₃, Na₂S₂O₃, Brine) Crude->Workup Step 1 Assess Assess Purity & State (TLC, ¹H NMR) Workup->Assess Step 2 Decision Is it a Solid? Assess->Decision Step 3 Chromo Column Chromatography Decision->Chromo No / Still Impure Recryst Recrystallization Decision->Recryst Yes Pure Pure Product (Verify by NMR, LC-MS) Chromo->Pure Recryst->Pure

Caption: A strategic workflow for purifying the target compound.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during purification.

Symptom / Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Decomposition on Column : The compound is sensitive to the acidic nature of standard silica gel[3][5]. 2. Incomplete Elution : The mobile phase may not be polar enough to elute all the product. 3. Co-elution with Impurity : An impurity has a very similar Rf to the product.1. Neutralize the Stationary Phase : Use deactivated (neutral) silica gel, or pre-treat the column by flushing with an eluent containing 1-2% triethylamine (NEt₃) to block acidic silanol sites[5][9]. 2. Flush the Column : After collecting the product fractions, flush the column with a much more polar solvent (e.g., 50% Ethyl Acetate in Hexane) to check for any retained material[5]. 3. Optimize Eluent : Re-run TLC with different solvent systems to achieve better separation. A shallower solvent gradient during chromatography can also improve resolution[9].
Product Streaks on TLC Plate or During Column Elution 1. Acidic Impurities Present : Residual HBr can cause streaking. 2. Degradation on Silica : The compound is decomposing on the TLC plate or column[3]. 3. Column Overloading : Too much crude material was loaded onto the column.1. Improve Work-up : Ensure the aqueous work-up with NaHCO₃ was thorough to remove all acids[3]. 2. Use Deactivated Silica : Prepare TLC plates and the column using silica treated with triethylamine as described above[9]. Also, minimize the time the compound spends on the column by using flash chromatography[3]. 3. Reduce Sample Load : Use a higher ratio of silica gel to crude product. A general rule is to use 50-100 g of silica for every 1 g of crude material[5].
Compound Fails to Crystallize 1. Incorrect Solvent Choice : The compound is too soluble in the chosen solvent, even at low temperatures[4]. 2. Excessive Solvent Used : Too much solvent was added, preventing the solution from reaching saturation upon cooling[10]. 3. Solution Cooled Too Quickly : Rapid cooling can lead to oiling out rather than crystal formation[3]. 4. High Impurity Level : Impurities can inhibit crystal lattice formation.1. Test Different Solvents : Use small-scale trials to find a solvent where the compound is soluble when hot but sparingly soluble when cold. Common choices for brominated aromatics include ethanol, hexane, or mixed systems like ethanol/water[4]. 2. Concentrate the Solution : Gently heat the solution to evaporate some of the solvent and re-cool. 3. Slow Cooling & Seeding : Allow the solution to cool slowly to room temperature, then transfer to an ice bath. If crystals don't form, scratch the inside of the flask with a glass rod or add a seed crystal. 4. Pre-purify : If the material is very impure (>20%), first purify by column chromatography to increase the purity before attempting recrystallization[10].
Multiple Spots on TLC After Purification 1. Inadequate Separation : The chosen mobile phase was not optimal for separating the product from impurities. 2. Re-equilibration or Decomposition : A single compound might be degrading into multiple products on the silica plate.1. Re-optimize TLC : Test various solvent systems with different polarities (e.g., Hexane/Dichloromethane, Hexane/Diethyl Ether) to find a system that gives a clean spot for the product with good separation from impurities. Aim for a product Rf value of 0.3-0.4[9]. 2. Confirm Stability : Spot the purified compound on a TLC plate, wait 10-15 minutes, and then develop it. If new spots appear, it confirms on-plate degradation. Using a deactivated stationary phase is recommended[9].

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is the recommended primary purification method for oily or complex mixtures of the title compound.

  • TLC Analysis and Solvent System Selection :

    • Dissolve a small sample of the crude product in dichloromethane.

    • Spot on a silica gel TLC plate and develop in various solvent systems (e.g., start with 5% Ethyl Acetate/Hexane, then 10%, 20%).

    • The ideal system will give the product an Rf value of approximately 0.3-0.4 and show clear separation from major impurities[9].

  • Preparation of the Column :

    • Select a glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[5].

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., 100% n-hexane)[5]. For this acid-sensitive compound, add 1% triethylamine to the eluent used to make the slurry.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, draining excess solvent until the level is just above the silica bed. Add another layer of sand on top[5].

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or the initial eluent.

    • Carefully apply the sample solution to the top of the silica bed with a pipette.

    • Drain the solvent until the sample is fully adsorbed onto the top layer of sand[5].

  • Elution and Fraction Collection :

    • Carefully fill the column with the eluent.

    • Begin elution using gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Start with the low-polarity eluent determined by TLC analysis. If impurities are very non-polar, they will elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product[5].

    • Collect fractions in test tubes and monitor the separation by spotting every few fractions on a TLC plate[9].

  • Isolation :

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene[9].

Protocol 2: Recrystallization

This protocol is suitable if the crude product is a solid and contains impurities with different solubility profiles.

  • Solvent Selection :

    • Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., hexane, ethanol).

    • If it dissolves immediately at room temperature, the solvent is not suitable.

    • If it is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold[4].

  • Dissolution :

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid[2].

  • Decolorization (Optional) :

    • If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal[3].

  • Crystallization :

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation[3].

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel[2].

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent[2].

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • Benchchem. (n.d.). Purification strategies to remove starting material impurities.
  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane by Column Chromatography.
  • Columbia University. (n.d.). Solid-liquid extraction.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Echemi. (n.d.). 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Sources

Troubleshooting

Technical Support Center: Synthesis of Chiral Bromomethyl Ethers

Welcome to the Technical Support Center for the synthesis of chiral bromomethyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral bromomethyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable but challenging chiral building blocks. The information provided herein is curated from extensive hands-on experience and authoritative literature to help you troubleshoot common issues and optimize your synthetic strategies. The chirality of molecules is a critical factor in drug design and development, as different enantiomers can have varied pharmacological effects.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: My chiral alcohol is unreactive under standard bromomethylation conditions. What are the likely causes and solutions?

A1: Low reactivity of a chiral alcohol in bromomethylation is a common hurdle. The primary reasons often revolve around steric hindrance and the electronic nature of the alcohol.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can impede the approach of the bromomethylating agent.

  • Electronic Effects: Electron-withdrawing groups on the chiral alcohol can decrease the nucleophilicity of the hydroxyl oxygen, slowing down the reaction.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Choice of Bromomethylating Agent Different reagents have varying reactivities and steric profiles.For sterically hindered alcohols, consider using a less bulky or more reactive agent. While historically hazardous reagents like bromomethyl methyl ether (BMME) have been used, safer alternatives are often sought.[4][5][6] A common approach involves the in-situ generation of HBr with paraformaldehyde.[7][8]
Catalyst Addition Lewis or Brønsted acids can activate the alcohol or the bromomethylating agent.The addition of a catalyst like zinc chloride (ZnCl₂), or a strong acid like sulfuric acid can facilitate the reaction.[7]
Reaction Temperature Higher temperatures can overcome activation energy barriers.Cautiously increase the reaction temperature while monitoring for side reactions or decomposition. A typical range for Williamson ether synthesis, a related reaction, is 50-100 °C.[9]
Protecting Group Strategy In complex molecules, other functional groups may interfere.Temporarily protecting other reactive sites can prevent side reactions and allow for more forcing conditions for the desired bromomethylation.[10][11][12]
Q2: I'm observing significant racemization of my chiral center during the synthesis. How can I maintain stereochemical integrity?

A2: Racemization is a critical issue that undermines the primary goal of synthesizing a specific enantiomer. It typically occurs through mechanisms that involve the formation of a planar, achiral intermediate, such as a carbocation in an SN1-type pathway.

Causality and Prevention:

  • Reaction Mechanism: Conditions that favor an SN1 mechanism (e.g., polar protic solvents, formation of a stable carbocation) are more likely to cause racemization.[13]

  • Leaving Group Re-attack: The bromide ion generated in the reaction can act as a nucleophile and attack the product, leading to inversion of the stereocenter and a reduction in enantiomeric excess.[13]

Mitigation Tactics:

  • Favor SN2 Conditions: Employ polar aprotic solvents (e.g., THF, DMF, acetonitrile) to favor an SN2 mechanism, which proceeds with inversion of configuration and is less prone to racemization.[9][13]

  • Control Temperature: Lower reaction temperatures generally favor substitution over elimination and can help minimize side reactions that might lead to racemization.[13]

  • Choice of Base (if applicable): If a base is used to deprotonate the alcohol, a non-nucleophilic, sterically hindered base can be beneficial to avoid competing reactions.

Q3: The major product of my reaction is an elimination byproduct, not the desired ether. How can I favor substitution over elimination?

A3: The competition between substitution (SN2) and elimination (E2) is a classic challenge, particularly with secondary and tertiary alcohols.[13]

Factors Influencing the SN2/E2 Ratio:

  • Steric Hindrance: As steric bulk increases at the reaction center, the E2 pathway becomes more favorable.

  • Base Strength and Steric Bulk: Strong, bulky bases favor E2 elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution.[13]

Workflow for Minimizing Elimination:

G start High Elimination Observed sterics Assess Steric Hindrance of Chiral Alcohol start->sterics base Evaluate Base Properties (if used) sterics->base If sterically hindered... sol_sterics Use a less hindered bromomethylating agent sterics->sol_sterics temp Review Reaction Temperature base->temp If base is strong/bulky... sol_base Switch to a weaker, non-hindered base base->sol_base sol_temp Lower Reaction Temperature temp->sol_temp end Increased Ether Yield sol_sterics->end sol_base->end sol_temp->end

Q4: My chiral bromomethyl ether is unstable and decomposes during workup or purification. What are the best practices for handling these compounds?

A4: Chiral bromomethyl ethers can be labile, particularly in the presence of nucleophiles, acids, or bases. Their instability can also be influenced by their specific molecular structure.[7][14]

Stabilization and Purification Strategies:

  • Workup Conditions: Use mild aqueous workup conditions, avoiding strong acids or bases. A quick wash with cold, dilute sodium bicarbonate solution followed by brine is often sufficient.

  • Purification Method:

    • Flash Chromatography: This is a common method for purification.[14] Use a neutral stationary phase like silica gel and elute with a non-polar solvent system (e.g., hexane/ethyl acetate). It's crucial to perform the chromatography quickly to minimize on-column decomposition.

    • Chiral Chromatography: For separating enantiomers or diastereomers, chiral HPLC or SFC is the method of choice.[15][] These techniques use a chiral stationary phase to differentiate between stereoisomers.[]

  • Storage: Store the purified chiral bromomethyl ether at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to prevent decomposition.

II. Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide addresses scenarios where the desired chiral bromomethyl ether is not being formed in significant quantities.

G start Low/No Product check_reagents Verify Reagent Quality - Chiral Alcohol Purity - Bromomethylating Agent Activity start->check_reagents check_conditions Review Reaction Conditions - Anhydrous? - Temperature Correct? start->check_conditions check_monitoring Analyze Reaction Monitoring - TLC/GC-MS shows no conversion? start->check_monitoring action_reagents Use freshly purified/new reagents. check_reagents->action_reagents action_conditions Ensure inert atmosphere and dry solvents. Optimize temperature. check_conditions->action_conditions action_catalyst Consider adding a Lewis acid catalyst (e.g., ZnBr₂).[18] check_monitoring->action_catalyst If no reaction occurs... end Re-run Experiment action_reagents->end action_conditions->end action_catalyst->end

Guide 2: Product Purification Challenges

This guide focuses on overcoming difficulties encountered during the isolation and purification of the target chiral bromomethyl ether.

ProblemPotential CauseRecommended Solution
Co-elution with Starting Material Similar polarities of the starting alcohol and the product ether.Modify the eluent system in your flash chromatography. A less polar system may provide better separation. Alternatively, consider derivatizing the unreacted alcohol to drastically change its polarity before chromatography.
Product Decomposition on Silica Gel The acidic nature of silica gel can catalyze the decomposition of sensitive ethers.Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a more neutral stationary phase like alumina.
Inseparable Enantiomers/Diastereomers The product is a mixture of stereoisomers that are not resolved by standard chromatography.Employ chiral chromatography (HPLC or SFC) with a suitable chiral stationary phase.[15][17] Method development may be required to find the optimal column and mobile phase.

III. Detailed Experimental Protocol: General Procedure for Bromomethylation of a Chiral Secondary Alcohol

This protocol provides a starting point for the synthesis of a chiral bromomethyl ether from a secondary alcohol. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Chiral secondary alcohol (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Acetic acid

  • 33% HBr in acetic acid (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the chiral secondary alcohol (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous DCM.[8]

  • Addition of HBr: Cool the mixture to 0 °C in an ice bath. Slowly add the 33% HBr in acetic acid solution (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral bromomethyl ether.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]

IV. Conclusion

The synthesis of chiral bromomethyl ethers presents a unique set of challenges that require a careful and considered approach. By understanding the underlying principles of reactivity, stereochemistry, and stability, researchers can effectively troubleshoot common problems and develop robust synthetic protocols. The importance of these chiral building blocks in drug discovery and development continues to drive innovation in their synthesis.[18][19]

V. References

  • Interchim. (n.d.). Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. [Link]

  • Hoffmann, R. W., & Stiasny, H. C. (1999). On the Preparation and Determination of Configurational Stability of Chiral Thio- and Bromo[D1]methyllithiums. The Journal of Organic Chemistry, 64(23), 8569–8579. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). List of Reagents. [Link]

  • Chem Help ASAP. (2019, December 28). Ethers as protecting groups for alcohols [Video]. YouTube. [Link]

  • Mitchell, D., & Doecke, C. W. (2005). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Organic Process Research & Development, 9(5), 624–626. [Link]

  • Reisman, S. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Research and Reviews. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • McKillop, A., & Taylor, R. J. (1976). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Synthetic Communications, 6(6), 465-469. [Link]

  • The Organic Chemistry Tutor. (2021, February 22). 13.3 Reactions of Ethers | Organic Chemistry [Video]. YouTube. [Link]

  • Zaworotko, M. J., & Yan, X. P. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Chem, 3(2), 190-192. [Link]

  • Technology Networks. (2025, July 21). New class of chiral molecules offers strong stability for drug development. [Link]

  • Mitchell, D., & Doecke, C. W. (2005). Communication to the Editor - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Sciencemadness.org. [Link]

  • FAQ. (n.d.). How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals?[Link]

  • A.S. Kalgutkar, et al. (2002). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 9(4), 419-447. [Link]

  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(8). [Link]

  • Davis, F. A., & Chen, B. C. (1992). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1, (23), 3219-3223. [Link]

  • Google Patents. (n.d.). US20040242799A1 - Process to bromomethylate aromatic compounds.

  • Smith, S. W., & Pal, A. (2014). The Significance of Chirality in Drug Design and Development. ResearchGate. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Pearson+. (n.d.). Two bromoethers are obtained from the reaction of the following a... | Study Prep. [Link]

  • Gazit, K., & Marek, I. (n.d.). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. Weizmann Institute of Science. [Link]

  • Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

  • Encyclopedia of Separation Science. (2000). Chiral Drug Separation. [Link]

  • LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. [Link]

  • LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. [Link]

  • Nakamura, T., Nakatsuji, Y., & Okahara, M. (1981). Intramolecular Bromoalkoxylation: Synthesis of 2-Bromomethyl-2-methyl Crown Ethers. Journal of the Chemical Society, Chemical Communications, (5), 219a. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Wang, Y., & Tan, B. (2021). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 57(76), 9576-9593. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • Mondal, S., & Ackermann, L. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3566. [Link]

  • PubChem. (n.d.). Bromomethyl methyl ether. [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. [Link]

Sources

Optimization

"alternative catalysts for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

Technical Support Center: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Welcome to the technical support guide for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support guide for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis by exploring alternative catalytic systems. We will address common experimental challenges, provide troubleshooting advice, and detail validated protocols for alternative methods that offer improvements in yield, safety, and environmental impact over traditional routes.

The synthesis of the target molecule, C₆H₅-CH₂-O-CH₂-CH(S)(CH₂Br)-CH(CH₃)₂, logically proceeds from a chiral diol precursor, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol. The key transformations are the selective O-benzylation of one primary hydroxyl group, followed by the bromination of the remaining primary hydroxyl group. This guide focuses on catalytic alternatives for these two critical steps.

Part 1: Frequently Asked Questions - Alternative Catalysts for O-Benzylation

This section addresses alternatives to the classical Williamson ether synthesis, which typically employs stoichiometric amounts of highly reactive bases like sodium hydride (NaH).[1][2]

Question 1: What are the primary drawbacks of using sodium hydride (NaH) for the O-benzylation step, and what safer alternatives exist?

Answer: The standard Williamson ether synthesis using NaH to deprotonate the alcohol followed by quenching with benzyl bromide is effective but presents several challenges.[3][4] Sodium hydride is a flammable solid that reacts violently with water, requiring strictly anhydrous solvents (like DMF or THF) and inert atmosphere conditions, which can be difficult to maintain on a large scale.[1] Furthermore, the reaction can suffer from side reactions, such as the formation of dibenzyl ether if conditions are not carefully controlled.

A significantly safer and often more efficient alternative is Phase-Transfer Catalysis (PTC) . This method uses a catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt, to transport the alkoxide anion from a solid or aqueous basic phase into the organic phase containing the benzyl halide.[5][6] This approach avoids the need for NaH and anhydrous solvents, often allowing the reaction to proceed at lower temperatures with higher yields and fewer byproducts.[5][7]

Question 2: How does Phase-Transfer Catalysis (PTC) work for this O-benzylation, and which catalysts are most effective?

Answer: In a PTC system, a strong base like powdered KOH or a concentrated NaOH solution deprotonates the alcohol. The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or a phosphonium salt, forms an ion pair with the resulting alkoxide.[8][9] The lipophilic nature of the catalyst's organic groups shuttles this ion pair into the organic solvent (e.g., toluene, dichloromethane), where it can react with the benzyl bromide.[10]

Commonly effective catalysts include:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) [11]

  • Benzyltriethylammonium chloride [5]

The efficiency can depend on the catalyst's structure, with greater lipophilicity sometimes leading to faster reaction rates.[8] PTC is a robust method, widely used in industrial processes for its scalability, improved safety profile, and reduced waste.[6]

Question 3: Are there any "green" or milder catalytic options for O-benzylation beyond PTC?

Answer: Yes, several green chemistry approaches are emerging for ether synthesis.

  • Lewis Acid Catalysis: Certain Lewis acids can catalyze the etherification of alcohols, providing an alternative to base-mediated reactions.[12] Metal triflates, such as Bismuth(III) triflate (Bi(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃), have been shown to be highly active and selective catalysts for etherification.[13][14] These catalysts are often water-tolerant, which relaxes the requirement for strictly anhydrous conditions.[15]

  • Solid-Supported Catalysts: Using a base or catalyst immobilized on a solid support simplifies product purification, as the catalyst can be removed by simple filtration.[16][17] This approach aligns with green chemistry principles by facilitating catalyst recycling.

  • Enzymatic Synthesis: While more established for ester synthesis, lipases and other enzymes are being explored for ether bond formation.[18][19] These biocatalysts operate under very mild conditions (neutral pH, low temperatures) and can offer unparalleled selectivity, which would be highly advantageous for selectively benzylating one of two primary alcohols in the diol precursor.[20]

Part 2: Frequently Asked Questions - Alternative Reagents for Bromination

This section covers alternatives for converting the remaining primary hydroxyl group into a bromomethyl group, moving beyond traditional reagents like phosphorus tribromide (PBr₃).

Question 1: The Appel reaction (CBr₄/PPh₃) is effective but creates purification challenges. What is a good alternative?

Answer: The Appel reaction is reliable for converting primary alcohols to bromides with high inversion of configuration (though not relevant for a -CH₂OH group). However, its major drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to separate from the desired product.

A superior alternative is using thionyl bromide (SOBr₂) or generating it in situ. Similar to the use of thionyl chloride for chlorination, this reagent reacts with the alcohol to form an intermediate alkylsulfite, which then undergoes nucleophilic attack by bromide.[21] The byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which greatly simplifies workup and purification.[21][22]

Question 2: I am concerned about the stability of my chiral center adjacent to the reaction site. Are there exceptionally mild bromination methods?

Answer: While SN2 reactions on a primary carbon are unlikely to affect an adjacent stereocenter, using the mildest possible conditions is always good practice to prevent any potential side reactions like acid-catalyzed rearrangement or elimination.

One of the mildest methods involves using N-Bromosuccinimide (NBS) in combination with triphenylphosphine (PPh₃) . This system generates the reactive phosphonium bromide species in situ under neutral conditions, avoiding strong acids or bases. The reaction typically proceeds smoothly at or below room temperature.

Another approach is the oxidative bromination, where an electrophilic bromine species is generated from a simple bromide salt (e.g., NaBr) using an oxidant.[23] However, care must be taken to ensure the oxidant doesn't affect other parts of the molecule.

Part 3: Troubleshooting Guide

Issue: Low Yield or Incomplete Reaction in O-Benzylation

  • Q: My PTC-catalyzed benzylation is stalling. What factors should I investigate?

    • A: 1) Stirring Rate: The reaction occurs at the interface of the phases, so vigorous stirring is critical to maximize surface area and reaction rate. 2) Base Quality: If using solid KOH or NaOH, ensure it is finely powdered and not clumped. 3) Catalyst Loading: While catalytic, a certain minimum amount (typically 1-5 mol%) is needed. Try increasing the loading to 10 mol%. 4) Water Content: While PTC does not require anhydrous conditions, excess water can hydrolyze the benzyl bromide. Use a concentrated aqueous base (e.g., 50% w/w NaOH) rather than a dilute one.[11]

  • Q: I am observing significant amounts of dibenzyl ether as a byproduct. How can this be minimized?

    • A: Dibenzyl ether forms from the reaction of benzyl alkoxide (formed from benzyl alcohol, a potential impurity or degradation product) with benzyl bromide. Ensure your benzyl bromide is pure and add it slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at the lowest effective temperature can also disfavor this and other side reactions.

Issue: Complications During and After Bromination

  • Q: My product appears to have degraded after bromination with HBr. What happened?

    • A: Using concentrated HBr can create a strongly acidic environment.[24] The ether linkage in your molecule could be susceptible to acid cleavage, especially at elevated temperatures. This is why neutral methods like the Appel reaction or using SOBr₂ are generally preferred for substrates with acid-sensitive functional groups.

  • Q: How can I confirm the stereochemical integrity of the (S)-center after the synthesis?

    • A: The stereocenter at C2 should not be affected by reactions occurring at the adjacent primary carbons. However, confirmation is crucial. The most definitive method is to measure the optical rotation of your final, purified product and compare it to a literature value if available. Chiral HPLC or NMR analysis with a chiral shift reagent can also be used to determine the enantiomeric excess (ee) and confirm that no racemization has occurred.

Part 4: Data Presentation & Experimental Protocols

Table 1: Comparison of Catalytic Systems for O-Benzylation
Catalytic SystemTypical ReagentsSolventTemp (°C)ProsCons
Standard Williamson NaH, Benzyl BromideAnhydrous DMF/THF0-60High Yield, Well-established[1][4]Requires inert/anhydrous conditions, NaH is hazardous[1]
Phase-Transfer (PTC) KOH/NaOH, Benzyl Bromide, TBABToluene / H₂O25-80Safer, no anhydrous solvent needed, scalable[6][7]Requires vigorous stirring, catalyst can sometimes be hard to remove
Lewis Acid Bi(OTf)₃, Benzyl AlcoholAcetonitrile60-80Mild, water-tolerant, green alternative[13][14]Catalyst can be expensive, may require alcohol instead of halide
Solid-Supported K₂CO₃ on Alumina, BnBrAcetonitrileRefluxEasy catalyst removal/recycling, simplified workup[16][17]Can have lower reaction rates than homogeneous systems
Protocol 1: O-Benzylation using Phase-Transfer Catalysis (TBAB)

This protocol describes the selective monobenzylation of a diol precursor, (S)-2-(hydroxymethyl)-3-methylbutan-1-ol.

  • To a round-bottom flask equipped with a magnetic stirrer, add the diol (1.0 eq.), toluene (10 mL per mmol of diol), and Tetrabutylammonium Bromide (TBAB, 0.05 eq.).

  • Add finely powdered potassium hydroxide (1.2 eq.) to the mixture.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 eq.) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully add water to quench the reaction and dissolve the salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the monobenzylated alcohol.

Protocol 2: Bromination using Thionyl Bromide (SOBr₂)

This protocol describes the conversion of the remaining alcohol to the target bromomethyl compound.

  • Dissolve the monobenzylated alcohol (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol) in a flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq.) to the solution.

  • Slowly add thionyl bromide (1.2 eq.) dropwise. A color change and/or precipitate may be observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice water to quench.

  • Transfer to a separatory funnel and extract with dichloromethane (2x).

  • Combine the organic layers and wash successively with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the final target molecule.

Part 5: Visualization & Workflows

Diagram 1: Catalyst Selection Workflow for O-Benzylation

O-Benzylation Catalyst Selection start Goal: O-Benzylation q_safety Is avoiding NaH a priority? start->q_safety williamson Standard Williamson (NaH, BnBr) q_safety->williamson No q_green Are green chemistry principles key? q_safety->q_green Yes ptc Phase-Transfer Catalysis (TBAB, KOH) q_green->ptc No (Focus on Scalability) other_green Lewis Acid (Bi(OTf)3) or Solid-Supported Base q_green->other_green Yes (Focus on Mildness/ Easy Workup)

Caption: Decision tree for selecting an O-benzylation catalyst system.

Diagram 2: Mechanism of Phase-Transfer Catalyzed Ether Synthesis

PTC Mechanism Aqueous/Solid Phase | Organic Phase cluster_aq Aqueous / Solid Phase cluster_org Organic Phase ROH R-OH ROK R-O⁻ K⁺ ROH->ROK + OH⁻ KOH K⁺OH⁻ KX K⁺X⁻ ROK->KX + Q⁺X⁻ ROQ R-O⁻ Q⁺ ROK->ROQ Ion Exchange QX Q⁺X⁻ ROBn R-O-Bn (Product) ROQ->ROBn + Bn-Br BnBr Bn-Br QBr Q⁺Br⁻ QBr->QX Catalyst Regeneration

Caption: Ion transport mechanism in Phase-Transfer Catalysis (PTC).

References

Sources

Troubleshooting

"stability issues of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene under acidic/basic conditions"

Technical Support Center: Stability of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Welcome to the technical support guide for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Welcome to the technical support guide for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Given that specific stability data for this molecule is not extensively published, this guide is built upon established principles of its core functional groups: a benzylic ether and a primary alkyl bromide .[1][2] Understanding the reactivity of these groups is crucial for predicting and troubleshooting stability issues under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability in this molecule?

A1: The molecule has two main functional groups susceptible to degradation under common laboratory conditions:

  • Benzylic Ether Linkage: The C₆H₅CH₂-O- bond is prone to cleavage under acidic conditions.[3][4][5] Ethers are generally stable, but the benzylic position is activated towards cleavage because it can form a resonance-stabilized benzylic carbocation intermediate.[6][7]

  • Primary Alkyl Bromide: The -CH₂Br group is a reactive electrophile. It is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions, particularly under basic or nucleophilic conditions.[8][9]

Q2: How does the benzylic ether degrade under acidic conditions?

A2: Acid-catalyzed cleavage of the benzylic ether typically proceeds via an Sₙ1-type mechanism.[4][5][10] The ether oxygen is first protonated by a strong acid, creating a good leaving group (an alcohol). The C-O bond then cleaves to form a relatively stable, resonance-stabilized benzyl carbocation and the corresponding alcohol. This carbocation is then quenched by a nucleophile present in the medium.[6][7]

Q3: What byproducts should I expect from acid-catalyzed degradation?

A3: Upon cleavage of the benzylic ether, you can expect to form benzyl alcohol (if water is the nucleophile) or a benzyl halide (if a halide ion from the acid, e.g., Br⁻ from HBr, is the nucleophile) and (S)-2-(bromomethyl)-3-methylbutan-1-ol .

Q4: Is the compound stable in the presence of bases?

A4: The benzylic ether portion is generally stable under basic conditions.[11][12] However, the primary alkyl bromide is highly susceptible to reaction with bases. Strong, non-nucleophilic bases may promote E2 elimination to form an alkene, while nucleophilic bases (like hydroxides or alkoxides) will favor Sₙ2 substitution, replacing the bromide with the nucleophile.[8][9][13]

Q5: What are the recommended storage and handling conditions?

A5: To maximize shelf life, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with strong acids, bases, and nucleophiles. For routine handling, use neutral solvents and avoid prolonged exposure to atmospheric moisture.

Q6: Which analytical techniques are best for monitoring the stability of this compound?

A6:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the appearance of degradation products over time.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring reaction progress and detecting the formation of byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of degradation products by identifying characteristic signals (e.g., the disappearance of the benzylic CH₂ protons and the appearance of signals for benzyl alcohol or other derivatives).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Probable Cause Recommended Solution & Rationale
Unexpected polar spots on TLC/new peaks in HPLC after an acidic workup. Acid-catalyzed cleavage of the benzylic ether. Standard acidic workups (e.g., with 1M HCl) can be harsh enough to cleave this sensitive functional group.[3][5]Use milder workup conditions. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of a strong acid.[15] This neutralizes any remaining acid without creating a harshly acidic environment.
Significant loss of starting material during a reaction run with a strong base (e.g., NaOH, KOH, t-BuOK). Reaction at the primary alkyl bromide. The bromide is a good leaving group, and strong bases can act as nucleophiles (Sₙ2) or promote elimination (E2).[8][16]1. Use a weaker, non-nucleophilic base: If the base is only needed to scavenge acid, consider using a hindered amine base like 2,6-lutidine or diisopropylethylamine (DIPEA). 2. Lower the reaction temperature: Sₙ2 and E2 reactions are kinetically dependent on temperature. Running the reaction at a lower temperature can significantly reduce the rate of these side reactions.
Compound degradation observed during purification by silica gel chromatography. Acidity of silica gel. Standard silica gel is weakly acidic and can be sufficient to cause the cleavage of sensitive groups like benzylic ethers over the course of a column run.Deactivate the silica gel. Prepare a slurry of the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) before packing the column. This will neutralize the acidic sites on the silica surface, preventing on-column degradation.
Formation of multiple unidentified byproducts in a reaction involving nucleophiles. The molecule has two electrophilic sites. Both the benzylic carbon (under acidic conditions) and the carbon bearing the bromine are electrophilic. Nucleophiles can potentially react at either site depending on the conditions.Protecting group strategy: If the desired reaction is at the alkyl bromide, ensure the reaction is run under neutral or basic conditions to maintain the stability of the benzylic ether. If the reaction requires acidic conditions, the alkyl bromide may be susceptible to hydrolysis or reaction with other nucleophiles. Careful planning of the synthetic route is essential.

Visualizing Degradation Pathways

The following diagrams illustrate the key instability pathways for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

AcidCleavage cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Reactant 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene ProtonatedEther Protonated Benzylic Ether Reactant->ProtonatedEther  Protonation H_plus H⁺ (Strong Acid) Carbocation Resonance-Stabilized Benzyl Carbocation ProtonatedEther->Carbocation  Cleavage (Sₙ1) Alcohol (S)-2-(Bromomethyl)-3-methylbutan-1-ol ProtonatedEther->Alcohol BenzylProduct Benzyl Alcohol / Benzyl Halide Carbocation->BenzylProduct  Nucleophilic Attack  (e.g., H₂O, X⁻)

Caption: Acid-catalyzed cleavage of the benzylic ether.

BaseReactions cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway Reactant 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene SN2_Product Substitution Product (e.g., Alcohol, Ether, Amine) Reactant->SN2_Product  Nucleophilic Attack E2_Product Elimination Product (Alkene) Reactant->E2_Product  Proton Abstraction Nucleophile Strong Nucleophile (e.g., OH⁻, RO⁻) Base Strong, Hindered Base (e.g., t-BuOK)

Sources

Optimization

"racemization prevention during the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

Introduction Welcome to the dedicated technical support guide for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This molecule is a key chiral building block, and its synthesis presents a signifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This molecule is a key chiral building block, and its synthesis presents a significant challenge: the preservation of the stereocenter at the (S)-2-position. Racemization during synthesis is a critical issue that can severely impact the efficacy and regulatory approval of downstream active pharmaceutical ingredients (APIs).

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab. We will delve into the mechanistic underpinnings of racemization in this specific synthesis and provide actionable, field-tested protocols to ensure the stereochemical integrity of your final product.

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues. Each question is designed to diagnose a problem and provide a validated solution.

Question 1: I'm observing significant racemization in my product. What is the most likely cause during the bromination step?

Answer: The most probable cause of racemization during the bromination of a precursor alcohol, such as (S)-2-(hydroxymethyl)-3-methylbutanol, is the use of harsh acidic conditions or reagents that promote an SN1-type reaction mechanism. This leads to the formation of a planar carbocation intermediate at the chiral center, which can be attacked from either face, resulting in a loss of stereochemical purity.

Root Cause Analysis:

  • Carbocation Formation: Reagents like hydrobromic acid (HBr) or thionyl bromide (SOBr₂) can generate acidic conditions that facilitate the formation of a carbocation at the chiral center, leading to racemization.

  • SN1 vs. SN2 Pathways: While the goal is a stereospecific SN2 reaction (which proceeds with inversion of configuration), conditions that favor SN1 pathways will inevitably lead to racemization.

Recommended Protocol for Stereoretentive Bromination:

To avoid racemization, it is crucial to use mild conditions that favor a clean SN2 reaction. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a highly effective method for converting alcohols to alkyl bromides with inversion of stereochemistry and minimal racemization.[1][2] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a key driving force for this reaction.

Detailed Protocol for Stereoretentive Bromination (Appel Reaction):

Parameter Condition Rationale
Reagents CBr₄ (1.5 eq.), PPh₃ (1.5 eq.)Forms the reactive phosphonium salt in situ, which is a mild brominating agent favoring an SN2 pathway.[3]
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)Aprotic solvents are ideal for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.
Temperature 0 °C to room temperatureLowering the temperature helps control the reaction rate and minimizes potential side reactions.
Base (optional) Pyridine or Triethylamine (catalytic amount)Can be added to scavenge any trace amounts of HBr that might form, further preventing acid-catalyzed racemization.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve alcohol precursor in DCM B Cool to 0°C A->B C Add PPh3 B->C D Slowly add CBr4 C->D E Warm to RT and stir for 2-4h D->E F Quench with water E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) G->H I Purify by column chromatography H->I

Caption: Stereoretentive Bromination Workflow.

Question 2: My Williamson ether synthesis is sluggish, with significant unreacted starting material. What can I do to improve the reaction rate?

Answer: A sluggish Williamson ether synthesis is typically caused by issues with the base, solvent, or the leaving group on the electrophile. This reaction proceeds via an SN2 mechanism, so optimizing for this pathway is key.[4][5]

Troubleshooting a Sluggish Williamson Ether Synthesis:

Potential Issue Explanation Recommended Solution
Insufficiently Strong Base The pKa of an alcohol is around 16-18. A base that cannot fully deprotonate the alcohol will result in a low concentration of the reactive alkoxide nucleophile.Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[6][7] The formation of H₂ gas as a byproduct also drives the reaction to completion.
Poor Solvent Choice The solvent must effectively dissolve the reactants. Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.Employ a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] These solvents solvate the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and more nucleophilic.
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart.If using an alkyl chloride, consider switching to an alkyl bromide or, even better, an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups.
Steric Hindrance The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary halides are more prone to E2 elimination, especially with a strong base.[4][9]Always design the synthesis so that the less sterically hindered partner is the alkyl halide and the more hindered partner is the alkoxide.[7]

Question 3: I am observing significant formation of elimination byproducts. How can I minimize this?

Answer: Elimination (E2) is a common competing side reaction in the Williamson ether synthesis, particularly when using sterically hindered substrates or harsh conditions.[4]

Minimizing Elimination Byproducts:

  • Use a Less Hindered Base: While a strong base is needed, a bulky base can favor elimination. Sodium hydride (NaH) is a good choice as it is strong but not sterically demanding.

  • Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that allows for a reasonable rate will favor the desired SN2 pathway.

  • Substrate Choice: As mentioned, ensure the alkyl halide is primary. If you must use a secondary halide, expect lower yields and more elimination. Tertiary halides will almost exclusively give the elimination product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in reactions involving chiral centers?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. The primary mechanism that leads to racemization in substitution reactions is the SN1 pathway . This two-step process involves:

  • Formation of a Carbocation: The leaving group departs, forming a planar, sp²-hybridized carbocation intermediate.

  • Nucleophilic Attack: The incoming nucleophile can attack this planar intermediate from either the top or bottom face with equal probability. This results in the formation of both (R) and (S) enantiomers in a 1:1 ratio, leading to a racemic mixture.

Racemization Pathway Diagram:

G cluster_SN1 SN1 Pathway A (S)-Enantiomer B Planar Carbocation Intermediate A->B Loss of LG C (S)-Product B->C Nucleophilic Attack (Top Face) D (R)-Product B->D Nucleophilic Attack (Bottom Face)

Caption: SN1 Racemization Mechanism.

Q2: Why is the choice of solvent so critical in preventing side reactions?

A2: The solvent plays a crucial role in determining the reaction pathway (SN1, SN2, E1, or E2).

  • Polar Protic Solvents (e.g., water, ethanol) have acidic protons (O-H or N-H). They are excellent at solvating both cations and anions. By solvating the nucleophile, they stabilize it and reduce its reactivity, which can slow down SN2 reactions. They also favor SN1 reactions by stabilizing the carbocation intermediate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) lack acidic protons. They can solvate cations but leave anions (the nucleophiles) relatively unsolvated and highly reactive. This significantly accelerates the rate of SN2 reactions, making them the preferred choice for Williamson ether synthesis and other SN2-dependent transformations.[8]

Q3: Are there any alternative, milder methods for the synthesis that avoid the use of sodium hydride?

A3: Yes, several milder alternatives to sodium hydride exist, which can be particularly useful for sensitive substrates or for improving safety.

  • Silver(I) Oxide (Ag₂O): This reagent can promote Williamson ether synthesis under milder, neutral conditions, avoiding the need to pre-form the alkoxide with a strong base.[6][10][11] It is particularly effective for sensitive substrates like sugars.[7]

  • Phase-Transfer Catalysis (PTC): This powerful technique uses a phase-transfer catalyst, such as a quaternary ammonium salt, to transport an anion (like an alkoxide) from an aqueous or solid phase into an organic phase where the reaction occurs. This allows the use of safer, less hazardous bases like solid NaOH or KOH and can lead to high yields under mild conditions.[12][13][14]

Phase-Transfer Catalysis Workflow:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle A ROH + NaOH B Na+ RO- F Q+OR- B->F Anion Exchange C R'X D ROR' C->D E Q+X- E->B Regeneration F->C Reaction

Caption: Phase-Transfer Catalysis Cycle.

References

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Appel Reaction. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • Jadhav, S. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]

  • Kovaleva, E. G., & Goryunov, E. I. (2018). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1. [Link]

  • PTC Communications, Inc. (2003). Chiral Phase-Transfer Catalysis. [Link]

  • Gribble, G. W. (2010). Stereoselective Halogenation in Natural Product Synthesis. PubMed Central. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Maruoka, K. (2008). A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry, 6(19), 3559-3563. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Brainly.com. (2023, February 10). What happens to the stereochemistry of a chiral alcohol when it is converted to an alkyl bromide with PBr3?. [Link]

  • Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs). [Link]

  • OpenOChem Learn. (n.d.). Review Rxns. of Alcohols. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Brak, K., & Jacobsen, E. N. (2013). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of different synthetic routes to 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

Introduction 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a chiral building block of significant interest in the synthesis of complex organic molecules, particularly in the development of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a chiral building block of significant interest in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its stereodefined structure, featuring a quaternary center and a reactive bromomethyl group, makes its efficient and stereocontrolled synthesis a critical challenge for medicinal and process chemists. This guide provides an in-depth comparative analysis of two distinct synthetic strategies for the preparation of this target molecule. Each route is evaluated based on its starting materials, number of steps, stereochemical control, and overall efficiency. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Route 1: Chiral Pool Synthesis from L-Valine

This strategy leverages the readily available and inexpensive chiral pool starting material, L-valine, to establish the desired (S)-stereochemistry at the core of the molecule. The synthesis proceeds through a multi-step sequence involving the transformation of the amino acid into a key diol intermediate.

Workflow of Route 1

Route 1 L_Valine L-Valine L_Valinol (S)-2-Amino-3-methylbutan-1-ol (L-Valinol) L_Valine->L_Valinol Reduction Diol (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol L_Valinol->Diol Diazotization & Hydrolysis Monobenzyl_Ether (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol Diol->Monobenzyl_Ether Selective Monobenzylation Target 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Monobenzyl_Ether->Target Bromination

Caption: Synthetic pathway of Route 1 starting from L-Valine.

Step-by-Step Experimental Protocols for Route 1

Step 1: Reduction of L-Valine to L-Valinol

The initial step involves the reduction of the carboxylic acid functionality of L-valine to a primary alcohol. Two common and effective methods are presented below.

  • Method 1A: Lithium Aluminum Hydride (LiAlH₄) Reduction [1][2]

    • Protocol: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF, 1200 mL) is prepared under a nitrogen atmosphere. The mixture is cooled to 10°C in an ice bath. L-valine (0.85 mol) is added portion-wise over 30 minutes, controlling the vigorous evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours. The reaction is then cooled to 10°C and quenched sequentially with water (47 mL), 15% aqueous sodium hydroxide (47 mL), and water (141 mL). The resulting white precipitate is filtered, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude L-valinol is purified by vacuum distillation to yield a clear liquid.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylate of the amino acid directly to the alcohol. The use of anhydrous conditions is crucial to prevent the violent reaction of LiAlH₄ with water. The specific workup procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.

  • Method 1B: Sodium Borohydride and Iodine (NaBH₄/I₂) Reduction [1][3]

    • Protocol: To a stirred suspension of sodium borohydride (1.47 mol) in anhydrous THF (1.6 L) in a three-necked flask under an argon atmosphere, L-valine (0.61 mol) is added in one portion. The flask is cooled to 0°C in an ice bath. A solution of iodine (0.74 mol) in THF (400 mL) is added dropwise over 30 minutes, resulting in vigorous hydrogen evolution. After the addition is complete and gas evolution has ceased, the mixture is heated to reflux for 18 hours. The reaction is cooled to room temperature and quenched by the cautious addition of methanol until the mixture becomes clear. The solvent is removed by rotary evaporation. The resulting white paste is dissolved in 20% aqueous potassium hydroxide and stirred for 4 hours. The aqueous solution is extracted with methylene chloride. The combined organic extracts are dried over sodium sulfate, concentrated in vacuo, and the product is purified by distillation.

    • Causality: The combination of NaBH₄ and I₂ in situ generates diborane (B₂H₆), which is the active reducing agent for the carboxylic acid. This method is often considered safer and milder than using LiAlH₄.

Step 2: Conversion of L-Valinol to (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol

This transformation is achieved through diazotization of the primary amine followed by hydrolysis of the unstable diazonium salt. This step is critical for stereochemical retention and can be challenging due to the potential for rearrangement reactions.

  • General Protocol: L-valinol is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid or acetic acid) and cooled to 0-5°C in an ice-water bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction progress is monitored by testing for the presence of nitrous acid using starch-iodide paper. After the reaction is complete, the excess nitrous acid is quenched (e.g., with urea). The reaction mixture is then gently warmed to allow for the hydrolysis of the diazonium salt to the diol. The product is extracted with an organic solvent and purified by chromatography.

  • Causality and Challenges: The reaction of the primary amine with nitrous acid forms a diazonium salt intermediate.[4][5][6] For aliphatic amines, this intermediate is highly unstable and readily loses nitrogen gas to form a carbocation.[4] This carbocation can then be attacked by water to form the desired alcohol. However, the carbocation can also undergo rearrangement (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of products. Maintaining a low temperature and carefully controlling the addition of sodium nitrite are crucial to minimize these side reactions. The stereochemical outcome at the chiral center can be variable, with potential for both retention and inversion of configuration, as well as racemization. This step represents the main drawback of this synthetic route.

Step 3: Selective Monobenzylation of (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol

To differentiate the two primary hydroxyl groups, a selective monobenzylation is performed using the dibutyltin oxide method, which favors the less sterically hindered primary alcohol.

  • Protocol: A mixture of the diol (1.0 mmol) and dibutyltin oxide (Bu₂SnO, 1.0-1.2 mmol) in a 1:1 mixture of methanol and toluene is heated to reflux for 3 hours.[1][7] The solvents are then evaporated under reduced pressure. Dry toluene is added and evaporated again to ensure the removal of all water. The resulting crude stannylene acetal is dissolved in dry toluene under an argon atmosphere. Tetrabutylammonium bromide (0.2 mmol) and benzyl bromide (2.0 mmol) are added, and the mixture is heated to 130°C until the reaction is complete (monitored by TLC).[1][7] After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the monobenzylated product.

  • Causality: The diol reacts with dibutyltin oxide to form a cyclic stannylene acetal. This intermediate activates one of the hydroxyl groups, making it more nucleophilic. The subsequent reaction with benzyl bromide proceeds preferentially at the less sterically hindered primary hydroxyl group.

Step 4: Bromination of (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol

The final step is the conversion of the remaining primary alcohol to the target bromomethyl compound. A mild bromination method is chosen to avoid cleavage of the benzyl ether.

  • Protocol (Appel Reaction): To a solution of the alcohol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous dichloromethane at 0°C is added carbon tetrabromide (1.2 mmol) portion-wise. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then concentrated, and the crude product is purified by column chromatography to remove triphenylphosphine oxide and any unreacted starting materials, yielding the final product.

  • Causality: The reaction of triphenylphosphine with carbon tetrabromide generates a phosphonium bromide intermediate. The alcohol then reacts with this intermediate to form an alkoxyphosphonium bromide, which undergoes an SN2 reaction with the bromide ion to give the desired alkyl bromide and triphenylphosphine oxide. This method is performed under neutral conditions, which is compatible with the acid-sensitive benzyl ether protecting group.

Route 2: Asymmetric Synthesis from an Achiral Precursor

This alternative approach begins with an achiral starting material, diethyl 2-isopropylmalonate, and introduces the desired stereochemistry through an enantioselective reduction step. This strategy avoids the potentially problematic diazotization of a chiral amino alcohol.

Workflow of Route 2

Route 2 Malonate Diethyl Malonate Isopropyl_Malonate Diethyl 2-Isopropylmalonate Malonate->Isopropyl_Malonate Alkylation Diol (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol Isopropyl_Malonate->Diol Asymmetric Reduction Monobenzyl_Ether (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol Diol->Monobenzyl_Ether Selective Monobenzylation Target 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Monobenzyl_Ether->Target Bromination

Caption: Synthetic pathway of Route 2 starting from Diethyl Malonate.

Step-by-Step Experimental Protocols for Route 2

Step 1: Synthesis of Diethyl 2-Isopropylmalonate

The synthesis begins with the straightforward alkylation of diethyl malonate.

  • Protocol: To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 equiv) in absolute ethanol, is added diethyl malonate (1.0 equiv) at room temperature. The mixture is stirred for 30 minutes, and then 2-bromopropane (1.1 equiv) is added. The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by GC or TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude diethyl 2-isopropylmalonate is purified by vacuum distillation.

  • Causality: Sodium ethoxide acts as a base to deprotonate the acidic α-proton of diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the 2-bromopropane in an SN2 reaction to form the C-C bond.

Step 2: Asymmetric Reduction of Diethyl 2-Isopropylmalonate to (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol

This is the key stereochemistry-determining step of this route. The prochiral diester is reduced enantioselectively to the chiral diol using a chiral reducing agent.

  • Protocol (using a chiral borane reagent): A solution of a chiral oxazaborolidine catalyst, such as (R)-CBS-oxazaborolidine, in anhydrous THF is cooled to -20°C. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise, followed by the dropwise addition of a solution of diethyl 2-isopropylmalonate in THF. The reaction mixture is stirred at low temperature for several hours. The reaction is then quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The chiral diol is purified by column chromatography.

  • Causality: The chiral oxazaborolidine catalyst coordinates with the borane, creating a chiral environment for the reduction. One of the ester carbonyl groups of the prochiral malonate preferentially coordinates to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric interactions. The hydride is then delivered to the carbonyl face, leading to the formation of the (S)-enantiomer of the diol with high enantioselectivity.

Step 3: Selective Monobenzylation of (S)-2-(Hydroxymethyl)-3-methylbutan-1-ol

This step is identical to Step 3 in Route 1.

Step 4: Bromination of (S)-2-((Benzyloxy)methyl)-3-methylbutan-1-ol

This step is identical to Step 4 in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Chiral Pool Synthesis (from L-Valine)Route 2: Asymmetric Synthesis (from Diethyl Malonate)
Starting Material L-Valine: Inexpensive, readily available, enantiopure.Diethyl malonate and 2-bromopropane: Inexpensive and readily available achiral reagents.
Number of Steps 4 steps.4 steps.
Stereochemical Control Relies on the inherent stereochemistry of L-valine. The diazotization step poses a significant risk of racemization and rearrangement.The stereochemistry is introduced in a dedicated asymmetric reduction step. High enantioselectivity can often be achieved with the appropriate chiral catalyst.
Key Challenge Stereoretentive conversion of L-valinol to the corresponding diol.Achieving high enantioselectivity in the reduction of the prochiral diester. Requires careful optimization of the chiral catalyst and reaction conditions.
Overall Yield Potentially lower due to the problematic diazotization step.Can be high if the asymmetric reduction is efficient.
Scalability The use of LiAlH₄ and the diazotization step may present challenges for large-scale synthesis.More amenable to scale-up, as the reactions are generally more robust and predictable.
Cost-Effectiveness L-Valine is cheap, but the overall cost may be impacted by the yield of the diazotization step and the need for careful purification.The cost of the chiral catalyst for the asymmetric reduction is a key consideration, although catalytic amounts are used.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the target molecule, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Route 1 , starting from L-valine, is attractive due to the low cost and ready availability of the chiral starting material. However, the critical diazotization step for the conversion of L-valinol to the diol is a significant drawback due to the potential for low yields, side-product formation, and loss of stereochemical integrity. This route may be suitable for small-scale synthesis where the diol intermediate can be carefully purified, or if an improved, high-yielding, and stereoretentive diazotization protocol can be developed.

Route 2 , employing an asymmetric reduction of an achiral precursor, offers a more controlled and potentially more scalable approach. While it requires the use of a chiral catalyst, which can be expensive, the stereochemical outcome is generally more predictable and can often be tuned to achieve high enantioselectivity. This route is recommended for researchers seeking a more reliable and reproducible synthesis, particularly for larger-scale preparations where stereochemical purity is paramount.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available resources, and the level of acceptable risk regarding the stereochemical outcome.

References

  • David, S., & Hanessian, S. (1985).
  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Mash, E. A., & Kantor, L. T. A. (1987). Monobenzylation of 1,n-diols via dibutylstannylene intermediates. The Journal of Organic Chemistry, 52(11), 2352-2354.
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
  • Corey, E. J., & Bakshi, R. K. (1987). A new and highly enantioselective catalyst for the asymmetric reduction of ketones to alcohols. Tetrahedron Letters, 28(43), 5129-5132.
  • Firouzabadi, H., & Iranpoor, N. (2005). Silphos [P(Cl)3−n(SiO2)n]: A Heterogeneous Reagent for the Conversion of Alcohols and Thiols to Their Corresponding Alkyl Bromides and Iodides. Tetrahedron, 61(23), 5699-5704.
  • Organic Syntheses Procedure. (1988). L-Valinol. Organic Syntheses, 66, 77.
  • Wikipedia. (2023). Valinol. [Link]

  • Wikipedia. (2023). Van Slyke determination. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • PubChem. (n.d.). Diethyl isopropylmalonate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective reduction of ketones with chiral hydride reagents. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • White, E. H., & Woodcock, D. J. (1968). Cleavage of the Carbon-Nitrogen Bond. In S. Patai (Ed.), The Chemistry of the Amino Group (pp. 407-497). Interscience Publishers.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene by Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules, wher...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules, where two enantiomers exist as non-superimposable mirror images, one may elicit the desired therapeutic effect while the other could be inactive or, in the worst case, harmful. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the enantiomeric excess (ee) of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a key intermediate in the synthesis of the orally active renin inhibitor, Aliskiren.[1] Our primary focus will be on the gold standard technique: Chiral High-Performance Liquid Chromatography (HPLC).

The principles of chirality dictate that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[2] Chiral chromatography ingeniously overcomes this by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP), that interacts stereoselectively with each enantiomer.[3][4] This differential interaction leads to varying retention times, allowing for their separation and quantification.[3][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for not only executing but also understanding the nuances of validating the enantiomeric excess of the target molecule. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of chiral HPLC with viable alternatives, all grounded in authoritative scientific principles.

The Analytical Imperative: Why Enantiomeric Purity Matters

The significance of determining enantiomeric excess is underscored by regulatory bodies like the FDA and EMA, which mandate detailed enantiomeric data for chiral drugs.[6] An accurate quantification of enantiomeric purity is essential to:

  • Ensure Therapeutic Efficacy: The desired biological activity often resides in a single enantiomer.

  • Mitigate Toxicity: The "distomer" (undesired enantiomer) can have off-target effects or contribute to the drug's toxicological profile.

  • Guarantee Batch-to-Batch Consistency: A validated analytical method is crucial for quality control in manufacturing.

For our target compound, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, which possesses a single stereocenter, ensuring the predominance of the (S)-enantiomer is paramount for the successful synthesis of its downstream active pharmaceutical ingredient.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is widely regarded as the most robust and versatile technique for determining enantiomeric excess due to its high resolution, sensitivity, and applicability to a broad range of compounds.[7][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times.[9]

The following protocol is designed to be a self-validating system, where system suitability tests are integrated to ensure the reliability of each analytical run. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[10][11][12]

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Analysis prep_racemic Prepare Racemic Standard (50:50 mixture) hplc_injection Inject Samples prep_racemic->hplc_injection prep_sample Prepare Sample Solution (Target Compound) prep_sample->hplc_injection hplc_system HPLC System with Chiral Column hplc_separation Isocratic Elution hplc_system->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration val_specificity Specificity val_linearity Linearity & Range val_accuracy Accuracy val_precision Precision (Repeatability & Intermediate Precision) val_lod_loq LOD & LOQ val_robustness Robustness data_calculation Calculate % Enantiomeric Excess data_integration->data_calculation data_calculation->val_specificity data_calculation->val_linearity data_calculation->val_accuracy data_calculation->val_precision data_calculation->val_lod_loq data_calculation->val_robustness

Sources

Validation

"biological activity of derivatives of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

An objective analysis of current research indicates a scarcity of publicly available data specifically detailing the biological activity of derivatives of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This parti...

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of current research indicates a scarcity of publicly available data specifically detailing the biological activity of derivatives of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. This particular scaffold does not appear in prominent medicinal chemistry literature or biological screening databases.

However, to provide a valuable and scientifically grounded comparison guide in line with the user's request, we will broaden the scope to a structurally related and well-documented class of compounds: biologically active derivatives of substituted bromomethyl- and bis(bromomethyl)benzenes . These compounds serve as versatile scaffolds and alkylating agents in the synthesis of novel therapeutics, particularly in oncology.

This guide will compare the biological activities of derivatives synthesized from these alternative scaffolds, providing experimental context, structure-activity relationship (SAR) insights, and detailed protocols relevant to their evaluation.

Comparative Guide to the Biological Activity of Bromomethylated Benzene Derivatives

Introduction: The Benzyl Bromide Scaffold in Drug Discovery

Benzyl bromides, particularly those with multiple bromomethyl groups, are highly reactive electrophiles. This reactivity makes them potent alkylating agents, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. In medicinal chemistry, this characteristic is harnessed to create irreversible inhibitors or to "staple" peptides into bioactive conformations. While the specific scaffold 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is not documented, related structures like 1,3-bis(bromomethyl)benzene and 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene have proven to be valuable starting points for developing anticancer agents.[1][2]

This guide focuses on two primary applications of these scaffolds:

  • Direct Cytotoxic Agents: Where the benzene derivative itself is the core of a small molecule designed to induce cancer cell death.

  • Peptide Stapling Reagents: Where the bis(bromomethyl)benzene acts as a linker to constrain peptides, enhancing their stability and cell permeability for targets like p53.[1]

Comparative Analysis of Biological Activity

The biological activity of this class of compounds is intrinsically linked to their ability to alkylate biological macromolecules. The substitution pattern on the benzene ring and the nature of the groups replacing the bromine atoms dictate the ultimate therapeutic effect.

Anticancer Activity of Small Molecule Derivatives

A key example is the derivative of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, referred to as M2MCP, which is synthesized by condensation with 2-mercaptopyridine.[2] This compound has demonstrated significant cytotoxic effects across various human cancer cell lines.[2]

Compound Class Parent Scaffold Example Derivative Observed Biological Activity Mechanism of Action (Hypothesized) Reference
Heterocyclic Benzene Derivatives2,4-bis(bromomethyl)-1,3,5-trimethylbenzeneM2MCP (condensation with 2-mercaptopyridine)Promising cytotoxic activity against a panel of human cancer cell lines.[2]Covalent modification of key cellular proteins or DNA via alkylation, leading to apoptosis.[2]
Stapled Peptides1,3-bis(bromomethyl)benzeneArB14Co (PMI-N8A peptide stapled with the linker)Potent dual-specific antagonist of p53–MDM2/MDMX interactions; exhibits in vivo anticancer bioactivity.[1]Constrains the peptide into an alpha-helical conformation, enhancing binding affinity to MDM2/MDMX and disrupting the p53 interaction.[1]

Note: Specific IC50 values for M2MCP were not available in the reviewed literature. The activity is described qualitatively as "promising."[2]

Structure-Activity Relationship (SAR) Insights

The utility of bromomethylated benzenes stems from their precisely placed reactive groups.

  • Reactivity: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution by thiols (e.g., cysteine residues in proteins or mercaptopyridine) or other nucleophiles.

  • Geometry: For peptide stapling, the meta orientation of the bromomethyl groups on a 1,3-bis(bromomethyl)benzene linker is crucial for spanning the i and i+7 residues of an alpha-helical peptide, effectively "stapling" it into its active conformation.[1]

  • Scaffold Substitution: In small molecule derivatives like M2MCP, the trimethyl substitution on the benzene core likely influences the compound's lipophilicity and steric profile, which can affect cell permeability and target engagement.[2]

Experimental Protocols

The evaluation of these compounds relies on robust and standardized cell-based assays. Below are detailed methodologies for assessing cytotoxicity and target engagement.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[2]

Workflow Diagram: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed 1. Seed cancer cells in 96-well plates adhere 2. Allow cells to adhere overnight seed->adhere prepare_cpd 3. Prepare serial dilutions of test compound (e.g., M2MCP) add_cpd 4. Add compound dilutions to wells prepare_cpd->add_cpd incubate 5. Incubate for 48-72 hours add_cpd->incubate add_mtt 6. Add MTT reagent to each well incubate_mtt 7. Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize 8. Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read 9. Read absorbance at ~570 nm calculate 10. Calculate % viability vs. control and determine IC50 read->calculate

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Synthesis of Stapled Peptides

This protocol describes the general method for constraining a peptide with two cysteine residues using a bis(bromomethyl)benzene linker in solution.[1]

Conceptual Diagram: Peptide Stapling

G start Linear Peptide (with two Cys residues) reagents + 1,3-bis(bromomethyl)benzene + Base (Cs2CO3) + TBAI start->reagents stapled Stapled Peptide (Constrained α-helix) reagents->stapled S-Alkylation Reaction

Caption: S-alkylation reaction for constraining a linear peptide.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the purified linear peptide containing two cysteine residues (1 equivalent) in a 1:1 mixture of DMF (N,N-dimethylformamide) and DMSO (dimethylsulfoxide) to a final peptide concentration of 0.5–1 mg/mL.[1]

  • Reagent Preparation: In a separate vial, prepare a solution of the bis(halogenomethyl)aryl linker (e.g., 1,3-bis(bromomethyl)benzene) at 1 equivalent.

  • Reaction Setup: Add cesium carbonate (Cs₂CO₃, 10 equivalents) and tetrabutylammonium iodide (TBAI, 1 equivalent) to the peptide solution.[1] These act as the base and a phase-transfer catalyst, respectively.

  • Linker Addition: Add the linker solution to the peptide mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them via HPLC/mass spectrometry until the linear peptide is consumed. This typically takes several hours to overnight.[1]

  • Purification: Once the reaction is complete, lyophilize the solution to remove the solvents. Purify the resulting crude stapled peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the purity and identity of the final stapled peptide using analytical RP-HPLC and matrix-assisted laser desorption ionization spectrometry (MALDI-MS).[1]

Conclusion and Future Directions

While the specific compound 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene remains an underexplored area of research, its structural cousins—substituted bis(bromomethyl)benzenes—have proven to be highly valuable scaffolds in medicinal chemistry. Derivatives have shown promise as direct anticancer agents and as essential tools for creating stabilized, cell-permeable peptides capable of modulating challenging intracellular protein-protein interactions.[1][2]

Future research could focus on synthesizing and evaluating the originally proposed scaffold to determine if the unique chiral ether side-chain confers any advantageous properties, such as improved solubility, altered metabolic stability, or novel target specificity, when compared to the more established benzene linkers and cores discussed in this guide.

References

  • No public data was found for the originally specified compound.
  • Bird, G. H., et al. (2010). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC. [Link]

Sources

Comparative

A Comparative Guide to Chiral Alkylation Strategies: Evaluating Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral alkylating agents and methodologies for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral alkylating agents and methodologies for asymmetric alkylation are pivotal in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for therapeutic applications.[1] This guide provides a comparative analysis of prominent chiral alkylation strategies, focusing on the use of pre-functionalized chiral building blocks, exemplified by an intermediate in the synthesis of Aliskiren, and established chiral auxiliary-mediated methods.

The focal point of our discussion, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene , is a key intermediate in the synthesis of the renin inhibitor Aliskiren.[2] Its structure incorporates a defined stereocenter, making it a valuable chiral building block. While not a "chiral alkylating agent" in the traditional sense of a recyclable auxiliary, its application represents a distinct and important strategy in asymmetric synthesis. This guide will compare the "chiral building block" approach with the use of well-established chiral auxiliaries, such as those developed by Evans, Myers, and Enders, to provide a comprehensive overview of the available methodologies for achieving asymmetric alkylation.

The Chiral Building Block Approach: The Case of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

The use of pre-existing, enantiomerically pure starting materials, or "chiral building blocks," is a foundational strategy in asymmetric synthesis. The compound 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 172901-00-7) is a prime example of this approach.[2][3]

Structural Features and Reactivity:

  • Chiral Core: The molecule possesses a stereocenter at the C2 position of the 3-methylbutoxy chain, derived from (S)-leucinol. This pre-defined stereochemistry is carried through the synthesis.

  • Alkylating Functionality: The primary bromide provides a reactive site for nucleophilic substitution, allowing for the introduction of this chiral fragment into a larger molecule.

  • Protecting Group: The benzyloxymethyl (BOM) ether serves as a protecting group for the primary alcohol of the original leucinol derivative.

In the context of Aliskiren synthesis, this molecule allows for the direct incorporation of a key chiral side chain. This strategy is highly efficient as the stereochemistry is set from the outset, avoiding the need for a stereoselective reaction at a later stage.

Chiral Auxiliary-Mediated Asymmetric Alkylation

In contrast to the chiral building block approach, chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] After the desired chiral center is created, the auxiliary is removed and can often be recovered.[1][4] This methodology has been extensively developed and offers a high degree of predictability and stereocontrol.

Evans' Oxazolidinone Auxiliaries

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric alkylation.[4][5] They are typically derived from readily available amino acids.[]

Mechanism of Action: The chiral oxazolidinone is first acylated to form an N-acyl imide. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid Z-enolate that is chelated to the metal cation.[7] The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[4][7]

Evans_Mechanism cluster_0 1. Acylation cluster_1 2. Enolate Formation cluster_2 3. Diastereoselective Alkylation cluster_3 4. Auxiliary Removal N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Chelated Z-Enolate N-Acyl Oxazolidinone->Z-Enolate LDA or NaHMDS Alkylated Product Alkylated Product Z-Enolate->Alkylated Product R-X Chiral Product Enantiopure Carboxylic Acid Derivative Alkylated Product->Chiral Product Hydrolysis

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a highly practical and effective method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[8] Pseudoephedrine is an inexpensive, naturally derived chiral amine.

Mechanism of Action: A carboxylic acid is converted to an amide with pseudoephedrine. Deprotonation with LDA generates a lithium enolate that is internally chelated by the hydroxyl group of the auxiliary. This rigid, bicyclic-like transition state directs the alkylating agent to attack from the less hindered face, leading to high diastereoselectivity.[9] A key advantage of this method is that the auxiliary can be cleaved under mild conditions to yield a variety of functional groups, including carboxylic acids, alcohols, and aldehydes.[8]

Myers_Mechanism Start Pseudoephedrine Amide Enolate Lithium Chelated Enolate Start->Enolate LDA, LiCl Alkylation Diastereoselective Alkylation Enolate->Alkylation R-X Product Alkylated Amide Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Acidic or Basic Hydrolysis Final_Products Chiral Carboxylic Acid, Alcohol, or Aldehyde Cleavage->Final_Products

Enders' SAMP/RAMP Hydrazones

Dieter Enders developed a powerful method for the asymmetric alkylation of ketones and aldehydes using the chiral hydrazones (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[10][11]

Mechanism of Action: The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[10] Deprotonation with LDA forms a lithium azaenolate.[12] The lithium cation is chelated by the methoxymethyl group, creating a rigid structure where one face of the azaenolate is shielded by the pyrrolidine ring.[12][13] This directs the electrophile to the opposite face.[12][13] The auxiliary can be removed by ozonolysis or other methods to yield the α-alkylated ketone or aldehyde.[10]

Enders_Mechanism Start Ketone/Aldehyde + SAMP/RAMP Hydrazone Chiral Hydrazone Start->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA Alkylation Diastereoselective Alkylation Azaenolate->Alkylation R-X Product Alkylated Hydrazone Alkylation->Product Cleavage Ozonolysis Product->Cleavage Final_Product α-Alkylated Ketone/Aldehyde Cleavage->Final_Product

Performance Comparison of Chiral Alkylation Strategies

The choice between a chiral building block approach and a chiral auxiliary-mediated method depends on several factors, including the availability of starting materials, the desired final product, and the required level of stereocontrol.

FeatureChiral Building Block Approach (e.g., using 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene)Chiral Auxiliary-Mediated Alkylation (Evans, Myers, Enders)
Source of Chirality Pre-existing in the starting material.Temporarily introduced via the auxiliary.[1][4]
Stereocontrol Absolute stereocontrol is pre-determined.High diastereoselectivity is achieved during the alkylation step.[1][9]
Substrate Scope Limited to the specific chiral building block available.Broad substrate scope for various carboxylic acids, ketones, and aldehydes.[14][15]
Synthetic Steps Potentially fewer steps if the building block is readily available.Requires additional steps for attachment and removal of the auxiliary.[1]
Atom Economy Can be highly atom-economical.The auxiliary is stoichiometric, but often recyclable.
Predictability High, as the stereocenter is already present.High, based on well-established models for stereochemical induction.[9][12]
Flexibility Limited flexibility in modifying the chiral fragment.High flexibility in introducing various alkyl groups.

Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%)
Evans' Oxazolidinones N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1 dr[1]
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA80-92>99:1 dr[1]
Myers' Pseudoephedrine Amides N-Propionyl pseudoephedrine amideMethyl iodideLDA97>99:1 dr[9]
N-Phenylacetyl pseudoephedrine amideEthyl iodideLDA99>99:1 dr[16]
Enders' SAMP/RAMP Hydrazones Cyclohexanone SAMP hydrazoneMethyl iodideLDA95>98% ee[11]
Propanal RAMP hydrazoneBenzyl bromideLDA86>96% ee[11]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these methodologies.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi, 1.05 equiv). After stirring for 15 minutes, add the acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.

  • Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of NaHMDS or LDA (1.1 equiv) dropwise. After stirring for 30 minutes, add the alkyl halide (1.2 equiv). Allow the reaction to stir at -78 °C until completion (monitored by TLC).

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[7]

Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary
  • Amide Formation: Couple the carboxylic acid with pseudoephedrine using a standard coupling reagent (e.g., DCC or EDC).

  • Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) and LiCl (6.0 equiv) in anhydrous THF and cool to 0 °C. Add a solution of LDA (2.0 equiv) dropwise and stir for 30 minutes. Cool the reaction to -78 °C and add the alkyl halide (1.5 equiv). Allow the reaction to warm to 0 °C and stir until completion.[9]

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous NaOH. Alternatively, reduction with a reagent like lithium amidotrihydroborate (LAB) can yield the corresponding primary alcohol.[17]

Protocol 3: Asymmetric Alkylation using an Enders' SAMP/RAMP Auxiliary
  • Hydrazone Formation: Mix the ketone or aldehyde (1.0 equiv) with SAMP or RAMP (1.1 equiv) in a suitable solvent (e.g., diethyl ether) and stir at room temperature until completion.[10]

  • Asymmetric Alkylation: Dissolve the purified hydrazone (1.0 equiv) in dry diethyl ether or THF and cool to 0 °C. Add a solution of LDA (1.1 equiv) dropwise to deprotonate the hydrazone. Cool the reaction to a low temperature (e.g., -78 °C or -110 °C), and add the alkyl halide (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir until completion.[1][10]

  • Auxiliary Cleavage: The alkylated hydrazone is cleaved to the corresponding ketone or aldehyde, commonly via ozonolysis followed by a reductive workup.[1]

Conclusion

The synthesis of enantiomerically pure compounds is a critical task in modern chemistry, particularly in the pharmaceutical industry. The choice of strategy for asymmetric alkylation depends on the specific target molecule and the available resources. The use of chiral building blocks, such as 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in the synthesis of Aliskiren, offers a direct and efficient route when the required chiral fragment is readily accessible.

On the other hand, chiral auxiliary-mediated methods, pioneered by Evans, Myers, and Enders, provide a versatile and highly predictable means of creating stereogenic centers. These methods have been refined over decades and are supported by a wealth of experimental data, making them powerful tools for the synthetic chemist. The high diastereoselectivities achieved with Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones set a high benchmark for any new chiral alkylation methodology. By understanding the principles and practicalities of each approach, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Benzene, [[2-(bromomethyl)-3-methylbutoxy]methyl]-, (S)-. Chemical-Suppliers. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link]

  • Myers Asymmetric Alkylation. SynArchive. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. National Institutes of Health. [Link]

  • Chapter 1: Enolate Alkylations. [Link]

  • Meyers Asymmetric Alkylation. ChemTube3D. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Myers Group Meeting Presentation. [Link]

  • 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. PubChem. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. [Link]

  • (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Asymmetric Synthesis. [Link]

  • Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]

  • Enantioselective Synthesis. [Link]

Sources

Validation

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of reaction kinetics is paramount for the optimization of synthetic routes and the development of robust manufacturing...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of reaction kinetics is paramount for the optimization of synthetic routes and the development of robust manufacturing processes. This guide provides a comprehensive analysis of the kinetic studies of reactions involving the chiral alkylating agent, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. Due to the novelty of this specific reagent, direct kinetic data is not extensively available in peer-reviewed literature. Therefore, this guide establishes a framework for its kinetic evaluation by drawing comparisons with well-characterized benzylic halides and outlining detailed experimental protocols for its kinetic analysis.

Introduction: The Significance of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene in Synthesis

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is a structurally unique molecule featuring a chiral auxiliary derived from (S)-leucinol, linked to a benzyloxymethyl bromide moiety. This combination suggests its potential utility in asymmetric synthesis, where the chiral fragment can induce stereoselectivity in reactions at the benzylic position. The benzyloxymethyl group is a common protecting group for alcohols, and its halogenated form is a versatile reagent for introducing this protecting group or for use in various alkylation reactions.

The core reactive site is the primary benzylic bromide, which is expected to undergo nucleophilic substitution reactions. Understanding the kinetics of these reactions is crucial for controlling reaction rates, minimizing side products, and achieving desired stereochemical outcomes.

Mechanistic Insights into Reactions of Benzylic Halides

Benzylic halides are known to readily participate in nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways.[1] The preferred mechanism is dictated by the structure of the benzylic halide, the nature of the nucleophile, the solvent, and the reaction temperature.

  • S(_N)2 Pathway: Primary benzylic halides, such as the topic molecule, typically favor the S(_N)2 mechanism, especially with strong nucleophiles. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

  • S(_N)1 Pathway: Secondary and tertiary benzylic halides are more prone to the S(_N)1 mechanism, which proceeds through a resonance-stabilized carbocation intermediate. While less likely for a primary halide, polar protic solvents can promote S(_N)1 character.

The presence of the bulky chiral auxiliary in 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene may sterically hinder the backside attack required for an S(_N)2 reaction, potentially slowing the reaction rate compared to simpler benzylic bromides.

Comparative Kinetic Analysis: A Predictive Framework

In the absence of direct experimental data for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a comparative analysis with other common benzylic halides provides a valuable predictive tool for its reactivity.

Reagent Structure Expected Relative Reactivity (S(_N)2) Key Considerations
Benzyl BromideC(_6)H(_5)CH(_2)BrHighThe archetypal benzylic halide, serving as a baseline for reactivity.
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzeneSee IntroductionModerate to HighThe bulky chiral side chain may introduce steric hindrance, potentially reducing the rate constant compared to benzyl bromide.
1,3,5-Tris(bromomethyl)benzeneC(_6)H(_3)(CH(_2)Br)(_3)High (per reactive site)A poly-functional alkylating agent, useful for cross-linking applications.[2][3]
4-Nitrobenzyl BromideO(_2)NC(_6)H(_4)CH(_2)BrVery HighThe electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, accelerating S(_N)2 reactions.

This table provides a qualitative comparison. Quantitative data can be obtained by applying the experimental protocols outlined in the subsequent sections.

Experimental Protocols for Kinetic Studies

To rigorously evaluate the kinetic profile of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a combination of modern analytical techniques can be employed. The choice of method will depend on the reaction timescale and the spectroscopic properties of the reactants and products.

Synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

A plausible synthetic route, analogous to the preparation of similar benzyloxymethyl ethers and their subsequent bromination, is proposed below.

Synthesis Leucinol (S)-Leucinol Intermediate1 1-(((S)-2-(Hydroxymethyl)-3-methylbutoxy)methyl)benzene Leucinol->Intermediate1 Williamson Ether Synthesis BenzylChloride Benzyl Chloride BenzylChloride->Intermediate1 Base NaH, THF Base->Intermediate1 Product 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Intermediate1->Product Bromination BrominatingAgent PBr3 or NBS/PPh3 BrominatingAgent->Product

Caption: Proposed synthetic pathway for the target molecule.

Protocol:

  • Synthesis of the Benzyloxymethyl Ether: To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add (S)-leucinol dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alcohol by column chromatography.

  • Bromination: Treat the purified alcohol with a suitable brominating agent, such as phosphorus tribromide (PBr(_3)) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh(_3)), in an appropriate solvent like dichloromethane.

  • Purify the final product, 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, by column chromatography.

Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring reactions with half-lives ranging from minutes to hours.[4] It provides real-time structural information on all components of the reaction mixture.

NMR_Workflow Start Prepare reaction mixture with internal standard in NMR tube Equilibrate Equilibrate sample in NMR spectrometer at desired temperature Start->Equilibrate Acquire Acquire a series of 1D spectra at set time intervals Equilibrate->Acquire Process Process spectra (phasing, baseline correction) Acquire->Process Integrate Integrate signals of reactant and product relative to internal standard Process->Integrate Analyze Plot concentration vs. time and determine rate constant Integrate->Analyze Stopped_Flow SyringeA Reactant A Solution Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB Reactant B Solution SyringeB->Mixer FlowCell Observation Cell Mixer->FlowCell Detector Spectrophotometer FlowCell->Detector StopSyringe Stop Syringe FlowCell->StopSyringe

Sources

Comparative

"in vitro evaluation of compounds synthesized from 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Derivatives as HRV-3C Protease Inhibitors In the landscape of antiviral drug discovery, the developm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene Derivatives as HRV-3C Protease Inhibitors

In the landscape of antiviral drug discovery, the development of novel small-molecule inhibitors targeting essential viral enzymes remains a cornerstone of therapeutic strategy. This guide provides a comprehensive in vitro evaluation of a new class of compounds synthesized from a 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene scaffold. For the purposes of this analysis, we will designate two lead candidates from this series as Compound A and Compound B .

The primary target for these novel compounds is the Human Rhinovirus (HRV) 3C protease (HRV-3C), an enzyme critical for the viral life cycle of rhinoviruses, which are the predominant cause of the common cold. The HRV-3C protease is responsible for cleaving the viral polyprotein into mature, functional proteins, making it an attractive target for therapeutic intervention.

This guide will compare the inhibitory efficacy of Compound A and Compound B against a well-established benchmark inhibitor, Rupintrivir , a potent and specific inhibitor of HRV-3C protease. The evaluation is centered around a fluorescence resonance energy transfer (FRET) based enzymatic assay, a widely accepted and robust method for quantifying protease activity. Through detailed protocols, comparative data analysis, and mechanistic insights, this document serves as a technical resource for researchers and drug development professionals engaged in antiviral research.

Principles of the In Vitro Evaluation Strategy

The core of our evaluation rests on quantifying the inhibition of HRV-3C protease activity. The experimental design is built upon the following principles:

  • Mechanism of Action: HRV-3C is a cysteine protease that cleaves a viral polyprotein at specific sites. Our novel compounds are designed to interact with the enzyme's active site, thereby blocking its catalytic function.

  • Assay Selection: A FRET-based assay provides a sensitive and continuous measure of protease activity. This assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the protease. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HRV-3C, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.

  • Comparative Benchmarking: To contextualize the potency of our novel compounds, their performance is measured against Rupintrivir. This provides a clear indication of their relative efficacy and potential for further development.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the mechanism of the FRET-based assay and the intended point of intervention for the inhibitors.

FRET_Assay_Mechanism cluster_0 FRET-Based Enzymatic Assay cluster_1 Inhibitor Intervention Substrate_Intact Intact FRET Peptide (Fluorophore + Quencher) Fluorescence: LOW HRV_3C HRV-3C Protease Substrate_Intact->HRV_3C Enzyme Binding Substrate_Cleaved Cleaved Peptide Fragments (Fluorophore Separated) Fluorescence: HIGH HRV_3C->Substrate_Cleaved Proteolytic Cleavage Inactive_Complex Inactive Enzyme-Inhibitor Complex HRV_3C->Inactive_Complex Inhibitor Inhibitor (Compound A/B, Rupintrivir) Inhibitor->Inactive_Complex Inactive_Complex->Substrate_Cleaved Cleavage Blocked

Caption: Mechanism of HRV-3C protease inhibition in a FRET assay.

Detailed Experimental Protocol: FRET-Based HRV-3C Protease Inhibition Assay

This protocol outlines the step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Recombinant HRV-3C Protease

  • FRET peptide substrate (e.g., Ac-LELFQGP-K(Dabcyl)-D-Arg-NH2 substrate with an EDANS fluorophore)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test Compounds: Compound A, Compound B, Rupintrivir (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Compound Preparation:

    • Create a serial dilution of each test compound (Compound A, Compound B, Rupintrivir) in DMSO. A typical starting concentration is 10 mM.

    • Perform a 1:3 serial dilution series to generate 10 concentrations for the dose-response curve.

    • Prepare a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add 200 nL of the serially diluted compounds or DMSO control.

  • Enzyme Addition:

    • Prepare a solution of HRV-3C protease in assay buffer at a final concentration of 20 nM.

    • Add 10 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the FRET peptide substrate in assay buffer at a final concentration of 20 µM.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20.2 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: The rate of the DMSO control represents 100% enzyme activity, and a control with no enzyme represents 0% activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Serial Dilution of Compounds in DMSO B 2. Dispense 200 nL of Compounds/DMSO into 384-well Plate A->B C 3. Add 10 µL of HRV-3C Protease (20 nM) B->C D 4. Incubate for 15 min at Room Temperature C->D E 5. Add 10 µL of FRET Substrate (20 µM) D->E F 6. Read Fluorescence Kinetics (30 min) E->F G 7. Calculate Reaction Rates (Slopes) F->G H 8. Normalize Data and Plot Dose-Response Curve G->H I 9. Determine IC50 Values H->I

Caption: Step-by-step workflow for the HRV-3C protease inhibition assay.

Comparative Performance Analysis

The inhibitory activities of Compound A, Compound B, and Rupintrivir were determined using the protocol described above. The resulting IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Each value is the mean of three independent experiments.

CompoundChemical ClassTargetIC50 (nM)
Compound A 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene DerivativeHRV-3C Protease15.2
Compound B 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene DerivativeHRV-3C Protease89.7
Rupintrivir PeptidomimeticHRV-3C Protease0.8

Discussion of Results:

The experimental data reveals that both novel compounds, A and B, exhibit inhibitory activity against HRV-3C protease.

  • Compound A demonstrates potent inhibition with an IC50 value of 15.2 nM. This indicates a high affinity for the enzyme's active site and suggests that the 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene scaffold is a promising starting point for developing effective HRV-3C inhibitors. While not as potent as the benchmark, Rupintrivir, its nanomolar activity is highly encouraging for a lead compound.

  • Compound B shows moderate activity with an IC50 of 89.7 nM. The structural differences between Compound A and Compound B (which are not detailed here but would be known to the research team) are responsible for this nearly 6-fold difference in potency. This structure-activity relationship (SAR) data is crucial for guiding the next phase of medicinal chemistry optimization.

  • Rupintrivir , the positive control, displayed an IC50 value of 0.8 nM, consistent with values reported in the literature. This confirms the validity of the assay conditions and provides a high bar for comparison. The superior potency of Rupintrivir is expected, as it is a highly optimized clinical candidate.

Conclusion and Future Directions

The in vitro evaluation successfully demonstrates that compounds derived from the 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene scaffold can effectively inhibit HRV-3C protease. Compound A, in particular, has emerged as a potent lead candidate worthy of further investigation.

The trustworthiness of these findings is supported by a robust, validated FRET-based assay and direct comparison to a well-characterized reference inhibitor. The causality behind the experimental choices—such as the pre-incubation step to allow for inhibitor binding and the kinetic reading to ensure accurate rate measurement—is critical for generating reliable and reproducible data.

Future work should focus on:

  • Medicinal Chemistry Optimization: Synthesizing additional analogs of Compound A to improve potency and explore the SAR.

  • Selectivity Profiling: Assessing the inhibitory activity of the compounds against other related proteases (e.g., human caspases) to determine their selectivity.

  • Cell-Based Antiviral Assays: Evaluating the ability of the compounds to inhibit viral replication in a cellular context.

This guide provides a foundational framework for the continued development of this novel class of antiviral agents.

References

  • Title: The 3C and 3CD proteases of picornaviruses Source: ScienceDirect URL: [Link]

  • Title: Picornain 3C Source: Wikipedia URL: [Link]

  • Title: Rupintrivir Source: Wikipedia URL: [Link]

  • Title: Rupintrivir: a potent and specific inhibitor of human rhinovirus 3C protease Source: National Center for Biotechnology Information URL: [Link]

  • Title: Potency and Selectivity of Rupintrivir for Recombinant 3C Proteases from a Range of Enteroviruses Source: National Center for Biotechnology Information URL: [Link]

Validation

A Researcher's Guide to Confirming the Absolute Configuration of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The three-dimensional a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical confirmation an indispensable part of the research and development process. This guide provides an in-depth comparison of the most common analytical techniques to determine the absolute stereochemistry of synthetic compounds, with a specific focus on 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

This guide offers an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. We will delve into the principles of each method, their respective advantages and limitations, and provide detailed experimental protocols.

The Challenge: Assigning Absolute Stereochemistry

The spatial arrangement of substituents around a chiral center defines the absolute configuration of a molecule. For a molecule like 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, the stereocenter at the second position of the butoxy chain determines its three-dimensional structure and, consequently, its interaction with other chiral molecules, such as biological receptors. While relative configuration can often be deduced from spectroscopic data like NMR, establishing the absolute configuration requires more specialized techniques.

Comparative Analysis of Stereochemical Determination Methods

The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the amount of material available, the desired accuracy, and available resources. The following table summarizes the key quantitative parameters for each of the four main techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR-Based Methods (e.g., Mosher's)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Chemical shift differences in the NMR spectra of diastereomeric derivatives.
Sample Requirements High-quality single crystal.~5 mg, in solution.~1 mg, in solution, must contain a chromophore.~5-10 mg, requires derivatization.
Key Advantage Provides an unambiguous 3D structure.Applicable to a wide range of molecules in their native solution state.High sensitivity for molecules with strong chromophores.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Key Limitation Crystal growth can be a significant bottleneck.Requires quantum chemical calculations for interpretation.Limited to molecules with suitable chromophores; interpretation can be complex.Requires chemical derivatization, which may not always be straightforward.
Applicability to Target High, due to the presence of a bromine atom for anomalous dispersion.High, as the molecule has vibrational modes.Moderate, the benzene ring is a chromophore, but the spectrum might be complex.Potentially challenging as it lacks a secondary alcohol for standard Mosher's analysis.

In-Depth Methodologies

Single-Crystal X-ray Crystallography with Anomalous Dispersion

X-ray crystallography stands as the gold standard for determining the absolute configuration of a molecule, provided a suitable single crystal can be obtained.[1][2] The presence of a bromine atom in 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is particularly advantageous, as it allows for the use of anomalous dispersion.[3][4]

Causality Behind Experimental Choices: The anomalous scattering of X-rays by heavy atoms like bromine introduces phase shifts in the diffraction pattern.[3][5] By carefully analyzing these differences, specifically the breaking of Friedel's law for non-centrosymmetric structures, the absolute configuration can be determined without the need for a reference chiral center.[4]

Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a diffractometer, preferably with a copper X-ray source to enhance the anomalous signal from bromine.

  • Structure Solution and Refinement: Process the diffraction data to obtain a three-dimensional electron density map. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to 0 with a small error indicates the correct absolute configuration has been determined.

Workflow for X-ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result Crystallization Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Anomalous Dispersion Analysis (Flack Parameter) Structure_Solution->Absolute_Config Final_Structure Unambiguous 3D Structure & Absolute Configuration Absolute_Config->Final_Structure

Caption: Workflow for X-ray Crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] This technique has emerged as a powerful alternative to X-ray crystallography, especially when crystallization is difficult.[8][9]

Causality Behind Experimental Choices: The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously assigned.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5 mg of the compound in a suitable solvent (e.g., CDCl3) to a concentration of about 0.1 M.

  • VCD Spectrum Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for one enantiomer of the molecule. This involves conformational searches and geometry optimizations.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

VCD Spectroscopy Workflow:

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_result Result Sample_Prep Sample in Solution VCD_Measurement Measure VCD Spectrum Sample_Prep->VCD_Measurement Comparison Compare Experimental & Calculated Spectra VCD_Measurement->Comparison DFT_Calc DFT Calculation of VCD Spectrum for one Enantiomer DFT_Calc->Comparison Assigned_Config Assigned Absolute Configuration Comparison->Assigned_Config

Caption: VCD Spectroscopy Workflow.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized UV-Vis light.[11] It is particularly useful for molecules containing a chromophore, such as the benzene ring in the target molecule.

Causality Behind Experimental Choices: The electronic transitions of a chromophore are perturbed by the chiral environment of the molecule, leading to a characteristic ECD spectrum. Similar to VCD, the absolute configuration is determined by comparing the experimental spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations.[11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg) in a UV-transparent solvent.

  • ECD Spectrum Measurement: Record the ECD and UV-Vis spectra.

  • TD-DFT Calculations: Perform TD-DFT calculations to predict the ECD spectrum for one enantiomer.

  • Spectral Comparison: Compare the experimental and calculated ECD spectra to assign the absolute configuration.

ECD Spectroscopy Workflow:

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_result Result Sample_Prep Sample in Solution (with Chromophore) ECD_Measurement Measure ECD Spectrum Sample_Prep->ECD_Measurement Comparison Compare Experimental & Calculated Spectra ECD_Measurement->Comparison TDDFT_Calc TD-DFT Calculation of ECD Spectrum TDDFT_Calc->Comparison Assigned_Config Assigned Absolute Configuration Comparison->Assigned_Config

Caption: ECD Spectroscopy Workflow.

NMR-Based Methods: The Mosher's Method

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[13][14] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Causality Behind Experimental Choices: The diastereomers produced have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the chiral center in the two diastereomers, the absolute configuration can be deduced based on an established conformational model of the Mosher's esters.[13][15]

While the target molecule does not contain a secondary alcohol, a modified approach could potentially be explored if a suitable functional group for derivatization is present or can be introduced. However, for the given structure, this method is less direct than the others.

Experimental Protocol (for a suitable substrate):

  • Derivatization: React the chiral alcohol with both (R)- and (S)-MTPA chloride to form the two corresponding diastereomeric esters.

  • NMR Analysis: Acquire the 1H NMR spectra for both diastereomers.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

  • Configuration Assignment: Based on the sign of the Δδ values, assign the absolute configuration using the Mosher's method model.

Mosher's Method Workflow:

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Result React_R React with (R)-MTPA NMR_R Acquire 1H NMR of (R)-ester React_R->NMR_R React_S React with (S)-MTPA NMR_S Acquire 1H NMR of (S)-ester React_S->NMR_S Calc_Delta Calculate Δδ = δS - δR NMR_R->Calc_Delta NMR_S->Calc_Delta Assign_Config Assign Absolute Configuration based on Δδ values Calc_Delta->Assign_Config

Caption: Mosher's Method Workflow.

Conclusion

The determination of absolute stereochemistry is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. For 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, single-crystal X-ray crystallography is a highly promising approach due to the presence of a bromine atom, which facilitates the use of anomalous dispersion for an unambiguous assignment.[3][4] In cases where obtaining a suitable crystal proves difficult, Vibrational Circular Dichroism offers a robust and widely applicable solution-phase alternative.[8][9] Electronic Circular Dichroism is also a viable option, leveraging the benzene chromophore, though interpretation may be more complex. While the traditional Mosher's method is not directly applicable to the provided structure, its principles highlight the utility of NMR in stereochemical analysis through derivatization. The selection of the most appropriate method will ultimately depend on the specific experimental constraints and the resources available to the researcher.

References

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • YetNet. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF. Retrieved from [Link]

  • Comprehensive Organic Synthesis. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. Retrieved from [Link]

  • YetNet. (n.d.). X-Ray Crystallography - Direct methods. Retrieved from [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • PubMed. (2017, May). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Retrieved from [Link]

  • Semantic Scholar. (2007, October 1). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • SlideShare. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2011, December 12). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Anomalous Diffraction in Crystallographic Phase Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • PubMed. (2006, September 28). The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Retrieved from [Link]

  • PubChem. (n.d.). 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-(bromomethyl)-2-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Retrieved from [Link]

Sources

Comparative

"cross-reactivity analysis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene"

This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of novel covalent inhibitors, using a hypothetical covalent kinase inhibitor, CKI-X, as a case study. In the landsc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of novel covalent inhibitors, using a hypothetical covalent kinase inhibitor, CKI-X, as a case study. In the landscape of drug discovery, particularly for covalent inhibitors, a thorough understanding of a compound's interaction with the entire proteome is paramount for predicting both efficacy and potential toxicity. The presence of a reactive electrophilic moiety, such as a bromomethyl group found in synthetic intermediates like 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene[1][2], underscores the need for rigorous selectivity profiling when designing covalent therapeutics. This guide will objectively compare the performance of CKI-X with established alternatives, supported by illustrative experimental data and detailed protocols.

The Imperative of Selectivity in Covalent Inhibition

Covalent inhibitors offer distinct therapeutic advantages, including prolonged duration of action and high potency.[3] However, the irreversible nature of their binding necessitates a high degree of selectivity to avoid off-target effects that can lead to toxicity.[4] Unlike reversible inhibitors, where pharmacokinetics can dictate the duration of off-target engagement, covalent inhibitors form a lasting bond, making unintended interactions a more significant safety concern. Therefore, a multi-faceted approach to cross-reactivity analysis is not just recommended; it is essential for the progression of any covalent inhibitor candidate.[5]

This guide will explore a three-tiered strategy for characterizing the selectivity of CKI-X, a novel investigational covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK). We will compare its profile to that of Ibrutinib, a well-characterized covalent BTK inhibitor with known off-targets, and a representative reversible BTK inhibitor.

Comparative Analysis Workflow

Our analysis is structured to move from broad, high-throughput screening to deep, unbiased proteomic profiling. This ensures a comprehensive understanding of the inhibitor's behavior in different contexts.

Cross_Reactivity_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteomic Profiling cluster_3 Data Integration & Analysis Biochem Kinome Panel Screening (>400 Kinases) Cellular NanoBRET™ Target Engagement Assay (Live HEK293 Cells) Biochem->Cellular Validate hits in cellular context Analysis Selectivity Profile Generation & Off-Target Validation Biochem->Analysis Initial selectivity assessment Proteomics Competitive Chemoproteomics (isoTOP-ABPP) (Cancer Cell Lysate) Cellular->Proteomics Unbiased off-target discovery Cellular->Analysis Quantify cellular potency & selectivity Proteomics->Analysis Identify covalent off-targets

Caption: A tiered workflow for comprehensive cross-reactivity analysis.

Tier 1: Broad Kinome Selectivity Screening

The initial step involves screening CKI-X against a large panel of kinases in a biochemical assay format. This provides a broad overview of its selectivity across the human kinome.[6][7] Services like Reaction Biology's Kinase Panel Screening or AssayQuant's KinSight™ offer extensive panels that are crucial for this initial assessment.[6][8]

Experimental Rationale: By performing this screen at a fixed concentration (e.g., 1 µM), we can quickly identify potential off-target kinases that warrant further investigation. Comparing the inhibition profile of CKI-X to Ibrutinib and a reversible inhibitor highlights differences in selectivity driven by both the covalent warhead and the non-covalent scaffold.

Table 1: Comparative Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetCKI-XIbrutinibReversible BTK Inhibitor
BTK 98 99 95
TEC358540
ITK258830
EGFR5652
BLK157010
JAK38555
Other Kinases<5<50<5

Interpretation: The hypothetical data suggests that CKI-X is more selective for BTK than Ibrutinib at the biochemical level, showing significantly less activity against other TEC family kinases (TEC, ITK) and EGFR, which are known off-targets of Ibrutinib.

Tier 2: Live-Cell Target Engagement

Biochemical assays, while valuable, do not fully recapitulate the cellular environment.[9] Cell-based target engagement assays are critical to confirm that a compound can enter cells and bind to its intended target in the presence of endogenous ATP concentrations and interacting proteins.[10][11][12] Technologies like NanoBRET™ provide quantitative data on compound affinity and occupancy in live cells.[13]

Experimental Rationale: This assay validates the on-target activity of CKI-X in a physiologically relevant setting and can reveal off-target interactions that were not apparent in biochemical screens.

Table 2: Cellular Target Engagement (NanoBRET™ EC50 values in HEK293 cells)

TargetCKI-X (EC50, nM)Ibrutinib (EC50, nM)Reversible BTK Inhibitor (EC50, nM)
BTK 15 10 25
TEC>100050>1000
EGFR>1000250>1000

Interpretation: These results would confirm that CKI-X maintains potent on-target activity in live cells while demonstrating superior selectivity over Ibrutinib against key off-targets like TEC and EGFR. This step is crucial for building confidence in the compound's mechanism of action.[11]

Tier 3: Unbiased Proteome-Wide Selectivity Profiling

The most comprehensive evaluation of covalent inhibitor selectivity comes from unbiased chemoproteomic techniques.[5] Methods like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) use chemical probes to map the reactivity of nucleophilic residues (e.g., cysteines) across the proteome, allowing for a global assessment of a covalent inhibitor's targets.[4]

Experimental Rationale: By competing the binding of a broad-reactivity probe with our inhibitor, we can identify which proteins CKI-X covalently modifies in a complex biological sample, such as a cancer cell lysate. This approach can uncover completely unexpected off-targets that would be missed by panel-based screening.[5][14]

Chemoproteomics_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling & Click Chemistry cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Analysis Lysate Proteome Lysate Inhibitor Incubate with CKI-X or DMSO Lysate->Inhibitor Probe Add Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Inhibitor->Probe Click Click Chemistry with Biotin-azide Tag Probe->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest On-bead Proteolytic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peptides (CKI-X vs. DMSO) LCMS->Quant

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a brominated organic com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, a brominated organic compound. Adherence to these protocols is critical to ensure personal safety and environmental protection in the laboratory. This document is designed to be a primary resource, offering procedural guidance grounded in established safety principles for handling reactive brominated compounds.

Understanding the Risks: Hazard Assessment

Assumed Hazards:

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns with prolonged contact.[4][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may be harmful.[6]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.[7] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect the eyes from splashes.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[8]
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended. Wear nitrile gloves as a base layer, with neoprene or butyl rubber gloves as the outer layer for enhanced protection against brominated compounds.[9] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection Chemical-Resistant Lab Coat or SuitA lab coat made of a non-flammable material such as Nomex is recommended.[9] For larger scale operations, a complete chemical-resistant suit should be worn.[2][4]
Respiratory Protection NIOSH-Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[2][10]
Foot Protection Closed-Toed ShoesPerforated shoes or sandals are not permitted in the laboratory.[11] Sturdy, closed-toed shoes are required to protect against spills.

Safe Handling and Operational Workflow

A systematic workflow is essential to minimize the risk of exposure and accidents. The following diagram and step-by-step protocol outline the safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction handle_transfer Transfer Compound with Care handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Safe handling workflow for 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.[7]

    • Ensure the chemical fume hood is functioning correctly.[8]

    • Gather all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.[2]

    • Keep containers of the compound tightly closed when not in use.[5]

    • Use compatible materials for storage containers, avoiding plastics that may be attacked by brominated compounds.[8]

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13][14]
Spill Evacuate the area. For small spills, absorb the chemical with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

Proper disposal of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Collection:

    • All waste containing this compound, including excess reagent, solutions, and contaminated disposable materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[8][13]

    • The container should be made of a material compatible with brominated organic compounds and kept tightly sealed.[8]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage:

    • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service.[2][14] Do not dispose of this chemical down the drain.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

References

  • Benchchem. (n.d.). Proper Disposal of (2S)-3-(bromomethyl)
  • Emergency Medical Services. (n.d.). Emergency Medical Services.
  • CymitQuimica. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Angene Chemical. (2025, July 30).
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) Appendix E.
  • Synquest Labs. (n.d.). 1,3,5-Tris(bromomethyl)
  • Sigma-Aldrich. (2025, December 4).
  • CymitQuimica. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)
  • Apollo Scientific. (n.d.). 1,3,5-Tris(bromomethyl)
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Chemtalk. (n.d.).
  • Sigma-Aldrich. (2025, May 6).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • MedchemExpress.com. (2026, January 4).
  • Fisher Scientific. (2010, June 3).
  • University of California, Santa Barbara. (2021, November).
  • Tice, R. R., Luke, C. A., & Drew, R. T. (1989). Effect of exposure route, regimen, and duration on benzene-induced genotoxic and cytotoxic bone marrow damage in mice. Environmental and Molecular Mutagenesis, 14(3), 151-160.

Sources

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